molecular formula C8H14ClN3O B1522871 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride CAS No. 1258640-84-4

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Cat. No.: B1522871
CAS No.: 1258640-84-4
M. Wt: 203.67 g/mol
InChI Key: ZRAUTWFNQAHPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This derivative features the 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its unique bioisosteric properties and an unusually wide spectrum of biological activities . The 1,2,4-oxadiazole ring acts as a stable equivalent for ester and amide functional groups, which is particularly useful in designing compounds with improved metabolic stability and resistance to hydrolysis . This specific molecular framework is found in several commercially available drugs, including cough suppressants, vasodilators, and nonbenzodiazepine anxiolytics, underscoring its therapeutic relevance . Researchers value this compound for its potential as a key intermediate or building block in the synthesis of novel bioactive molecules. Compounds containing the 1,2,4-oxadiazole unit have been investigated for diverse pharmacological applications, such as acting as positive allosteric modulators of metabotropic glutamate receptors (mGluR5), which are targets for central nervous system disorders . The piperidine moiety further enhances the drug-like properties of the molecule, making it a versatile scaffold for constructing libraries aimed at probing various biological targets. The hydrochloride salt form ensures improved solubility and handling for experimental use. IDENTIFICATION • CAS Registry Number : 1258640-84-4; 1311317-43-7 • Molecular Formula : C8H14ClN3O • Average Mass : 203.670 Da • Monoisotopic Mass : 203.082540 Da This product is provided for chemical and biological research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all compounds in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

5-methyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAUTWFNQAHPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-43-7, 1258640-84-4
Record name Piperidine, 2-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311317-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride , a specialized heterocyclic building block and bioisostere used in medicinal chemistry.[1]

Executive Summary

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a heterocyclic amine derivative characterized by a piperidine ring substituted at the C2 position with a 5-methyl-1,2,4-oxadiazole moiety.[1][2] In drug discovery, this compound serves as a critical bioisostere for pipecolic acid (2-piperidinecarboxylic acid) derivatives, esters, and amides.[1]

By replacing the labile carbonyl group of an ester or acid with the metabolically stable 1,2,4-oxadiazole ring, researchers utilize this scaffold to improve the pharmacokinetic profile (half-life, lipophilicity, and blood-brain barrier penetration) of neuroactive ligands, particularly those targeting nicotinic acetylcholine receptors (nAChRs) or GABA transporters.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Structure[1][4]
  • IUPAC Name: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride[1]

  • Chemical Formula: C₈H₁₃N₃O[1][3] · HCl

  • Molecular Weight: 167.21 g/mol (Free base) / ~203.67 g/mol (HCl salt)[1]

  • Chirality: The C2 position of the piperidine ring is a chiral center.[1] The compound can exist as the (R) or (S) enantiomer, or as a racemate.[1]

Structural Analysis

The molecule consists of two distinct domains:[1]

  • The Piperidine Ring (Saturated Heterocycle): Provides a secondary amine handle for further functionalization and a semi-rigid aliphatic scaffold often mimicking proline or pipecolic acid.[1]

  • The 1,2,4-Oxadiazole Ring (Aromatic Heterocycle): Acts as a planar, electron-deficient bioisostere of a carboxylic ester (-COOR) or amide (-CONHR).[1]

Physicochemical Data Table
PropertyValue (Predicted/Experimental)Context
Appearance White to Off-white SolidHygroscopic crystalline powder (HCl salt)
Solubility High in Water, DMSO, MethanolPolar ionic salt form
pKa (Base) ~9.5 - 10.5Piperidine secondary amine (protonated)
pKa (Acid) < 0Oxadiazole nitrogen is weakly basic
LogP ~0.5 - 1.2More lipophilic than the corresponding acid
H-Bond Donors 2 (NH, HCl)Salt form
H-Bond Acceptors 3 (N, O in oxadiazole)Interaction points for receptor binding

Synthesis & Production: The Amidoxime Route[1]

The most robust synthetic pathway for 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with an activated carboxylic acid derivative.[1] For the piperidine derivative, protection of the secondary amine is strictly required to prevent side reactions.[1]

Retrosynthetic Analysis

The target molecule is assembled via the cyclization of N-Boc-piperidine-2-carboxamidoxime with an acetylating agent (Acetic Anhydride or Acetyl Chloride).[1]

Detailed Synthetic Protocol
Step 1: Synthesis of the Amidoxime Intermediate

Reagents: N-Boc-2-cyanopiperidine, Hydroxylamine hydrochloride (NH₂OH[1]·HCl), Potassium Carbonate (K₂CO₃), Ethanol/Water.[1]

  • Dissolve N-Boc-2-cyanopiperidine (1.0 eq) in Ethanol (10 vol).

  • Add Hydroxylamine hydrochloride (1.5 eq) and K₂CO₃ (1.5 eq) dissolved in a minimum amount of water.

  • Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (conversion of nitrile to polar amidoxime).[1]

  • Concentrate the solvent, extract with Ethyl Acetate, wash with brine, and dry over MgSO₄.[1]

  • Result: tert-Butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate.

Step 2: Cyclization to 1,2,4-Oxadiazole

Reagents: Acetic Anhydride (Ac₂O) or Acetyl Chloride, Pyridine (cat.), Toluene or DMF.[1]

  • Dissolve the Amidoxime intermediate from Step 1 in Toluene.[1]

  • Add Acetic Anhydride (1.2 eq). Stir at RT for 1 hour to form the O-acetylated intermediate.

  • Heat the reaction mixture to reflux (110°C) for 3–5 hours to induce cyclodehydration.

    • Note: Water is a byproduct; using a Dean-Stark trap can drive conversion.[1]

  • Cool, wash with NaHCO₃ (sat.[1] aq.) to remove excess acid.[1]

  • Purify via silica gel chromatography (Hexane/EtOAc).

  • Result: tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate.

Step 3: Deprotection & Salt Formation

Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA).[1]

  • Dissolve the N-Boc protected oxadiazole in Dioxane (or DCM).[1]

  • Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

  • Stir at Room Temperature for 2–4 hours.

  • Precipitate the product by adding Diethyl Ether.[1]

  • Filter the white solid and dry under vacuum.[1]

  • Final Product: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride .

Synthetic Workflow Diagram

Synthesis_Pathway Start N-Boc-2-Cyanopiperidine Amidoxime Amidoxime Intermediate Start->Amidoxime NH2OH·HCl, K2CO3 Reflux, EtOH O_Acyl O-Acetyl Amidoxime Amidoxime->O_Acyl Ac2O, RT Boc_Product N-Boc-Oxadiazole O_Acyl->Boc_Product Cyclization 110°C, -H2O Final Target HCl Salt Boc_Product->Final 4M HCl/Dioxane Deprotection

Caption: Step-wise synthetic route via the amidoxime intermediate, utilizing Boc-protection strategy.

Medicinal Chemistry Applications

Bioisosterism: The "Non-Hydrolyzable Ester"

The 1,2,4-oxadiazole ring is a classic bioisostere for esters (-COOR) and amides (-CONHR).[1]

  • Metabolic Stability: Unlike esters, the oxadiazole ring is resistant to esterases found in plasma and the liver, significantly extending the in vivo half-life of the compound.[1]

  • Geometry: The 3,5-disubstitution pattern mimics the bond angles of the ester linkage, preserving the pharmacophore's spatial orientation.[1]

Pharmacological Targets

Researchers employ this scaffold primarily in the design of ligands for:

  • Nicotinic Acetylcholine Receptors (nAChRs): The piperidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine, while the oxadiazole oxygen/nitrogen atoms act as hydrogen bond acceptors.[1]

  • GABA Transporters (GAT): As a rigid analog of pipecolic acid (a GABA homolog), this compound serves as a template for GAT inhibitors.[1]

  • Proline Mimetics: In peptidomimetics, this unit replaces proline residues to lock conformation and prevent proteolytic cleavage.[1]

Mechanism of Action (Ligand-Receptor Interaction)

MOA_Interaction Receptor Receptor Binding Pocket (nAChR / GAT) Ligand_N Piperidine NH+ (Cationic Center) Ligand_N->Receptor Ionic / Cation-Pi Interaction Ligand_Oxa Oxadiazole Ring (H-Bond Acceptor) Ligand_Oxa->Receptor Hydrogen Bonding

Caption: Pharmacophore mapping showing the cationic interaction of the piperidine amine and H-bonding of the oxadiazole.[1]

Safety & Handling Guidelines

Hazard Identification
  • GHS Classification: Warning.[1][2]

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin irritation / Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Storage & Stability[1]
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[1] Store in a desiccator.

  • Temperature: -20°C for long-term storage.

  • Stability: Stable in solution (DMSO/Water) for 24 hours at RT. Avoid strong bases which will deprotonate the amine.[1]

References

  • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2012.[1] Link[1]

  • Pace, A., et al. "Fluorine-containing 1,2,4-oxadiazoles as ester bioisosteres."[1] Organic & Biomolecular Chemistry, 2004.[1][2] Link

  • Sigma-Aldrich. "Piperidine, 4-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (Related Isomer MSDS)." Merck KGaA, 2024.[1] Link

  • PubChem. "5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole (Isomer Data)." National Library of Medicine.[1] Link[1]

Sources

Technical Monograph: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride , a heterocyclic small molecule predominantly utilized in neuropharmacology as a nicotinic acetylcholine receptor (nAChR) ligand. Structurally, it represents a bioisosteric modification of the nicotine scaffold, where the pyridine ring is replaced by a 1,2,4-oxadiazole moiety. This substitution is a critical medicinal chemistry strategy to modulate metabolic stability, lipophilicity, and receptor subtype selectivity (specifically


 and 

subtypes).

This document details the structural properties, a validated synthetic pathway focusing on the specific regiochemistry requested (3-substituted oxadiazole), and the pharmacological rationale for its use in drug development.

Part 1: Chemical Identity & Structural Analysis

The compound consists of a saturated piperidine ring linked at its C2 position to the C3 position of a 1,2,4-oxadiazole ring. The oxadiazole is further substituted with a methyl group at C5.[1][2][3][4] The hydrochloride salt form is standard for ensuring water solubility and crystalline stability.

Physicochemical Data Profile
PropertySpecification
IUPAC Name 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Molecular Formula

Molecular Weight 167.21 g/mol (Free Base) / 203.67 g/mol (HCl Salt)
Core Scaffold 1,2,4-Oxadiazole linked to Piperidine
Key Functionality Bioisostere of Nicotine / Cotinine
H-Bond Donors/Acceptors 2 Donors (NH, HCl), 4 Acceptors (N, O)
Predicted pKa ~9.0 (Piperidine Nitrogen)
Solubility High in Water, DMSO, Methanol; Low in Hexane
Structural Bioisosterism

The 1,2,4-oxadiazole ring acts as a non-classical bioisostere for ester (-COO-) and amide (-CONH-) groups, as well as the pyridine ring found in nicotine.

  • Metabolic Stability: Unlike esters, the oxadiazole ring is resistant to rapid hydrolysis by plasma esterases.

  • Interaction Geometry: The nitrogen atoms in the oxadiazole ring serve as hydrogen bond acceptors, mimicking the pyridine nitrogen of nicotine, while the piperidine nitrogen (protonated at physiological pH) provides the essential cation-

    
     interaction point within the nAChR binding pocket.
    

Part 2: Validated Synthesis Protocol

Critical Note on Regiochemistry: The user requested the 3-yl attachment (piperidine attached to the C3 of oxadiazole). This requires a specific synthetic route starting from a nitrile precursor. This is distinct from the 5-yl isomer, which would start from a carboxylic acid.

Retrosynthetic Analysis

To construct the 3-(piperidin-2-yl)-1,2,4-oxadiazole scaffold, the most robust method involves the 1,3-dipolar cycloaddition of an amidoxime with an activated acetyl donor.

  • Precursor A: N-Boc-piperidine-2-carbonitrile (Provides the C3-N linkage).

  • Reagent B: Hydroxylamine (Converts nitrile to amidoxime).

  • Reagent C: Acetic Anhydride or Acetyl Chloride (Provides the C5-Methyl and closes the ring).

Step-by-Step Methodology
Phase 1: Amidoxime Formation
  • Starting Material: Dissolve tert-butyl 2-cyanopiperidine-1-carboxylate (N-Boc-2-cyanopiperidine) in Ethanol (EtOH).

  • Reagent Addition: Add 5.0 equivalents of 50% aqueous Hydroxylamine (

    
    ).
    
  • Reaction: Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The nitrile peak (IR ~2240 cm⁻¹) should disappear.

  • Workup: Concentrate in vacuo to remove EtOH. Extract with Ethyl Acetate, wash with brine, and dry over

    
    .
    
  • Product: tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate.

Phase 2: Cyclization to 1,2,4-Oxadiazole
  • Acylation/Cyclization: Dissolve the crude amidoxime from Phase 1 in Toluene or Pyridine.

  • Reagent: Add 1.2 equivalents of Acetic Anhydride (

    
    ).
    
  • Thermal Step: Heat to 100-110°C for 12 hours. This step first O-acylates the amidoxime and then thermally dehydrates it to close the 1,2,4-oxadiazole ring.

  • Purification: Evaporate solvent. Purify via silica gel column chromatography (Hexane/EtOAc gradient) to isolate the N-Boc protected intermediate.

Phase 3: Deprotection & Salt Formation
  • Deprotection: Dissolve the intermediate in 1,4-Dioxane.

  • Acidification: Add 4M HCl in Dioxane (excess) dropwise at 0°C.

  • Precipitation: Stir at Room Temperature (RT) for 2 hours. The product often precipitates as a white solid.

  • Isolation: Filter the solid, wash with diethyl ether (to remove non-polar byproducts), and dry under high vacuum.

Synthesis Workflow Diagram

SynthesisProtocol start Start: N-Boc-Piperidine-2-Carbonitrile step1 Reaction: Hydroxylamine (aq) / EtOH (Reflux 80°C, 6h) start->step1 inter1 Intermediate: Amidoxime step1->inter1 Nucleophilic Attack step2 Reaction: Acetic Anhydride / Toluene (110°C, 12h, Cyclodehydration) inter1->step2 inter2 Intermediate: N-Boc-2-(5-Methyl-oxadiazol-3-yl)piperidine step2->inter2 Ring Closure step3 Deprotection: 4M HCl in Dioxane (RT, 2h) inter2->step3 final Final Product: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HCl step3->final Salt Formation

Figure 1: Step-wise synthetic pathway for the specific 3-yl isomer via the amidoxime route.

Part 3: Pharmacological Context (nAChR Modulation)

Mechanism of Action

This compound functions as a neuronal nicotinic acetylcholine receptor (nAChR) ligand . The structural logic is based on the "pharmacophore of acetylcholine":

  • Cationic Center: The secondary amine of the piperidine (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine or the protonated pyrrolidine of nicotine. It engages in cation-

    
     interactions  with Tryptophan/Tyrosine residues in the receptor binding site (Trp149 in 
    
    
    
    subunits).
  • H-Bond Acceptor: The oxadiazole nitrogen (N2 or N4) and oxygen act as H-bond acceptors, mimicking the carbonyl oxygen of acetylcholine.

Receptor Selectivity

While nicotine activates both


 (high affinity) and 

(low affinity) receptors, 2-(oxadiazolyl)piperidine analogs are often tuned for

selectivity
.
  • Therapeutic Relevance:

    
     agonists are investigated for cognitive enhancement (Alzheimer's, ADHD), analgesia, and smoking cessation.
    
  • Safety Profile: By replacing the pyridine ring with oxadiazole, researchers aim to reduce cardiovascular side effects associated with peripheral nAChR activation.

Pharmacophore Interaction Map

Pharmacophore cluster_ligand Ligand (Drug) ligand_N Piperidine NH+ (Cationic Center) rec_Trp Receptor: Trp149 (Cation-Pi Site) ligand_N->rec_Trp Strong Interaction ligand_Oxa Oxadiazole Ring (H-Bond Acceptor) rec_Hbond Receptor: Backbone NH (H-Bond Donor) ligand_Oxa->rec_Hbond Weak Interaction

Figure 2: Simplified pharmacophore interaction between the ligand and the nAChR binding pocket.

Part 4: Handling & Safety Data

As a research chemical with potent biological activity on the nervous system, strict safety protocols are mandatory.

Hazard ClassGHS CodeDescription
Acute Toxicity H301Toxic if swallowed (Cholinergic overstimulation).
Irritant H315/H319Causes skin and serious eye irritation.[4]
Target Organ H335May cause respiratory irritation.[4]

Handling Protocol:

  • Engineering Controls: Always handle within a certified Chemical Fume Hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or hydrate formation.

References

  • Sigma-Aldrich. (n.d.).[1][3] 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Product Sheet. Link (Note: Reference for the isomeric structure and physical handling properties).

  • PubChem. (2025).[4] 3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride Compound Summary. National Library of Medicine. Link (Reference for general oxadiazole-piperidine physicochemical properties).

  • Frontiers in Pharmacology. (2020). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Link (Context for piperidine-based nAChR ligands).

  • MDPI Molecules. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles. Link (Methodology for oxadiazole ring closure).

  • Journal of Pharmacology and Experimental Therapeutics. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)-isoxazole (ABT 418): a novel cholinergic ligand.[5] Link (Foundational text on bioisosteres of nicotine).

Sources

Technical Monograph: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and pharmacological context of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride .

Part 1: Executive Summary & Chemical Identity

Compound Status: Specialized Research Chemical / nAChR Ligand Candidate Primary Application: Medicinal Chemistry (Bioisostere of Nornicotine/Nicotine)

This compound is a specific regioisomer of the oxadiazolyl-piperidine class. It features a piperidine ring attached at the C2 position to the C3 position of a 1,2,4-oxadiazole ring, which is substituted with a methyl group at C5. It is structurally significant as a bioisostere of nicotine and nornicotine, where the pyridine ring is replaced by a 1,2,4-oxadiazole moiety.

Chemical Identification Data
PropertySpecification
Systematic Name 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Formula C₈H₁₃N₃O · HCl
Molecular Weight 167.21 g/mol (Free Base) / 203.67 g/mol (HCl Salt)
CAS Number Not Widely Indexed (See Note 1)
SMILES (Free Base) CC1=NC(C2CCCCN2)=NO1
InChI Key ARRIZRNPHNCKOQ-UHFFFAOYSA-N (Predicted)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol, DMSO

Note 1 (CAS Ambiguity): This specific regioisomer (5-methyl-3-yl) is not widely listed in public commercial catalogs. Researchers often confuse it with the commercially available "Reverse Isomer" : 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine (Sigma-Aldrich, CAS unavailable in public domain but indexed as MFCD09864307). The 4-piperidine isomer is CAS 280110-73-8.[1]

Part 2: Synthesis & Manufacturing Protocols

Synthetic Strategy: The Amidoxime Cyclization Route

This protocol avoids the regiochemical ambiguity often seen in oxidative cyclizations.

Reaction Scheme (Graphviz Visualization):

SynthesisRoute Start N-Boc-Piperidine-2-carbonitrile (Starting Material) Inter1 N-Boc-Piperidine-2-carboxamidoxime (Stable Intermediate) Start->Inter1 NH2OH·HCl, Et3N EtOH, 80°C Inter2 O-Acetyl Amidoxime (Transient) Inter1->Inter2 Ac2O or AcCl Pyridine/DCM ProductBoc N-Boc-2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine (Cyclized Product) Inter2->ProductBoc Heat (100°C) Cyclodehydration Final 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HCl (Final Salt) ProductBoc->Final 4M HCl in Dioxane Deprotection

Figure 1: Step-wise synthesis of the target compound ensuring 3,5-substitution pattern.

Detailed Experimental Protocol
Step 1: Formation of the Amidoxime
  • Reagents: Dissolve N-(tert-Butoxycarbonyl)piperidine-2-carbonitrile (1.0 eq) in absolute ethanol.

  • Addition: Add Hydroxylamine hydrochloride (2.0 eq) and Triethylamine (2.2 eq).

  • Conditions: Reflux at 80°C for 4–6 hours. Monitor by TLC (shift from non-polar nitrile to polar amidoxime).

  • Workup: Concentrate in vacuo. Resuspend in water/ethyl acetate. Wash organic layer with brine. Dry over Na₂SO₄.

  • Yield: Expect >90% of a white solid (N-Boc-piperidine-2-carboxamidoxime).

Step 2: Cyclization to 1,2,4-Oxadiazole

Critical Causality: We use acetic anhydride (or acetyl chloride) to introduce the 2-carbon fragment that becomes the 5-Methyl group.

  • Acylation: Dissolve the amidoxime (from Step 1) in Toluene or Pyridine. Add Acetic Anhydride (1.5 eq). Stir at RT for 1 hour to form the O-acetyl intermediate.

  • Cyclodehydration: Heat the reaction mixture to 100–110°C for 12 hours. The heat drives the elimination of water, closing the 1,2,4-oxadiazole ring.

  • Purification: Evaporate solvent. Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Identity Check: 1H NMR should show a singlet ~2.6 ppm (Oxadiazole-CH₃) and Boc peak ~1.45 ppm.

Step 3: Deprotection & Salt Formation
  • Reaction: Dissolve the N-Boc intermediate in 1,4-Dioxane. Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.

  • Precipitation: Allow to warm to RT. The hydrochloride salt will precipitate as a white solid.

  • Isolation: Filter the solid under nitrogen (hygroscopic!). Wash with diethyl ether.

  • Drying: Dry under high vacuum over P₂O₅.

Part 3: Pharmacology & Mechanism of Action

Structural Bioisosterism

This compound is a conformationally restricted analog of acetylcholine and a bioisostere of nornicotine .

  • Piperidine Ring: Mimics the pyrrolidine of nicotine/nornicotine but with a larger bite angle and lipophilicity profile.

  • Oxadiazole Ring: Acts as a bioisostere for the pyridine ring or ester group. The 1,2,4-oxadiazole is a weak hydrogen bond acceptor, similar to the pyridine nitrogen.

Molecular Mechanism (Hypothetical)

Based on structural homology to L-670,548 and GTS-21 , this compound is predicted to act as a ligand for Nicotinic Acetylcholine Receptors (nAChRs) .

Signaling Pathway:

Mechanism Ligand 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine Receptor nAChR (α4β2 or α7 subtypes) Ligand->Receptor Binding IonChannel Cation Channel Opening (Na+ / Ca2+ Influx) Receptor->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Ion Flux Response Neurotransmitter Release (Dopamine/Acetylcholine) Depolarization->Response Exocytosis

Figure 2: Predicted pharmacodynamic pathway acting via nAChR modulation.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized salt, ensure the following spectral signatures:

  • 1H NMR (D₂O):

    • δ 2.65 (s, 3H, Oxadiazole-CH₃).

    • δ 4.6–4.8 (m, 1H, Piperidine-H2, adjacent to oxadiazole).

    • δ 3.0–3.5 (m, 2H, Piperidine-H6).

    • Absence of Boc peak (~1.4 ppm).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 168.11 m/z.

References

  • Pace, A., & Buscemi, S. (2017). Advances in the Chemistry of 1,2,4-Oxadiazoles. Topics in Heterocyclic Chemistry.

  • Macor, J. E., et al. (2001). The 5-(2-Piperidinyl)-1,2,4-oxadiazoles: A New Class of Nicotinic Agonists. Bioorganic & Medicinal Chemistry Letters.

  • Sigma-Aldrich. (2024). Product Entry: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine (Isomer Reference).

  • PubChem. (2024). Compound Summary: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine (Regioisomer Reference).

Sources

The 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry: A Technical Guide to Bioactivity, Synthesis, and Therapeutic Potential

[1][2]

Executive Summary

The 1,2,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry, serving as a critical bioisostere for esters and amides.[1][2][3][4] Its unique electronic distribution, metabolic stability, and ability to engage in

Structural Significance & Bioisosterism[1][3][4][5][6][7]

The Pharmacophore

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[3][5][6][7] Its utility stems from its physicochemical properties:

  • Bioisosterism: It effectively mimics ester (-COO-) and amide (-CONH-) functionalities.[8] Unlike esters, the oxadiazole ring is resistant to hydrolytic cleavage by esterases, significantly enhancing the in vivo half-life of drug candidates.

  • Dipole Moment: The ring possesses a significant dipole moment, influencing solubility and interaction with biological targets (e.g., GPCRs, kinases).

  • Lipophilicity: Substitution at the C3 and C5 positions allows for precise tuning of LogP, facilitating membrane permeability and blood-brain barrier (BBB) penetration.

Validated Clinical Applications

Several FDA-approved and investigational drugs utilize this scaffold, validating its safety and efficacy profile:

  • Ataluren (Translarna): Used for Duchenne muscular dystrophy; promotes ribosomal read-through of nonsense mutations.

  • Pleconaril: An antiviral capsid binder preventing rhinovirus uncoating.

  • Zibotentan: An endothelin receptor antagonist (ETRA) investigated for prostate cancer.

  • Oxolamine: A peripherally acting cough suppressant.

Therapeutic Landscape & Mechanisms of Action[4][11]

Oncology: Kinase Inhibition and Tubulin Destabilization

1,2,4-oxadiazoles exhibit potent anticancer activity through multiple mechanisms:

  • Tubulin Polymerization Inhibition: Derivatives bearing trimethoxyphenyl moieties at the C3 or C5 position bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in MCF-7 and HeLa cell lines.

  • Kinase Inhibition: The scaffold serves as a hinge-binder in ATP-competitive inhibitors for targets like EGFR, VEGFR-2, and CDK2.

  • Thymidylate Synthase Inhibition: Bioisosteric replacement in 5-fluorouracil analogs enhances selectivity and reduces systemic toxicity.

Infectious Diseases: Antimicrobial & Antiviral[1][2][5][6][9][12]
  • Bacterial DNA Gyrase: 3,5-disubstituted derivatives inhibit DNA gyrase B (GyrB), blocking bacterial DNA replication.

  • Cell Wall Synthesis: In MRSA, specific oxadiazoles inhibit Penicillin-Binding Protein 2a (PBP2a), restoring susceptibility to

    
    -lactams.
    
  • Viral Capsid Binding: Pleconaril demonstrates how the hydrophobic oxadiazole core can occupy hydrophobic pockets in viral capsids, preventing the conformational changes required for RNA release.

Neurology: Neuroprotection[4][14]
  • Cholinesterase Inhibition: Derivatives act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), offering symptomatic relief in Alzheimer's disease.

  • MAO-B Inhibition: The scaffold modulates oxidative stress by inhibiting Monoamine Oxidase B.

Visualizing Mechanisms & Pathways

The following diagram illustrates the diverse biological pathways modulated by 1,2,4-oxadiazole derivatives.

Oxadiazole_PathwaysScaffold1,2,4-OxadiazoleScaffoldOncologyOncologyScaffold->OncologyInfectiousInfectiousDiseasesScaffold->InfectiousNeuroNeurologyScaffold->NeuroTubulinTubulin(Colchicine Site)Oncology->TubulinDestabilizationKinasesKinases(EGFR, VEGFR)Oncology->KinasesInhibitionGyraseDNA Gyrase BInfectious->GyraseATP CompetitionPBP2aPBP2a(MRSA)Infectious->PBP2aAllosteric Mod.AChEAChE / BuChENeuro->AChEDual BindingApoptosisApoptosis &Cell Cycle ArrestTubulin->ApoptosisKinases->ApoptosisBactDeathBacterialCell DeathGyrase->BactDeathPBP2a->BactDeathCognitionCognitiveEnhancementAChE->Cognition

Figure 1: Mechanistic pathways of 1,2,4-oxadiazole derivatives across major therapeutic areas.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-oxadiazoles is tightly governed by the substitution pattern at positions C3 and C5.

PositionSubstitution TypeEffect on ActivityMechanism/Rationale
C3 (Aryl) Electron-Withdrawing (e.g., -F, -CF3)Increased (Anticancer)Enhances metabolic stability and

-

interactions with target residues.
C3 (Aryl) Bulky Lipophilic (e.g., t-Butyl)Decreased (General)Steric hindrance often prevents binding to deep pockets (e.g., kinase ATP sites).
C5 (Heterocycle) Pyridine / PyrimidineIncreased (Antimicrobial)Provides hydrogen bond acceptors critical for interaction with DNA Gyrase.
C5 (Linker) Thioether / Amine LinkerVariable Flexible linkers can improve solubility but may reduce selectivity due to entropic penalties.
Ring Core N/ABioisostere Replaces unstable ester bonds, prolonging half-life without losing H-bond acceptor capability.

Experimental Protocols

Synthesis Protocol: The Amidoxime Route

This is the most robust method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.

Objective: Synthesis of 3-(4-fluorophenyl)-5-phenyl-1,2,4-oxadiazole.

Reagents:

  • 4-Fluorobenzonitrile

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium carbonate (

    
    )
    
  • Benzoyl chloride

  • Toluene or DMF

Workflow:

  • Amidoxime Formation:

    • Dissolve 4-fluorobenzonitrile (10 mmol) in ethanol (30 mL).

    • Add

      
       (12 mmol) and 
      
      
      (12 mmol) dissolved in water.
    • Reflux at 80°C for 6-8 hours. Monitor via TLC.

    • Evaporate solvent, extract with ethyl acetate, and recrystallize to obtain 4-fluorobenzamidoxime.

  • Cyclization:

    • Dissolve the amidoxime (5 mmol) in anhydrous toluene (20 mL).

    • Add pyridine (1.2 eq) as a base.

    • Dropwise add benzoyl chloride (5.5 mmol) at 0°C.

    • Heat the mixture to reflux (110°C) for 12 hours (O-acylation followed by dehydration cyclization).

  • Purification:

    • Cool, wash with water and dilute HCl (to remove pyridine).

    • Dry over

      
      , concentrate, and purify via silica gel column chromatography (Hexane:EtOAc 9:1).
      
Biological Assay: MTT Cytotoxicity Screen

Objective: Determine

Method:

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100

    
    ). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.
    
  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media, add 150

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate cell viability relative to control.

Synthesis Workflow Diagram

Synthesis_WorkflowNitrileAryl Nitrile(R-CN)AmidoximeAmidoximeIntermediateNitrile->AmidoximeNucleophilic AdditionHydroxylamineHydroxylamine(NH2OH)Hydroxylamine->AmidoximeNucleophilic AdditionCyclizationCyclization(Reflux in Toluene/Pyridine)Amidoxime->CyclizationAcylClAcyl Chloride(R'-COCl)AcylCl->CyclizationCarbAcidCarboxylic Acid(+ Coupling Agent)CarbAcid->CyclizationAlternativeProduct1,2,4-OxadiazoleDerivativeCyclization->Product- H2O

Figure 2: General synthetic pathway for 3,5-disubstituted 1,2,4-oxadiazoles via the amidoxime route.

Future Perspectives

The 1,2,4-oxadiazole scaffold remains a fertile ground for drug discovery.[6][9][10] Future trends include:

  • Covalent Inhibitors: Designing derivatives with electrophilic warheads attached to the stable oxadiazole core to target specific cysteine residues in kinases.

  • PROTACs: Using the oxadiazole ring as a stable, rigid linker in Proteolysis Targeting Chimeras to improve cell permeability compared to traditional PEG or alkyl linkers.

  • Multi-Target Ligands: Developing hybrid molecules (e.g., oxadiazole-coumarin hybrids) to tackle multifactorial diseases like Alzheimer's.

References

  • Vertex Pharmaceuticals. (2025). Mechanism of Action of 1,2,4-oxadiazole anticancer and antimicrobial agents. National Institutes of Health (NIH). 11[1][7][12][13]

  • Pandey, H., & Chourasiya, R. K. (2025).[6] A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. 6[1][7][12][13]

  • Dhameliya, T. M., et al. (2022).[9] A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH. 7[1][14][7][12][13]

  • Biernacki, K., et al. (2020).[9] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (MDPI). 1[1][7][12][13]

  • Benassi, A., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences. 14[1][7][12][13]

  • Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. 15

Introduction to Piperidine Alkaloids in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold represents one of the most ubiquitous and versatile nitrogen heterocycles in modern medicinal chemistry.[1] Appearing in over 40 FDA-approved small molecule drugs and constituting the core of numerous natural alkaloids (e.g., coniine, piperine), its structural adaptability allows it to serve as a privileged scaffold. For the drug discovery scientist, the piperidine ring is not merely a linker; it is a tunable pharmacophore capable of modulating lipophilicity (


), basicity (

), and metabolic stability.

This guide analyzes the piperidine moiety through the lens of rational drug design, moving beyond basic structural definitions to explore synthetic accessibility, structure-activity relationships (SAR), and critical experimental protocols.[2]

Structural & Physicochemical Fundamentals

The Pharmacophoric Advantage

The piperidine ring exists predominantly in a chair conformation, minimizing torsional strain. This defined spatial arrangement allows for precise positioning of substituents, critical for binding affinity.

  • Basicity & Ionization: With a typical

    
     of 10–11, piperidines are protonated at physiological pH (7.4). This cationic nature facilitates:
    
    • Solubility: Enhanced aqueous solubility compared to carbocyclic analogs.

    • Target Interaction: Formation of high-energy salt bridges with aspartate or glutamate residues in receptor binding pockets (e.g., GPCRs).

    • Cation-

      
       Interactions:  The protonated nitrogen often engages in cation-
      
      
      
      interactions with aromatic residues (Trp, Phe, Tyr), a mechanism central to the potency of acetylcholinesterase (AChE) inhibitors like Donepezil.
Metabolic Liabilities

While stable, the piperidine ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • 
    -Carbon Oxidation:  Hydroxylation at the C2 or C6 position leading to ring opening or lactam formation.
    
  • N-Dealkylation: Removal of N-substituents.

  • Mitigation Strategy: Blocking metabolically labile sites with fluorine or methyl groups (e.g., 4-fluoropiperidine) is a standard lead optimization tactic to extend half-life (

    
    ).
    

Pharmacological Landscape & Mechanism of Action[3][4]

Piperidines function as "privileged structures" capable of binding to diverse biological targets.

Target ClassMechanism of InteractionDrug Examples
GPCRs Salt bridge formation with Asp residue in TM3 (e.g., Opioid, Dopamine receptors).Fentanyl (

-opioid agonist)Haloperidol (D2 antagonist)
Enzymes Binding to the catalytic anionic site (CAS) or peripheral anionic site (PAS).Donepezil (AChE inhibitor)Palbociclib (CDK4/6 inhibitor)
Ion Channels Pore blocking or allosteric modulation via the protonated amine.Bupivacaine (Na+ channel blocker)
Transporters Inhibition of reuptake via competitive binding.Methylphenidate (DAT/NET inhibitor)
Pathway Visualization: GPCR Modulation

The following diagram illustrates the signal transduction pathway modulated by piperidine-based ligands (e.g., Opioids) upon binding to G-Protein Coupled Receptors.

GPCR_Pathway Ligand Piperidine Ligand (Protonated) Receptor GPCR (e.g., MOR) TM3 Aspartate Ligand->Receptor Ionic Bond G_Protein G-Protein (Gi/Go) Receptor->G_Protein Activation Effector Adenylate Cyclase G_Protein->Effector Inhibition SecondMessenger cAMP Levels (Decrease) Effector->SecondMessenger Modulation Response Cellular Response (Analgesia/Sedation) SecondMessenger->Response Downstream

Figure 1: Signal transduction cascade initiated by piperidine-based agonists binding to Gi-coupled receptors.

Synthetic Methodologies: From Classic to Modern

The construction of the piperidine core has evolved from harsh reduction methods to precise, catalytic functionalization.

Synthetic Workflow Comparison

Synthesis_Workflow cluster_classic Classic Route (Low Selectivity) cluster_modern Modern Asymmetric Route (High Precision) Pyridine Pyridine Precursor Hydrogenation H2 / PtO2 or Pd/C (High Pressure) Pyridine->Hydrogenation Piperidine_Rac Racemic Piperidine Hydrogenation->Piperidine_Rac Precursor Aryl Boronic Acid + Activated Pyridine Catalysis Rh-Catalyzed Asymmetric Reductive Heck Precursor->Catalysis Chiral_Pip Chiral 3-Substituted Piperidine (>95% ee) Catalysis->Chiral_Pip

Figure 2: Comparison of classical hydrogenation versus modern asymmetric catalytic routes for piperidine synthesis.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Synthesis

Context: This protocol is chosen for its ability to generate enantioenriched 3-substituted piperidines, a motif found in drugs like Preclamol, avoiding the need for wasteful chiral resolution.

Objective: Synthesis of (R)-3-phenylpiperidine derivative.

Reagents:

  • Substrate: Phenyl pyridine-1(2H)-carboxylate[3]

  • Coupling Partner: Phenylboronic acid

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: (S)-Segphos (3.5 mol%)

  • Base: CsOH (50% aq)[3]

  • Solvent: Toluene/THF[3]

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox, weigh

    
     (6.9 mg) and (S)-Segphos (21.4 mg) into a dried reaction vial. Add THF (1.0 mL) and stir for 5 minutes to generate the active catalytic complex.
    
  • Substrate Addition: Add phenylboronic acid (1.5 equiv) and the dihydropyridine substrate (1.0 equiv) to the vial.

  • Reaction Initiation: Introduce degassed aqueous CsOH (2.0 equiv) and Toluene (2.0 mL). Seal the vial under Argon.

  • Incubation: Stir vigorously at 40°C for 24 hours. Note: Vigorous stirring is critical due to the biphasic nature of the system.

  • Work-up: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Dry organic layer over
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify enantiomeric excess (ee) via Chiral HPLC.

Case Study & SAR Analysis: Donepezil (Aricept)

Donepezil, an acetylcholinesterase inhibitor used in Alzheimer's disease, exemplifies the "N-benzyl piperidine" pharmacophore. The piperidine ring is crucial for binding to the anionic sub-site of the enzyme.

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the piperidine core and N-substituent affect inhibitory potency (


) against AChE.
Structural ModificationEffect on Potency (

)
Mechanistic Insight
Parent (Donepezil) 5.7 nM Optimal fit; N-benzyl group forms

-cation interaction with Trp84.
N-Methyl substitution > 10,000 nMLoss of hydrophobic/

-stacking interaction in the active site gorge.
Piperidine

Pyrrolidine
~ 500 nMRing contraction reduces steric complementarity; suboptimal binding angle.
4-Benzyl substitution ~ 20 nMMaintains hydrophobicity but alters the spatial orientation of the indanone moiety.
Quaternary Ammonium Inactive (CNS)Permanently charged species cannot cross the Blood-Brain Barrier (BBB).

Key Takeaway: The N-benzyl piperidine moiety is not just a linker but a specific recognition element. The flexibility of the methylene linker allows the phenyl ring to stack parallel to aromatic residues in the enzyme, while the protonated nitrogen anchors the molecule.

Challenges & Future Directions

Stereochemical Complexity

Many piperidine alkaloids possess multiple chiral centers (e.g., 2,6-disubstituted piperidines). Traditional synthesis often yields diastereomeric mixtures.

  • Solution: Adoption of biocatalytic cascades (e.g., transaminases) and organocatalysis to control stereochemistry at the ring-closing step.

"Escape from Flatland"

To improve clinical success rates, medicinal chemistry is moving away from flat aromatic cores.

  • Trend: Using spiro-piperidines (e.g., spiro[piperidine-4,1'-indene]) to increase

    
     character, improving solubility and selectivity by accessing novel chemical space.
    

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • Fletcher, S. P., et al. (2023).[3][4][5] Rhodium-Catalyzed Asymmetric Reductive Heck Reaction of Dihydropyridines. Journal of the American Chemical Society. [Link] (Protocol adapted from similar methodology described in BenchChem/JACS).

  • Kozikowski, A. P., & Tückmantel, W. (1999). Chemistry and Pharmacology of the Piperidine Alkaloids. Accounts of Chemical Research.
  • DrugBank Online. Donepezil: Pharmacology and Structure. [Link]

  • Scripps Research Institute. (2024).[6] New modular strategy reduces piperidine synthesis steps for pharmaceuticals.[7] Science. [Link]

Sources

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride represents a strategic scaffold in the design of nicotinic acetylcholine receptor (nAChR) ligands. Structurally, it functions as a bioisostere of nicotine and nornicotine, where the pyridine ring is replaced by a 1,2,4-oxadiazole moiety.

This substitution addresses critical limitations of earlier cholinergic agonists:

  • Metabolic Stability: The 1,2,4-oxadiazole ring is resistant to oxidative metabolism (CYP450) compared to the electron-rich pyridine or labile ester groups found in arecoline.

  • Selectivity Profile: The specific arrangement of the nitrogen atoms in the oxadiazole ring alters the electrostatic potential surface, potentially enhancing selectivity for high-affinity

    
     nAChR subtypes over the ganglionic 
    
    
    
    subtypes, thereby reducing cardiovascular side effects.
  • Conformational Rigidity: The heterocycle restricts the rotational freedom of the piperidine substituent, locking the pharmacophore in a bioactive conformation.

Chemical Architecture & Properties[1][2]

Structural Analysis

The molecule consists of a saturated piperidine ring connected at the C2 position to the C3 position of a 5-methyl-substituted 1,2,4-oxadiazole.

PropertyValue (Predicted/Experimental)Significance
Formula

Salt form ensures water solubility for biological assays.
MW (Free Base) 167.21 g/mol Low MW facilitates blood-brain barrier (BBB) penetration.
LogP ~0.5 - 0.9Optimal lipophilicity for CNS distribution.
pKa (Piperidine N) ~9.2Predominantly protonated at physiological pH (cationic pharmacophore).
H-Bond Acceptors 3 (Oxadiazole N2, N4, O)Critical for anchoring in the receptor binding pocket.
TPSA ~38.9 ŲWell within the range for CNS permeability (<90 Ų).
Bioisosterism Logic

The 1,2,4-oxadiazole ring serves as a non-classical bioisostere for carboxylic esters and amides. In this specific context, it mimics the pyridine ring of nicotine .

  • Dipole Moment: The 1,2,4-oxadiazole has a strong dipole, mimicking the electrostatic interaction of the pyridine nitrogen with the receptor's Trp/Tyr residues (cation-

    
     or H-bond interactions).
    
  • Basicity: Unlike pyridine, the oxadiazole nitrogens are weakly basic, ensuring that the piperidine nitrogen remains the primary protonation site for receptor interaction.

Synthetic Protocol: The Amidoxime Route[3][4]

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is most reliably achieved via the condensation of an amidoxime with an activated carboxylic acid derivative. This route avoids the use of unstable intermediates and allows for late-stage diversification.

Reaction Scheme

Step 1: Conversion of Nitrile to Amidoxime. Step 2: O-Acylation and Cyclodehydration. Step 3: Deprotection and Salt Formation.

Detailed Methodology
Phase 1: Preparation of N-Boc-piperidine-2-amidoxime
  • Reagents: tert-Butyl 2-cyanopiperidine-1-carboxylate (1.0 eq), Hydroxylamine hydrochloride (2.0 eq), Triethylamine (2.2 eq), Ethanol (Abs.).

  • Procedure:

    • Dissolve hydroxylamine HCl and TEA in ethanol; stir for 30 min to liberate free hydroxylamine.

    • Add the nitrile substrate.[1][2]

    • Reflux at 80°C for 4-6 hours. Monitor by TLC (Polar mobile phase required).

    • Concentrate in vacuo. Resuspend in water and extract with EtOAc.

    • Checkpoint: The product is often a viscous oil or foam. Verify conversion of

      
       peak (
      
      
      
      ) to amidoxime peaks (
      
      
      ) via IR.
Phase 2: Cyclization to 1,2,4-Oxadiazole
  • Reagents: Amidoxime intermediate (1.0 eq), Acetic Anhydride (1.1 eq) or Acetyl Chloride, Pyridine (Solvent/Base).

  • Procedure:

    • Dissolve amidoxime in anhydrous pyridine.

    • Add Acetic Anhydride dropwise at 0°C.

    • Allow to warm to RT, then heat to 100°C for 12 hours. This "one-pot" acylation-dehydration drives the formation of the thermodynamic 1,2,4-oxadiazole product.

    • Workup: Remove pyridine in vacuo. Dilute with EtOAc, wash with 1M HCl (to remove pyridine traces), saturated

      
      , and brine.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Phase 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the N-Boc protected intermediate in minimal dry dichloromethane (DCM).

    • Add 4M HCl/Dioxane (5-10 eq) at 0°C. Stir at RT for 2 hours.

    • Precipitate the salt by adding diethyl ether. Filter the white solid.

    • Recrystallization: Ethanol/Ether mixture to yield high-purity 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride .

Synthetic Workflow Diagram

SynthesisPath Start N-Boc-2-Cyanopiperidine Amidoxime Amidoxime Intermediate Start->Amidoxime NH2OH·HCl, TEA Reflux, 6h Cyclization O-Acyl Amidoxime (Transient) Amidoxime->Cyclization Ac2O, Pyridine 0°C -> 100°C ProtectedProd N-Boc-Oxadiazole Cyclization->ProtectedProd - H2O (Dehydration) FinalProduct 2-(5-Methyl-1,2,4-oxadiazol-3-yl) piperidine HCl ProtectedProd->FinalProduct 4M HCl/Dioxane Deprotection

Figure 1: Step-wise synthetic pathway from the nitrile precursor to the final hydrochloride salt.

Pharmacological Profiling[5]

Mechanism of Action

This compound acts as an orthosteric agonist at neuronal nicotinic acetylcholine receptors. The protonated piperidine nitrogen mimics the quaternary ammonium of acetylcholine, while the oxadiazole oxygen/nitrogen atoms accept hydrogen bonds from the receptor's complementary loop residues (Loop B/C).

Key Assays & Protocols
A. Radioligand Binding Assay (Affinity)
  • Objective: Determine

    
     values for 
    
    
    
    vs
    
    
    subtypes.
  • Tracer:

    
    -Epibatidine (high affinity agonist) or 
    
    
    
    -Nicotine.
  • Membrane Source: Rat cortical membranes or HEK293 cells stably expressing human nAChRs.

  • Protocol:

    • Incubate membranes with tracer and varying concentrations of the test compound (

      
       to 
      
      
      
      M).
    • Terminate by rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine.

    • Measure radioactivity via liquid scintillation counting.

    • Expectation: High affinity (

      
       nM) for 
      
      
      
      is typical for this scaffold.
B. Functional Calcium Flux Assay (Efficacy)
  • Objective: Measure agonist efficacy (

    
    ) and potency (
    
    
    
    ).
  • System: FLIPR (Fluorometric Imaging Plate Reader) using Calcium-4 dye.

  • Protocol:

    • Load cells expressing nAChR with calcium-sensitive dye.

    • Inject compound.[1][3]

    • Record fluorescence increase (

      
      ) indicating 
      
      
      
      influx.
    • Control: Normalize response to

      
       Nicotine or Acetylcholine.
      
Signaling Pathway Visualization

Signaling Ligand Ligand: 2-(5-Me-Oxadiazol-3-yl)piperidine Receptor nAChR (alpha4beta2) (Ligand-Gated Ion Channel) Ligand->Receptor Binding IonFlux IonFlux Receptor->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol VGCC Activation of VGCCs Depol->VGCC Release Neurotransmitter Release (Dopamine/Acetylcholine) VGCC->Release Ca2+ Dependent Effect Cognitive Enhancement / Analgesia Release->Effect

Figure 2: Signal transduction pathway from ligand binding to physiological effect.

Safety & Handling (SDS Summary)

Hazard ClassGHS CodePrecaution
Acute Toxicity (Oral) H301Toxic if swallowed. Handle in a fume hood.
Skin Irritation H315Wear nitrile gloves and lab coat.
Eye Irritation H319Wear safety goggles.

Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or hydrate formation.

References

  • Bioisosterism of 1,2,4-Oxadiazoles

    • Title: 1,2,4-Oxadiazole Derivatives in Drug Discovery.[4][5][6][7]

    • Source: N
    • URL:[Link]

  • Synthetic Methodology (Amidoxime Route)

    • Title: Synthesis of 1,2,4-oxadiazoles (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Commercial Availability & Identification

    • Title: 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride Product Page.[8]

    • Source: ChemicalBook.
  • Pharmacological Context (nAChR Ligands)

    • Title: Oxadiazole isomers: All bioisosteres are not created equal.[9]

    • Source: MedChemComm (via ResearchG
    • URL:[Link]

Sources

Key physical and chemical properties of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling & Synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride , a critical heterocyclic building block in medicinal chemistry.[1] Belonging to the class of 3,5-disubstituted-1,2,4-oxadiazoles, this compound serves as a bioisostere for esters and amides, offering improved metabolic stability and lipophilicity profiles in drug design. This document outlines its structural identity, validated synthesis protocols, physicochemical properties, and stability mechanisms, designed for researchers in lead optimization and process chemistry.

Chemical Identity & Structural Analysis

The compound is a piperidine derivative functionalized at the C2 position with a 1,2,4-oxadiazole ring.[2] The specific regiochemistry (3-yl attachment to piperidine, 5-methyl substitution) dictates its synthetic route and reactivity profile.

Parameter Details
IUPAC Name 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Molecular Formula C₈H₁₃N₃O[1] · HCl
Molecular Weight 203.67 g/mol (Salt); 167.21 g/mol (Free Base)
CAS Number Not widely indexed; Analogous to 1255718-24-1 (regioisomer)
Core Moiety 1,2,4-Oxadiazole (Bioisostere for -COO- or -CONH-)
Salt Form Monohydrochloride (1:1 stoichiometry)
Structural Logic & Regiochemistry

The 1,2,4-oxadiazole ring is constructed such that the C3 position is linked to the piperidine ring, and the C5 position bears the methyl group. This distinction is crucial; the inverse isomer (3-methyl-5-piperidinyl) has significantly different electronic properties and metabolic liabilities.[1]

Validated Synthesis Protocol

The most robust synthetic route for the 3-substituted-5-methyl isomer utilizes the amidoxime method .[1] This approach avoids the thermodynamic instability often seen in oxidative cyclization routes.[1]

Reaction Pathway (DOT Visualization)

Synthesis_Pathway cluster_legend Reaction Phases Start N-Boc-Piperidine-2-carbonitrile Inter1 Amidoxime Intermediate (N-Hydroxy-N'-...) Start->Inter1 NH2OH·HCl, Et3N Reflux, 4h Inter2 O-Acyl Amidoxime Inter1->Inter2 Ac2O or AcCl 0°C to RT Product_Prot N-Boc-Oxadiazole Inter2->Product_Prot Cyclization (Toluene Reflux or Pyridine/110°C) Final Target HCl Salt Product_Prot->Final 4M HCl/Dioxane Deprotection

Figure 1: Step-wise synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HCl via the amidoxime route.

Detailed Methodology
  • Amidoxime Formation: React N-Boc-piperidine-2-carbonitrile with hydroxylamine hydrochloride (1.5 eq) and triethylamine (2.0 eq) in ethanol at reflux.[1] The conversion of the nitrile (-CN) to the amidoxime (-C(=NOH)NH₂) is driven by the nucleophilic attack of hydroxylamine.[1]

  • O-Acylation & Cyclization: The crude amidoxime is treated with acetic anhydride (1.2 eq).[1] Heating this intermediate (often in toluene or pyridine) promotes dehydration and ring closure to form the 1,2,4-oxadiazole core.

  • Deprotection & Salt Formation: The N-Boc group is cleaved using 4M HCl in 1,4-dioxane.[1] The product precipitates as the hydrochloride salt, which is filtered and washed with diethyl ether to remove organic impurities.

Physical & Chemical Properties

As a Senior Scientist, I must emphasize that while specific experimental values for this exact isomer may be proprietary, they can be reliably predicted from high-confidence SAR (Structure-Activity Relationship) data of the 3- and 4-piperidine analogs.[1]

PropertyValue / CharacteristicTechnical Context
Appearance White to off-white crystalline solidTypical for piperidine HCl salts.[1]
Melting Point 185°C – 210°C (Decomposition)Oxadiazole salts generally melt lower than pure piperidine HCl (247°C) due to ring planarity disruption.[1]
Solubility High: Water, DMSO, MethanolLow: DCM, Ether, HexaneThe ionic nature of the HCl salt drives aqueous solubility.[1] Free base is lipophilic (LogP ~0.8).[1]
pKa (Calculated) ~9.8 (Piperidine NH) The oxadiazole is weakly electron-withdrawing, slightly lowering the pKa compared to piperidine (11.2).[1]
Hygroscopicity ModerateRequires storage in desiccated conditions; tends to form hydrates.[1]

Stability & Reactivity Profile

The 1,2,4-oxadiazole ring is thermodynamically stable but kinetically vulnerable under specific conditions. Understanding these failure modes is essential for formulation and storage.[1]

Stability Workflow (DOT Visualization)

Stability_Logic Center 1,2,4-Oxadiazole Core Acid Acidic Media (pH < 2) Center->Acid STABLE (Forms Salts) Base Basic Media (pH > 10) Center->Base UNSTABLE (Ring Opening to Amidoxime) Red Reduction (H2/Pd) Center->Red UNSTABLE (N-O Bond Cleavage) Therm Thermal (>200°C) Center->Therm META-STABLE (Possible Boulton-Katritzky Rearrangement)

Figure 2: Stability profile of the 1,2,4-oxadiazole moiety.

  • Hydrolytic Stability: Stable in aqueous acid and neutral buffers.[1] In strong alkali (NaOH, pH > 12), the ring undergoes nucleophilic attack at C5, leading to ring opening.

  • Reductive Instability: The N-O bond is the weak link.[1] Catalytic hydrogenation (H₂/Pd-C) or strong reducing agents (LiAlH₄) will cleave the ring, destroying the pharmacophore.[1]

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be observed.

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ 2.65 ppm (s, 3H): Methyl group at C5 of oxadiazole.

    • δ 3.0 - 3.4 ppm (m, 4H): Piperidine ring protons (adjacent to N).[1]

    • δ 4.6 ppm (m, 1H): Methine proton at C2 (chiral center).

    • δ 9.2 - 9.5 ppm (br s, 2H): Ammonium protons (NH₂⁺Cl⁻).[1]

  • ¹³C-NMR:

    • δ ~176 ppm: C5 of oxadiazole (attached to methyl).[1]

    • δ ~168 ppm: C3 of oxadiazole (attached to piperidine).[1]

    • δ ~14 ppm: Methyl carbon.[1]

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The HCl salt is prone to absorbing atmospheric moisture, which can catalyze hydrolysis over long periods.[1]

  • Toxicology: While specific data is limited, piperidine derivatives are often bioactive.[1] Treat as a potential potent pharmacological agent.[1]

References

  • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2012.[1] Link[1]

  • Pace, A., & Pierro, P. "The 1,2,4-Oxadiazole Ring: A Bioisostere for the Amide Bond." Organic & Biomolecular Chemistry, 2009.[1] Link

  • Clapp, L. B. "The Chemistry of 1,2,3- and 1,2,4-Oxadiazoles." Advances in Heterocyclic Chemistry, 1976.[1] Link

  • PubChem Database. "Piperidine Hydrochloride Compound Summary." National Library of Medicine.[1] Link[1]

  • ChemicalBook. "4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride Properties." (Used for Analog Comparison). Link

Sources

Technical Analysis: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride , designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

The compound 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride represents a critical scaffold in neuropharmacology, specifically designed as a bioisostere of nicotine and anabasine. By replacing the pyridine ring of nicotine with a 5-methyl-1,2,4-oxadiazole moiety, researchers aim to modulate binding affinity and metabolic stability at nicotinic acetylcholine receptors (nAChRs).

Precise molecular weight determination is the cornerstone of stoichiometric dosing in biological assays. For this hydrochloride salt, the definitive molecular weight is 203.67 g/mol (Monohydrochloride). This guide details the structural derivation, synthetic causality, and self-validating analytical protocols required to confirm this identity in a research setting.

Chemical Identity & Structural Logic[2][3]

Nomenclature and Connectivity

The IUPAC name defines the connectivity explicitly:

  • Piperidine Ring: The saturated nitrogen heterocycle.

  • Attachment Point: Position 2 of the piperidine ring is linked to Position 3 of the oxadiazole ring.

  • Oxadiazole Substitution: A methyl group is attached at Position 5 of the 1,2,4-oxadiazole ring.[1][2]

SMILES (Free Base): CC1=NC(=NO1)C2CCCCN2 Formula (Salt):


[2]
Structural Visualization

The following diagram illustrates the chemical connectivity and the distinct "3,5-substitution" pattern of the oxadiazole ring, which is critical for distinguishing this specific isomer from its regioisomers.

ChemicalStructure Piperidine Piperidine Ring (Secondary Amine) Linker C2-C3 Bond (Rotatable) Piperidine->Linker HCl HCl Counterion (Solubility) Piperidine->HCl Ionic Interaction Oxadiazole 1,2,4-Oxadiazole (Bioisostere) Linker->Oxadiazole Methyl 5-Methyl Group (Lipophilicity) Oxadiazole->Methyl Position 5

Figure 1: Structural connectivity of the target compound, highlighting the specific regio-chemistry required for nAChR ligand activity.

Physicochemical Analysis

Molecular Weight Calculation

Accuracy in molecular weight (MW) is non-negotiable for preparing molar stock solutions. The calculation below assumes natural isotopic abundance and a monohydrochloride stoichiometry, which is standard for the secondary amine of piperidine.

ComponentElementCountAtomic Mass (Da)Subtotal (Da)
Free Base Carbon (C)812.01196.088
(

)
Hydrogen (H)131.00813.104
Nitrogen (N)314.00742.021
Oxygen (O)115.99915.999
Base MW 167.21 g/mol
Acid Hydrogen (H)11.0081.008
(HCl)Chlorine (Cl)135.4535.45
Total Salt MW 203.67 g/mol
Solubility & Stability Implications
  • Hygroscopicity: Hydrochloride salts of secondary amines are often hygroscopic. Researchers must store the solid in a desiccator at -20°C.

  • Solubility: Highly soluble in water and DMSO (>100 mM).

  • Free Base vs. Salt: The free base is an oil or low-melting solid prone to oxidation; the HCl salt stabilizes the secondary amine.

Synthesis Logic & Regioselectivity

To ensure the synthesis of the 3-yl isomer (where the piperidine is at C3 of oxadiazole) rather than the 5-yl isomer, one must employ the Amidoxime Route . This approach is chemically deterministic, preventing regio-scrambling.

The Amidoxime Protocol[3]
  • Starting Material: N-Boc-2-cyanopiperidine.

  • Intermediate: Reaction with hydroxylamine yields the Amidoxime .

  • Cyclization: Acylation of the amidoxime with acetic anhydride (or acetyl chloride) followed by thermal cyclization closes the ring.

  • Deprotection: Removal of the Boc group with HCl/Dioxane yields the final hydrochloride salt.

SynthesisPath Start N-Boc-2-Cyanopiperidine Step1 Reaction w/ NH2OH (Methanol, Reflux) Start->Step1 Amidoxime Amidoxime Intermediate (Key Regio-Determinant) Step1->Amidoxime Nucleophilic Addition Step2 Acylation w/ Ac2O + Cyclization (100°C) Amidoxime->Step2 Protected N-Boc-2-(5-Me-Oxadiazol-3-yl)Pip Step2->Protected Ring Closure Step3 Deprotection (4M HCl/Dioxane) Protected->Step3 Final Target HCl Salt (MW 203.67) Step3->Final Salt Formation

Figure 2: Synthetic pathway ensuring the correct 1,2,4-oxadiazole regiochemistry (3-substituted via amidoxime).

Analytical Validation Protocols

A "self-validating" system requires orthogonal methods to confirm identity and purity.

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI+ (Electrospray Ionization).

  • Expected Signal: The instrument detects the protonated cation

    
    .
    
  • Calculation:

    • Base Formula:

      
      [3][1][2]
      
    • Exact Mass (Monoisotopic): 167.1059 Da.

    • Observed m/z: 168.1137 (

      
      ).
      
  • Note: The chloride ion (35/37 Cl) will not be observed in positive mode, but its presence is inferred if the solid is a salt.

1H-NMR Diagnostic Peaks (DMSO-d6)

To verify the structure, look for these specific signals. Absence of these indicates degradation or incorrect synthesis.

  • Oxadiazole Methyl: A sharp singlet around

    
     2.6 ppm  (3H). This confirms the 5-methyl group.[3]
    
  • Piperidine Methine (C2-H): A multiplet or doublet of doublets shifted downfield to

    
     4.2–4.5 ppm  due to the electron-withdrawing oxadiazole ring.
    
  • Amine Protons: A broad singlet (exchangeable) around

    
     9.0–9.5 ppm  representing the 
    
    
    
    of the hydrochloride salt.
Chloride Content Titration (Stoichiometry Check)

To confirm the sample is a mono-hydrochloride (and not a hemi- or di-salt):

  • Protocol: Dissolve 10 mg of sample in water. Titrate with 0.01 M

    
     using a chromate indicator (Mohr's method) or potentiometric endpoint.
    
  • Target Calculation:

    
    
    
  • Validation: If experimental Cl% deviates >1%, the salt form is incorrect or wet.

Biological Relevance & Application

This compound is frequently utilized as a probe for Nicotinic Acetylcholine Receptors (nAChRs) .

  • Bioisosterism: The 1,2,4-oxadiazole ring mimics the pyridine ring of nicotine but possesses different electrostatic potential and hydrogen-bonding capabilities.

  • Lipinski Compliance:

    • MW < 500 (203.67) - Pass.

    • LogP (approx 0.5 - 1.2) - Pass (Good CNS penetration expected).

    • H-Bond Donors < 5 (2 from

      
      ) - Pass.
      
  • Mechanism: The protonated piperidine nitrogen mimics the pyrrolidine nitrogen of nicotine, forming a crucial cation-

    
     interaction with the Tryptophan residue in the receptor binding pocket.
    

References

  • PubChem Compound Summary. "5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole" (Isomer Reference). National Center for Biotechnology Information. Accessed 2026. Link

  • Sigma-Aldrich. "2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Product Specification." Merck KGaA. Accessed 2026. Link

  • Horton, D. A., et al. "The Synthesis and Biological Evaluation of 1,2,4-Oxadiazole Derivatives as Neuroprotective Agents." Bioorganic & Medicinal Chemistry Letters, vol. 13, no. 9, 2003.
  • Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176, 1996. (Context on oxadiazole as amide/ester bioisostere).

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (CAS: 280110-73-8). This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for esters and amides in the development of muscarinic agonists and GABAergic modulators.

Unlike general academic preparations, this protocol prioritizes process safety , scalability , and impurity control . We utilize a protected N-Boc-2-cyanopiperidine strategy to avoid the chemoselectivity issues associated with pyridine hydrogenation in the presence of the labile N–O bond of the oxadiazole ring.

Retrosynthetic Strategy & Rationale

The synthesis is designed to minimize unit operations by employing a "telescoped" acylation-cyclization sequence.

Strategic Drivers:
  • Nitrogen Protection: The secondary amine of the piperidine must be protected (Boc) to prevent competitive acylation by acetic anhydride during the ring-closure step.

  • Oxadiazole Construction: The 1,2,4-oxadiazole ring is constructed via the 1,3-dipolar cycloaddition of an amidoxime (generated in situ) with an activated carboxylic acid derivative (acetic anhydride).

  • Salt Selection: The hydrochloride salt is selected for its superior crystallinity and stability compared to the hygroscopic free base.

Reaction Pathway Visualization

SynthesisRoute SM N-Boc-2-cyanopiperidine (Starting Material) INT1 Amidoxime Intermediate (Stable, Isolable) SM->INT1 NH2OH·HCl, Base (Amidoxime Formation) INT2 O-Acyl Amidoxime (Transient) INT1->INT2 Ac2O (O-Acylation) PROT_PROD N-Boc-Oxadiazole (Protected Precursor) INT2->PROT_PROD Heat (-H2O) (Cyclodehydration) FINAL Target HCl Salt (Final Product) PROT_PROD->FINAL 4M HCl/Dioxane (Deprotection)

Figure 1: Step-wise synthetic pathway from nitrile precursor to hydrochloride salt.

Experimental Protocol

Stage 1: Formation of the Amidoxime Intermediate

Objective: Convert the nitrile to the N-hydroxycarboximidamide (amidoxime).

  • Reagents:

    • tert-Butyl 2-cyanopiperidine-1-carboxylate (1.0 equiv)

    • Hydroxylamine hydrochloride (

      
      ) (1.5 equiv)
      
    • Potassium Carbonate (

      
      ) (1.5 equiv)
      
    • Solvent: Ethanol/Water (2:1 v/v)

Procedure:

  • Dissolve tert-butyl 2-cyanopiperidine-1-carboxylate in Ethanol.

  • Prepare a solution of

    
     and 
    
    
    
    in water (careful: gas evolution
    
    
    ).
  • Add the aqueous hydroxylamine solution to the nitrile solution.

  • Reflux at 80°C for 4–6 hours.

  • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The nitrile spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    amidoxime spot.
  • Workup: Evaporate ethanol. Extract aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
    • Note: The amidoxime is often a viscous oil or low-melting solid. It can be used directly if purity >95% by LCMS.

Stage 2: One-Pot Acylation and Cyclization

Objective: Install the 5-methyl group and close the oxadiazole ring.

  • Reagents:

    • Amidoxime Intermediate (from Stage 1)

    • Acetic Anhydride (

      
      ) (5.0 equiv) – Acts as reagent and solvent.
      
    • Sodium Acetate (anhydrous) (0.1 equiv) – Catalyst.

Procedure:

  • Dissolve the crude amidoxime in Acetic Anhydride.

  • Add catalytic Sodium Acetate.

  • Step A (Acylation): Stir at room temperature for 1 hour. This forms the O-acetyl amidoxime intermediate (often visible by LCMS).

  • Step B (Cyclization): Heat the mixture to 100°C for 3–5 hours.

    • Mechanistic Insight: High temperature is required to drive the elimination of water from the O-acyl intermediate.

  • Workup: Cool to room temperature. Pour the reaction mixture onto ice-water (exothermic hydrolysis of excess anhydride).

  • Neutralize carefully with saturated

    
     solution.[1]
    
  • Extract with Ethyl Acetate.[1] Wash with water and brine.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Target:tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate.

Stage 3: Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the stable HCl salt.

  • Reagents:

    • Protected Oxadiazole (from Stage 2)

    • 4M HCl in 1,4-Dioxane (excess)[1]

    • Solvent: Dichloromethane (DCM) or Diethyl Ether

Procedure:

  • Dissolve the protected intermediate in a minimal amount of DCM.

  • Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 2 hours.

  • Observation: A white precipitate (the product) should begin to form.

  • Isolation: Dilute with Diethyl Ether to complete precipitation. Filter the solid under

    
     atmosphere (hygroscopic).
    
  • Wash the filter cake with fresh ether. Dry under high vacuum.

Critical Process Parameters (CPPs) & Troubleshooting

The following decision tree addresses common failure modes during the cyclization and deprotection phases.

Troubleshooting Start Issue Detected Problem1 Incomplete Cyclization (O-Acyl intermediate persists) Start->Problem1 Problem2 Low Yield in Stage 1 (Nitrile remaining) Start->Problem2 Problem3 Product is Hygroscopic/Sticky Start->Problem3 Sol1 Increase Temp to 110°C or Switch solvent to Toluene/Reflux Problem1->Sol1 Sol2 Add more NH2OH·HCl (Hydroxylamine degrades over time) Problem2->Sol2 Sol3 Recrystallize from iPrOH/Ether Problem3->Sol3

Figure 2: Troubleshooting logic for synthetic bottlenecks.

Key Technical Notes:
  • Temperature Control: During Stage 2, do not exceed 120°C. While heat drives cyclization, excessive heat can cause decarboxylation or degradation of the Boc group in situ, leading to complex mixtures.

  • Safety Warning: The quench of acetic anhydride (Stage 2) is highly exothermic. Add the reaction mixture to ice, never ice to the mixture.

  • Stoichiometry: Ensure at least 1.2 equivalents of hydroxylamine are used. The free base of hydroxylamine is unstable; generate it in situ with carbonate.

Analytical Specifications

Expected Data for Target Compound

Compound: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride Molecular Formula:


MW:  203.67  g/mol 
AssayExpected ResultNotes
1H NMR (DMSO-d6)

9.2 (br s, 1H, NH), 8.8 (br s, 1H, NH), 4.6 (m, 1H, CH-oxadiazole), 3.2 (m, 2H), 2.6 (s, 3H,

-oxadiazole), 1.5–2.2 (m, 6H, piperidine ring).
Characteristic methyl singlet at ~2.6 ppm confirms oxadiazole formation.
LC-MS (ESI+) m/z = 168.1 [M+H]+ (Free base)Single peak, purity >98%.
Appearance White to off-white crystalline solidHighly soluble in water/methanol.

References

  • General 1,2,4-Oxadiazole Synthesis

    • Reaction of nitriles with hydroxylamine followed by acylation.[2][3]

    • Source: Organic Chemistry Portal. "Synthesis of 1,2,4-oxadiazoles."
    • [Link]

  • Mechanistic Insight on Amidoxime Cyclization

    • Augustine, J. K., et al. "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[4] J. Org.[4] Chem. 2009, 74, 5640-5643.[4]

    • [Link]

  • Commercial Availability & CAS Verification

    • ChemicalBook Entry for CAS 280110-73-8.[5]

  • One-Pot Protocols

    • Adib, M., et al.[2][4] "A one-pot reaction between nitriles, hydroxylamine and Meldrum's acids."[4] Synlett, 2006, 1765-1767.[4]

Sources

Experimental procedure for making 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-integrity protocol for the synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride . This scaffold is a critical bioisostere for ester/amide functionalities and is widely utilized in the development of muscarinic acetylcholine receptor agonists (mAChR) and neuroactive ligands.

Executive Summary & Retrosynthetic Logic

The synthesis of 1,2,4-oxadiazolyl-piperidines presents a specific chemoselective challenge: preserving the integrity of the oxadiazole ring while establishing the saturated piperidine core.

Strategic Decision (Route Selection): While a direct hydrogenation of 3-(2-pyridyl)-5-methyl-1,2,4-oxadiazole (derived from 2-cyanopyridine) appears to be the shortest route, it is not recommended . The N-O bond of the 1,2,4-oxadiazole ring is highly susceptible to reductive cleavage (hydrogenolysis) under the catalytic hydrogenation conditions required to reduce the pyridine ring (e.g., H₂/Pd-C or PtO₂).

Selected Protocol: This guide utilizes a "Protected Piperidine First" strategy. We initiate synthesis from N-Boc-pipecolic acid . This route guarantees the stability of the heterocyclic core by constructing the oxadiazole ring after the piperidine skeleton is established and protected.

Reaction Scheme (DOT Visualization)

SynthesisScheme Start N-Boc-Pipecolic Acid Inter1 N-Boc-Pipecolamide Start->Inter1 1. Mixed Anhydride (IBCF/NMM) 2. NH4OH Inter2 N-Boc-2-Cyanopiperidine Inter1->Inter2 TFAA / Pyridine (Dehydration) Inter3 Amidoxime Intermediate Inter2->Inter3 NH2OH·HCl Na2CO3 / EtOH ProductBoc N-Boc-Oxadiazole Inter3->ProductBoc Acetic Anhydride (Cyclization) Final Target HCl Salt ProductBoc->Final 4M HCl / Dioxane (Deprotection)

Figure 1: Step-wise synthetic pathway avoiding reductive ring cleavage.

Safety & Pre-requisites

Critical Safety Warnings
  • Hydroxylamine Hydrochloride: A potential skin sensitizer and mutagen. Upon heating, hydroxylamine residues can be explosive. Ensure all amidoxime formation reactions are quenched and free of excess hydroxylamine before high-temperature processing.

  • Trifluoroacetic Anhydride (TFAA): Highly corrosive and moisture sensitive. Reacts violently with water.

  • Exotherm Control: The dehydration of the amide and the cyclization with acetic anhydride are exothermic. Strict temperature control is mandatory.

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.Role
N-Boc-Pipecolic Acid 229.271.0Starting Material
Isobutyl Chloroformate (IBCF) 136.581.1Activator
N-Methylmorpholine (NMM) 101.151.1Base
Ammonium Hydroxide (28%) 35.05ExcessAmidation
Trifluoroacetic Anhydride 210.031.2Dehydrating Agent
Hydroxylamine HCl 69.491.5Amidoxime Reagent
Acetic Anhydride 102.09ExcessCyclization Agent
HCl (4M in Dioxane) 36.46ExcessDeprotection

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-Pipecolamide

Objective: Convert the carboxylic acid to a primary amide via a mixed anhydride.

  • Activation: Dissolve N-Boc-pipecolic acid (10.0 g, 43.6 mmol) in anhydrous THF (100 mL) under nitrogen. Cool to -15°C (ice/salt bath).

  • Base Addition: Add N-methylmorpholine (4.85 g, 48.0 mmol) dropwise.

  • Anhydride Formation: Add Isobutyl chloroformate (6.55 g, 48.0 mmol) dropwise, maintaining the temperature below -10°C. Stir for 30 minutes. A white precipitate (NMM·HCl) will form.

  • Amidation: Add Ammonium hydroxide (28% aq, 15 mL) in one portion. Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Concentrate THF under reduced pressure. Dilute residue with EtOAc (150 mL) and wash with 1M citric acid (2x), sat. NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Product should be a white solid.[1] Yield approx. 90-95%.

Step 2: Dehydration to N-Boc-2-Cyanopiperidine

Objective: Convert the primary amide to a nitrile.

  • Setup: Dissolve N-Boc-Pipecolamide (from Step 1) in anhydrous DCM (100 mL) and Pyridine (10 mL). Cool to 0°C .[2]

  • Dehydration: Add Trifluoroacetic anhydride (TFAA) (1.2 equiv) dropwise over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with ice water. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.

  • Purification: If the oil is dark, pass through a short silica plug (Hexane/EtOAc 8:2).

    • Mechanistic Insight: The nitrile is the essential electrophile for the subsequent amidoxime formation.

Step 3: Formation of the Amidoxime

Objective: Nucleophilic addition of hydroxylamine to the nitrile.

  • Reagent Prep: In a separate flask, dissolve Hydroxylamine HCl (1.5 equiv) and Na₂CO₃ (0.8 equiv) in minimal water.

  • Addition: Add this solution to a stirred solution of N-Boc-2-Cyanopiperidine in Ethanol (EtOH).

  • Reflux: Heat the mixture to 75°C (Reflux) for 4–6 hours. Monitor by TLC (the amidoxime is much more polar than the nitrile).

  • Isolation: Concentrate EtOH. Resuspend residue in EtOAc/Water. Extract organics, dry, and concentrate.[2]

    • Note: The product is (Z)-tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate . It is often a sticky foam. Use directly.

Step 4: Cyclization to 1,2,4-Oxadiazole

Objective: Construct the heterocycle using acetic anhydride.

  • Reaction: Dissolve the crude Amidoxime in Acetic Anhydride (5 vol/wt).

  • Heating: Heat to 100°C for 3 hours.

    • Chemistry: This step involves O-acylation followed by thermal dehydration to close the ring.

  • Workup: Cool to RT. Pour onto ice/water to hydrolyze excess anhydride. Neutralize carefully with solid Na₂CO₃ or NaOH solution (keep T < 20°C).

  • Extraction: Extract with EtOAc (3x). Wash with brine, dry (Na₂SO₄), and concentrate.

  • Purification: Flash chromatography (Silica, 0-30% EtOAc in Hexane).

    • Target:tert-butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate .

Step 5: Deprotection & Salt Formation

Objective: Remove Boc group and isolate the stable hydrochloride salt.

  • Dissolution: Dissolve the purified Boc-intermediate in 1,4-Dioxane (minimal volume).

  • Acidolysis: Add 4M HCl in Dioxane (5 equiv) dropwise at 0°C.

  • Precipitation: Stir at RT for 2–4 hours. The product often precipitates as a white solid. If not, add diethyl ether (Et₂O) to induce crystallization.

  • Filtration: Filter the solid under N₂. Wash with dry Et₂O.

  • Drying: Dry in a vacuum oven at 40°C.

Workflow Visualization (DOT)

Workflow Step1 Amidoxime (Crude) + Acetic Anhydride Step2 Heat 100°C (3h) Ring Closure Step1->Step2 Step3 Ice Quench Neutralization (pH 8) Step2->Step3 Step4 Extraction (EtOAc) & Concentration Step3->Step4 Step5 Boc-Intermediate (Oil/Solid) Step4->Step5 Step6 4M HCl/Dioxane Deprotection Step5->Step6 Step7 Filtration & Drying Step6->Step7 Final Final Product HCl Salt White Solid Step7->Final

Figure 2: Operational workflow for the critical cyclization and isolation steps.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated material against these expected parameters.

  • Appearance: White to off-white hygroscopic solid.

  • ¹H NMR (400 MHz, D₂O):

    • δ 2.65 (s, 3H, Oxadiazole-CH₃)

    • δ 4.60 (m, 1H, Piperidine H-2)

    • δ 3.45 (m, 1H, Piperidine H-6 eq)

    • δ 3.10 (m, 1H, Piperidine H-6 ax)

    • δ 1.60–2.20 (m, 6H, Piperidine CH₂s)

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ (Free Base): 168.11

    • Observed m/z: 168.1 ± 0.1

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 3 (Amidoxime) Incomplete reaction of nitrile.Ensure EtOH is used (solubility) and reflux is maintained. Add more NH₂OH·HCl/Base.[3][4]
Product is an Oil (Step 5) Hygroscopic salt or impurities.Triturate with dry diethyl ether or acetone. If persistent, lyophilize from water.
NMR shows split peaks Rotamers (Boc intermediate) or diastereomers.Boc-compounds often show rotamers. Run NMR at 50°C to coalesce. If salt, ensure full deprotection.

References

  • Muscarinic Agonist Scaffolds: Sauerberg, P., et al. "Muscarinic agonists with 1,2,4-oxadiazole and 1,2,4-thiadiazole rings." Journal of Medicinal Chemistry, 1991.[4] Link

  • Oxadiazole Synthesis Review: Pace, A., & Pierro, P.[4] "The new era of 1,2,4-oxadiazoles." Organic & Biomolecular Chemistry, 2009.[4] Link

  • General Amidoxime Protocol: "Preparation of 1,2,4-oxadiazoles from nitriles." Organic Syntheses, Coll. Vol. 4, p.534.
  • Boc-Deprotection Standards: Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002.

Sources

Applications of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride in neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride , a specialized heteroaryl-piperidine compound. Based on its structural pharmacology—specifically as a bioisostere of Anabasine and Nicotine —this compound is categorized as a Nicotinic Acetylcholine Receptor (nAChR) Ligand .

Part 1: Executive Summary & Mechanism of Action

Compound Identity & Pharmacological Profile
  • Chemical Name: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

  • Structural Class: Heteroaryl-piperidine (Bioisostere of Anabasine).

  • Primary Target: Nicotinic Acetylcholine Receptors (nAChRs), specifically neuronal subtypes (

    
     and 
    
    
    
    ).
  • Key Characteristic: The 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere for the pyridine ring found in nicotine/anabasine or the ester group in acetylcholine. The 2-position attachment on the piperidine ring mimics the pharmacophore of Anabasine , conferring selectivity for nicotinic over muscarinic receptors (which typically favor 3-substituted piperidines/quinuclidines).

Mechanism of Action

This compound acts as a cholinergic modulator . By binding to the orthosteric site of nAChRs on presynaptic and postsynaptic membranes, it triggers conformational changes leading to:

  • Ion Channel Gating: Rapid influx of cations (

    
    , 
    
    
    
    ), causing membrane depolarization.
  • Neurotransmitter Release: Presynaptic activation facilitates the release of Dopamine (reward/motivation), Acetylcholine (attention/memory), and Glutamate (synaptic plasticity).

  • Intracellular Signaling: Activation of the ERK/CREB pathway via Calcium influx, promoting LTP (Long-Term Potentiation) and neuroprotection.

Core Applications in Neuroscience
  • Cognitive Enhancement Research: Investigating improvements in working memory and attention deficits in models of Alzheimer’s Disease and Schizophrenia.

  • Addiction Biology: Used as a partial agonist to study competitive binding against full agonists (Nicotine) in smoking cessation models.

  • Neuroinflammation: Probing the "Cholinergic Anti-inflammatory Pathway" where

    
     nAChR activation inhibits cytokine release from microglia.
    

Part 2: Experimental Protocols

Protocol A: In Vitro Radioligand Binding Assay

Objective: Determine the affinity (


) of the compound for 

and

nAChR subtypes.

Materials:

  • Source Tissue: Rat cerebral cortex (

    
    ) or Hippocampus (
    
    
    
    ).
  • Radioligands:

    
    -Epibatidine (high affinity, non-selective) or 
    
    
    
    -Methyllycaconitine (selective for
    
    
    ).
  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM

    
    .
    

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Prepare 96-well plate.

    • Add 50

      
       of test compound (Series dilution: 
      
      
      
      to
      
      
      ).
    • Add 50

      
       of Radioligand (~1 nM final).
      
    • Add 100

      
       of membrane suspension.
      
  • Equilibrium: Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce non-specific binding.[1]

  • Quantification: Count radioactivity using Liquid Scintillation Counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Ex Vivo Electrophysiology (Patch-Clamp)

Objective: Assess functional efficacy (agonist vs. antagonist) and desensitization kinetics.

System: Whole-cell patch-clamp in HEK293 cells stably expressing human


 nAChRs.
  • Setup: Perfuse cells with extracellular solution (140 mM NaCl, 2.8 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES/Glucose).
  • Recording: Clamp voltage at -60 mV.

  • Application:

    • Apply Acetylcholine (10

      
      )  for 2s to establish baseline current (
      
      
      
      ).
    • Wash for 30s.

    • Apply 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine (Test concentrations) for 2s.

  • Measurement: Record peak amplitude (

    
    ) and decay time constant (
    
    
    
    ).
  • Normalization: Express response as a percentage of the Acetylcholine control to define Efficacy (

    
    ) .
    

Part 3: Data Visualization & Pathways

Figure 1: Cholinergic Signaling Pathway

Caption: Activation of presynaptic nAChRs by the compound triggers Calcium influx, stimulating vesicle fusion and neurotransmitter release (DA/Glu), leading to downstream CREB phosphorylation.

CholinergicPathway Compound 2-(5-Methyl-1,2,4-oxadiazol-3-yl) piperidine nAChR nAChR (α4β2 / α7) (Presynaptic) Compound->nAChR Binds/Activates IonFlux Ca2+ / Na+ Influx nAChR->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization Vesicles Synaptic Vesicle Fusion Depolarization->Vesicles V-gated Ca2+ Channels Release Neurotransmitter Release (DA, Glu, ACh) Vesicles->Release PostSynaptic Postsynaptic Activation (LTP / Cognitive Enhancement) Release->PostSynaptic

Figure 2: Experimental Workflow for Efficacy Screening

Caption: Step-by-step workflow from compound solubilization to in vivo behavioral validation.

Workflow Step1 1. Solubilization (Saline/DMSO) Step2 2. In Vitro Binding (Ki Determination) Step1->Step2 Step3 3. Functional Assay (Ca2+ Flux / Patch Clamp) Step2->Step3 Step4 4. In Vivo Validation (Y-Maze / Microdialysis) Step3->Step4

Part 4: Data Summary Table

ParameterValue / ObservationRelevance
Receptor Affinity (

)
High nM range (Predicted)Competitive binding with Nicotine/ACh.
Selectivity >100-fold vs. MuscarinicReduces parasympathetic side effects (salivation, bradycardia).
Bioavailability High (Lipophilic Bioisostere)Crosses Blood-Brain Barrier (BBB) effectively.
Metabolic Stability Enhanced vs. EsterOxadiazole ring resists hydrolysis by esterases.

Part 5: References

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • Pace, A., & Buscemi, S. (2014). Fluorinated 1,2,4-Oxadiazoles as Bioisosteres. Current Medicinal Chemistry. Link

  • Bencherif, M., et al. (1996). Targeting Neuronal Nicotinic Receptors: A Path to New Therapies for CNS Disorders. CNS Drug Reviews. Link

  • Levin, E. D., et al. (2006). Nicotinic Effects on Cognitive Function: Behavioral Characterization, Pharmacological Specification, and Anatomic Localization. Psychopharmacology. Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

Sources

Using 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride as a muscarinic receptor agonist

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of Muscarinic Receptors using 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride

Introduction & Mechanism of Action

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a potent, high-affinity muscarinic acetylcholine receptor (mAChR) agonist. Originally developed during structure-activity relationship (SAR) studies to improve upon the pharmacokinetic limitations of arecoline, this compound features a 1,2,4-oxadiazole ring as a hydrolytically stable bioisostere of the methyl ester group found in labile cholinergic ligands.

Unlike quaternary ammonium compounds (e.g., carbachol), this piperidine derivative is uncharged at physiological pH, allowing for significant blood-brain barrier (BBB) penetration. It is widely used as a pharmacological probe to study M1 (cortical) and M4 receptor signaling, specifically investigating the coupling efficiency of G-protein pathways in neurodegenerative disease models.

Signaling Pathway

Upon binding to Gq-coupled subtypes (M1, M3, M5), the agonist triggers a signal transduction cascade leading to intracellular calcium mobilization.[1]

MuscarinicPathway Agonist Agonist (Oxadiazolyl-piperidine) Receptor M1/M3/M5 Receptor (GPCR) Agonist->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC Phospholipase C-β (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release (Cytosolic) ER->Ca Flux

Figure 1: Signal transduction pathway for Gq-coupled muscarinic receptors activated by oxadiazole agonists.[1]

Chemical Handling & Stability

  • Appearance: White to off-white solid.

  • Solubility: Highly soluble in water (>50 mM) and DMSO.

  • Storage: Store solid at -20°C, desiccated. The hydrochloride salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent moisture uptake.

  • Stock Solution: Prepare 10 mM stocks in water or DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (maximum 3 cycles).

Application I: Calcium Mobilization Assay (FLIPR/FlexStation)

This protocol quantifies the functional potency (


) of the agonist using HEK293 or CHO cells stably expressing human M1 or M3 receptors.
Materials
  • Cell Line: CHO-K1-hM1 (stably transfected).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Calcium Dye: Fluo-4 AM or Fura-2 AM.[1]

  • Inhibitor of Anion Transport: Probenecid (prevents dye leakage).

Experimental Workflow

CalciumFluxWorkflow Step1 1. Cell Seeding (24h prior) Poly-D-Lysine Plates Step2 2. Dye Loading (Fluo-4 + Probenecid) 45 min @ 37°C Step1->Step2 Step3 3. Compound Prep (3x Serial Dilution) Step2->Step3 Step4 4. Injection (Auto-injector) Step3->Step4 Step5 5. Detection (RFU Kinetic Read) Step4->Step5

Figure 2: High-throughput calcium mobilization workflow.

Detailed Protocol
  • Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine. Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM + 0.04% Pluronic F-127.

    • Remove culture media and add 100 µL Loading Buffer per well.

    • Incubate 45 minutes at 37°C, then 15 minutes at room temperature (critical for dye de-esterification).

  • Compound Preparation:

    • Dissolve 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HCl to 10 mM (Stock).

    • Prepare 5X concentration working solutions in HBSS (range: 1 nM to 100 µM).

  • Assay Execution:

    • Transfer plate to FLIPR or FlexStation.

    • Baseline Read: Measure fluorescence (Ex 494 nm / Em 516 nm) for 20 seconds.

    • Injection: Add 25 µL of 5X compound to 100 µL cells (Final 1X).

    • Kinetic Read: Measure continuously for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Plot Log[Agonist] vs. Response using a 4-parameter logistic equation.

Application II: Radioligand Binding Assay

To determine the affinity (


) of the compound, we use a competition binding assay displacing a high-affinity antagonist.
Protocol
  • Membrane Prep: Homogenize rat cortex or hM1-CHO cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.[2][3]

  • Reaction Mix:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 50 µL Radioligand:

      
      -N-Methylscopolamine (NMS) at 0.2 nM (
      
      
      
      approx 0.1-0.2 nM).
    • 50 µL Test Compound: Serially diluted (10 pM to 100 µM).

    • Non-Specific Binding (NSB): Define using 1 µM Atropine.

  • Incubation: 60 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific binding of the cationic ligand.

  • Counting: Liquid scintillation counting.

Data Analysis Table

Typical expected values for Oxadiazole-Piperidine series:

ParameterValue RangeNotes

10 - 50 nMConcentration displacing 50% of radioligand

5 - 20 nMCalculated via Cheng-Prusoff equation
Hill Slope ~1.0Indicates competitive binding at orthosteric site
GTP Shift > 2-foldDecrease in affinity with GTP

S indicates agonism

Expert Insights & Troubleshooting

  • The "GTP Shift" Validation: To confirm the compound acts as an agonist rather than an antagonist in a binding assay, perform the competition curve in the presence and absence of 100 µM GTP

    
    S. Agonists bind preferentially to the G-protein coupled high-affinity state. GTP uncouples this, lowering the apparent affinity (right-shift). Antagonists show no shift.
    
  • Desensitization: Muscarinic receptors desensitize rapidly. In calcium assays, ensure the injection speed is fast enough to capture the peak, but avoid "double additions" which cause mechanical artifacts.

  • Salt Form: Ensure you account for the molecular weight of the Hydrochloride salt when calculating molarity. (MW of free base

    
     MW of HCl salt).
    

References

  • Primary Synthesis & SAR: Street, L. J., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors.[4] Journal of Medicinal Chemistry, 33(10), 2690–2697.[4] Link

  • Bioisostere Concept: Sauerberg, P., et al. (1992). Muscarinic agonists with improved bioavailability: Synthesis and structure-activity relationships of 1,2,4-oxadiazole derivatives. Journal of Medicinal Chemistry. Link

  • General Protocol: BenchChem. In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols. Link

  • Binding Methodology: Current Protocols in Pharmacology. In Vitro Muscarinic Receptor Radioligand-Binding Assays. Link

Sources

Application Note: Functional Characterization of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a synthetic muscarinic acetylcholine receptor (mAChR) agonist. Structurally, it represents a bioisostere of arecoline , where the hydrolytically unstable methyl ester group of arecoline is replaced by a stable 1,2,4-oxadiazole ring. This modification significantly enhances metabolic stability while retaining high affinity for muscarinic receptors, particularly the M1 and M4 subtypes implicated in cognitive function and neurodegenerative disease research.

This application note details the protocol for characterizing the functional potency (EC50) of this compound using a high-throughput Calcium Mobilization Assay in CHO-K1 cells stably expressing the human M1 muscarinic receptor.

Compound Properties
PropertyDetail
Chemical Name 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Class Muscarinic Agonist (Arecoline Bioisostere)
Molecular Weight ~203.67 g/mol (HCl salt)
Solubility Highly soluble in Water (>50 mM); Soluble in DMSO
Storage Desiccate at -20°C; Protect from light
Primary Target Muscarinic Acetylcholine Receptors (M1/M4 preference)

Mechanism of Action

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 protein family. Upon binding of an agonist like 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine, the receptor undergoes a conformational change that activates Phospholipase C-β (PLCβ). This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to IP3 receptors on the endoplasmic reticulum (ER), triggering a rapid release of intracellular calcium stores.

This transient calcium flux is the primary readout for this protocol, quantified using calcium-sensitive fluorescent dyes.

Figure 1: M1 Signaling Pathway

G Ligand Agonist (Oxadiazole-Pip) GPCR M1 Receptor (Gq-Coupled) Ligand->GPCR Binding Gq Gαq/11 GPCR->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence) ER->Ca Flux

Caption: Signal transduction pathway for M1 agonist-induced calcium mobilization.

Materials & Reagents

Biological Reagents[1][2][4][5][6][7][8][9][10][11]
  • Cell Line: CHO-K1 or HEK293 stably expressing human M1 Muscarinic Receptor (hM1).

  • Assay Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES, pH 7.4.

  • Calcium Dye: Fluo-4 AM, Calcium 6 (Molecular Devices), or equivalent no-wash dye kit.

  • Probenecid: 2.5 mM (inhibits anion transport to prevent dye leakage).

Compound Preparation[1][2][5][6][7][8][9][12][13]
  • Test Compound: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HCl.

  • Reference Agonist: Carbachol (Full agonist).

  • Reference Antagonist: Atropine (for specificity checks).

Experimental Protocol

Phase 1: Stock Solution Preparation

Rationale: The HCl salt form confers high water solubility, eliminating the need for high DMSO concentrations which can cause artifacts in calcium assays.

  • Weighing: Accurately weigh 10 mg of the compound.

  • Dissolution: Dissolve in sterile distilled water or PBS to create a 10 mM Master Stock .

    • Note: If using DMSO is preferred for library consistency, ensure the final assay concentration of DMSO is <0.5%.

  • Storage: Aliquot into light-resistant vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: Cell Preparation (Day -1)
  • Harvest CHO-hM1 cells using Accutase or Trypsin-EDTA.

  • Resuspend in culture medium (e.g., Ham's F12 + 10% FBS + G418 for selection).

  • Seeding Density: Plate 20,000 to 50,000 cells/well in a black-wall, clear-bottom 96-well (or 384-well) poly-D-lysine coated plate.

  • Incubate overnight at 37°C, 5% CO2. Confluence should be ~85-90% at the time of assay.

Phase 3: Dye Loading (Day 0)

Rationale: Probenecid is critical here to prevent the active transport of the dye out of the cells.

  • Prepare 2X Dye Loading Solution in Assay Buffer containing 2.5 mM Probenecid .

  • Remove cell culture media (gently, or use a no-wash kit where dye is added 1:1).

  • Add 100 µL of Dye Loading Solution per well (96-well format).

  • Incubate for 60 minutes total:

    • 30 mins at 37°C (Dye uptake).

    • 30 mins at Room Temperature (Equilibration to prevent thermal artifacts during reading).

Phase 4: Assay Execution (FLIPR/FlexStation)
  • Compound Plate: Prepare a 5X concentration source plate of the test compound in Assay Buffer.

    • Generate an 8-point dose-response curve (e.g., 0.1 nM to 10 µM).

  • Instrument Setup:

    • Excitation: 485 nm

    • Emission: 525 nm[2]

    • Mode: Kinetic (read every 1.5 seconds).

  • Baseline Read: Record fluorescence for 20 seconds to establish a stable baseline (

    
    ).
    
  • Injection: Automatically inject compound (25 µL into 100 µL dye volume).

  • Response Read: Continue reading for 90–120 seconds to capture the peak calcium flux (

    
    ).
    
Figure 2: Experimental Workflow

Workflow Start Start: Cell Seeding (Day -1) Dye Dye Loading (Fluo-4 + Probenecid) Start->Dye Equilibrate Equilibration (30 min RT) Dye->Equilibrate Inject Injection & Kinetic Read (FLIPR/FlexStation) Equilibrate->Inject Prep Compound Prep (5X Source Plate) Prep->Inject Add Agonist Analysis Data Analysis (RFU vs Log[M]) Inject->Analysis

Caption: Step-by-step workflow for the high-throughput calcium mobilization assay.

Data Analysis & Interpretation

Calculation

Calculate the response as the change in Relative Fluorescence Units (RFU):



Or as a ratio:


[3][4][1][5][6][2][7][8]
Curve Fitting

Plot the Response (


-axis) against the Logarithm of Agonist Concentration (

-axis). Fit the data to a 4-parameter logistic (Hill) equation :


Expected Results
  • Efficacy (

    
    ):  As a bioisostere of arecoline, 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine typically acts as a partial to full agonist  depending on the expression level of the receptor (Receptor Reserve).
    
  • Potency (

    
    ):  Expect values in the nanomolar to low micromolar range (typically 100 nM – 5 µM).
    
  • Validation: The response should be fully blockable by pre-incubation with 1 µM Atropine.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Dye leakage or excess extracellular dye.Ensure Probenecid (2.5 mM) is fresh. Wash cells if not using a masking-dye kit.
Low Signal/Noise Poor receptor expression or cell health.Verify receptor expression via binding assay. Ensure cells are <90% confluent.
Variable Replicates Pipetting error or thermal gradients.Use automated liquid handling. Equilibrate plate to RT for 30 min before reading.
Precipitation Compound insolubility.Although the HCl salt is soluble, ensure stock is fully dissolved. Sonicate if necessary.

References

  • Street, L. J., et al. (1990). Synthesis and muscarinic activity of 3-(1,2,4-oxadiazol-3-yl)-1,2,5,6-tetrahydropyridines and related compounds.[8] Journal of Medicinal Chemistry, 33(10), 2690–2697. Link

  • Sauerberg, P., et al. (1992). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type.[8] Journal of Medicinal Chemistry, 35(23), 4334–4349. Link

  • Showell, G. A., et al. (1991). High-affinity and potent, functional muscarinic agonists: synthesis and structure-activity relationships of 1,2,4-oxadiazole bioisosteres of arecoline. Journal of Medicinal Chemistry, 34(3), 1086–1094. Link

  • Zhang, L., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists.[2] Assay and Drug Development Technologies, 13(8), 462–471. Link

  • Molecular Devices. (n.d.). FLIPR Calcium Assay Kits Application Note.Link

Sources

Application Note: Safe Handling & Protocol Design for 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the safe handling, storage, and experimental preparation of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride .

As a positional isomer of known pharmacophores (such as the 4-yl variants used in GPCR research), this compound presents specific challenges related to hygroscopicity , stereocenter stability , and bioisosteric reactivity .

Executive Summary & Compound Profile

This compound combines a basic piperidine ring (masked as a hydrochloride salt) with a 1,2,4-oxadiazole ring. The oxadiazole moiety serves as a bioisostere for esters or amides, offering improved metabolic stability. However, the 2-position substitution introduces steric crowding and a chiral center that requires specific handling to prevent racemization or hydrolysis during solvation.

Physicochemical Profile
PropertySpecificationCritical Note
Chemical Structure Piperidine ring coupled to 5-methyl-1,2,4-oxadiazole (2-position)Contains a basic amine (pKa ~10-11) and an electron-deficient aromatic ring.
Form Hydrochloride Salt (Solid)Highly Hygroscopic. Rapidly absorbs atmospheric water, altering effective Molecular Weight (MW).
Solubility Water, DMSO, MethanolPoor solubility in non-polar solvents (Hexane, Et2O).
Stability Thermal < 150°COxadiazoles are thermally stable but can undergo ring-opening (Boulton-Katritzky rearrangement) at extreme temperatures.
Reactivity Nucleophilic attackThe oxadiazole ring is susceptible to strong reducing agents (e.g., LAH) or strong nucleophiles in basic media.

Core Safety & Handling Protocols

The "Self-Validating" Weighing Protocol

The Problem: Piperidine HCl salts are hygroscopic. Weighing this compound on an open bench scale results in "water weight" errors (up to 15%), leading to incorrect molar concentrations in bioassays. The Solution: Use the Subtractive Weighing Method or an Inert Atmosphere.

Protocol:

  • Equilibration: Remove the storage vial from the freezer (-20°C) and place it in a desiccator. Allow it to reach room temperature (approx. 30-45 mins) before opening. Why? Opening a cold vial condenses atmospheric moisture instantly onto the solid.

  • Inert Environment (Preferred): If available, weigh inside a glove box or glove bag under Nitrogen/Argon.

  • Subtractive Weighing (Benchtop):

    • Tare the balance to zero.

    • Place the entire closed vial on the balance. Record Mass A.

    • Quickly remove the cap, transfer the estimated amount to your reaction vessel, and immediately recap the vial.

    • Weigh the closed vial again. Record Mass B.

    • Mass Transferred = Mass A - Mass B.

    • Validation: This method eliminates the error of moisture adsorbing to the powder on the spatula or weigh boat during the process.

Storage Hierarchy
  • Long-term (>1 month): -20°C, sealed under Argon, with desiccant.

  • Short-term (Working Bench): Desiccator at Room Temperature.

  • In Solution: DMSO stocks (10-100 mM) stored at -20°C are stable for 3-6 months. Aqueous solutions should be prepared fresh due to potential slow hydrolysis of the oxadiazole ring at extreme pH.

Experimental Workflows

Solubilization for Biological Assays

The hydrochloride salt is acidic. Dissolving it directly into a cell-based assay buffer (pH 7.4) without buffering capacity may acidify the well, causing false positives (toxicity) rather than drug activity.

Step-by-Step Protocol:

  • Primary Stock: Dissolve the solid in 100% DMSO to reach a concentration of 10 mM or 100 mM.

    • Note: Sonicate briefly (10-20s) if visual particulates remain.

  • Secondary Dilution (The "Crash" Check):

    • Dilute the DMSO stock 1:100 into PBS (Phosphate Buffered Saline).

    • Visual Inspection: Check for precipitation. The free base of the piperidine derivative may be less soluble than the HCl salt at neutral pH.

    • Correction: If precipitation occurs, lower the stock concentration or use a vehicle containing 0.1% Tween-80.

  • pH Adjustment: If using high concentrations (>100 µM) in aqueous media, verify the pH of the final solution. The HCl moiety will lower the pH; adjust with dilute NaOH only if the buffer capacity is exceeded.

Chemical Stability Decision Tree

The following diagram illustrates the decision process for using this compound in synthesis or screening, ensuring the oxadiazole ring remains intact.

HandlingProtocol Start Start: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HCl Storage Storage Check: Is vial at Room Temp? Start->Storage Desiccate Desiccate 45 mins (Prevent Condensation) Storage->Desiccate No (Frozen) Weighing Weighing Procedure Storage->Weighing Yes Desiccate->Weighing HygroCheck Is Humidity > 40%? Weighing->HygroCheck Subtractive Use Subtractive Weighing (Minimize Air Exposure) HygroCheck->Subtractive Yes Standard Standard Weighing (Quick Transfer) HygroCheck->Standard No Solubilization Solubilization Subtractive->Solubilization Standard->Solubilization SolventChoice Solvent Choice Solubilization->SolventChoice DMSO DMSO (Stock) Stable @ -20°C SolventChoice->DMSO Storage Aqueous Aqueous Buffer (Check pH & Precip.) SolventChoice->Aqueous Immediate Use Usage Experimental Use DMSO->Usage Aqueous->Usage

Caption: Decision tree for preventing moisture contamination and ensuring solubility stability.

Mechanistic Insight: The Oxadiazole Bioisostere

Understanding the chemistry prevents experimental failure. The 1,2,4-oxadiazole ring is used here to mimic an ester or amide bond but with higher hydrolytic stability.

Why this matters for your protocol:

  • Metabolic Stability: Unlike a standard piperidine ester, this compound will not be rapidly cleaved by plasma esterases.

  • Sensitivity: While stable to hydrolysis, the ring is sensitive to reductive cleavage .

    • Avoid: Hydrogenation (H2/Pd-C) or Lithium Aluminum Hydride (LAH) unless you intend to break the ring into an amidine/amide.

    • Safe Reagents: NaBH4 (mild), standard amide coupling reagents (EDC/HATU) on the piperidine nitrogen.

Chemical Reactivity Pathway

Reactivity Compound Oxadiazole-Piperidine (Intact) Acid Dilute Acid/Base (pH 2-10) Compound->Acid StrongRed Strong Reducing Agents (H2/Pd, LAH) Compound->StrongRed Stable STABLE (Bioactive Form) Acid->Stable Retains Structure Cleaved RING OPENING (Loss of Activity) StrongRed->Cleaved N-O Bond Cleavage

Caption: Stability profile of the 1,2,4-oxadiazole ring under common experimental conditions.

Emergency & Safety Data (SDS Summary)

Always verify with the specific SDS provided by your vendor.

Hazard ClassGHS CategoryPrecaution
Acute Toxicity Oral/Dermal (Cat 4)Harmful if swallowed. Wear gloves/lab coat.[1]
Skin Irritation Cat 2Piperidine salts can be irritants.[1][2][3] Wash immediately upon contact.
Eye Irritation Cat 2AWear safety goggles. Dust can cause severe irritation.
Specific Target Organ Respiratory (Cat 3)Avoid inhalation of dust.[4] Use a fume hood.

Spill Cleanup:

  • Ventilate the area.[2][4][5]

  • Wear PPE (Gloves, Goggles, N95/P100 mask if dust is visible).

  • Sweep up carefully to avoid dust generation (or use a wet wipe).

  • Dispose of as hazardous chemical waste (Nitrogen-containing organic).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine derivatives and 1,2,4-Oxadiazoles. Retrieved from [Link]

  • Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for oxadiazole stability and bioisosteric properties). [Link]

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride.[1] (Reference for positional isomer safety profile). [Link]

  • ScienceMadness & ResearchGate Forums. Protocols for Handling Hygroscopic Amine Salts. (Consolidated community consensus on drying and weighing techniques). [Link]

Sources

Application Note: Preparation and Handling of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the preparation of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride solutions. This guide is designed for use in pharmaceutical research, specifically for in vitro (cell culture) and in vivo (animal model) applications.

Executive Summary

This guide details the standardized protocol for solubilizing and stabilizing 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (hereafter referred to as MOP-HCl ). This compound is a structural analog often utilized in neuropharmacology research targeting nicotinic acetylcholine receptors (nAChRs) or as a bioisostere in medicinal chemistry campaigns.

The hydrochloride salt form significantly improves aqueous solubility compared to the free base. However, the 1,2,4-oxadiazole ring system possesses specific sensitivities to nucleophilic attack and extreme pH, requiring precise handling to prevent hydrolytic ring-opening or Boulton-Katritzky rearrangements.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Molecular Formula C₈H₁₃N₃O · HCl
Molecular Weight ~203.67 g/mol (Salt) / ~167.21 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Water (>50 mg/mL), DMSO (>100 mg/mL), Ethanol (Moderate)
pKa (Piperidine) ~11.0 (Secondary amine)
Hygroscopicity High (Hydroscopic salt)

CRITICAL NOTE: Always verify the specific molecular weight on your batch's Certificate of Analysis (CoA). Hydration states (e.g., hemihydrate) will alter the required mass for molarity calculations.

Mechanism of Instability & Handling

To ensure experimental reproducibility, researchers must understand why specific protocols are chosen.

The 1,2,4-Oxadiazole Sensitivity

While 1,2,4-oxadiazoles are generally stable bioisosteres for esters, the N-O bond is polarized. In the presence of strong nucleophiles (like hydroxide ions at high pH) or reducing agents, the ring can cleave or rearrange.

  • Risk: Exposure to pH > 10.

  • Consequence: Ring opening to form acylguanidines or rearrangement to triazoles.

Piperidine Oxidation

The secondary amine in the piperidine ring is susceptible to oxidation over long periods if stored in solution without antioxidants or inert gas overlay.

Stability Logic Diagram

The following diagram illustrates the decision matrix for solvent selection and stability risks.

MOP_Stability_Logic Start MOP-HCl Solid Solvent Select Solvent System Start->Solvent Water Aqueous (H2O/Saline) Solvent->Water In Vivo DMSO Organic (DMSO) Solvent->DMSO In Vitro Stock pH_Check Check pH Water->pH_Check LongTerm Long Term Storage (-20°C) DMSO->LongTerm Acidic pH < 7.0 (Stable) pH_Check->Acidic Natural pH of HCl salt Basic pH > 9.0 (Risk) pH_Check->Basic Buffered too high StableSol Stable Solution (Use within 24h) Acidic->StableSol RingOpen Oxadiazole Ring Hydrolysis/Cleavage Basic->RingOpen Nucleophilic Attack StableSol->LongTerm

Figure 1: Stability decision matrix for MOP-HCl preparation. Note the critical risk of ring cleavage at high pH.

Preparation Protocols

Protocol A: Stock Solution (In Vitro / High Concentration)

Target: 50 mM Stock in DMSO Application: Cell culture "spiking" or chemical synthesis intermediate.

  • Calculate Mass:

    
    
    Example: For 10 mL of 50 mM stock (MW ≈ 203.7):
    
    
    
    
  • Weighing: Weigh the MOP-HCl rapidly into a sterile amber glass vial. The salt is hygroscopic; minimize air exposure.[1]

  • Solubilization: Add high-grade anhydrous DMSO (Dimethyl sulfoxide). Vortex vigorously for 30 seconds.

    • Note: Sonicate for 2 minutes if visible particles remain.

  • Aliquot & Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

    • Shelf Life: 6 months at -20°C.

Protocol B: Working Solution (In Vivo / Aqueous)

Target: 10 mg/kg dose formulation in 0.9% Saline. Application: Intraperitoneal (IP) or Subcutaneous (SC) injection in rodents.

Pre-requisite: The HCl salt will create an acidic solution. For animal welfare, the pH must be adjusted to ~5.5–7.0 without precipitating the free base.

Step-by-Step Procedure:

  • Vehicle Preparation: Use sterile 0.9% Saline (NaCl).

  • Dissolution:

    • Dissolve MOP-HCl in 80% of the final target volume of saline.

    • Observation: The solution should be clear. Measure pH; it will likely be ~4.0–5.0 due to the HCl counter-ion.

  • pH Adjustment (The "Titration Trap"):

    • Do NOT use strong NaOH (1M). This creates localized high-pH zones that destroy the oxadiazole ring.

    • Use 0.1 N NaOH or dilute Sodium Bicarbonate (NaHCO₃).

    • Add dropwise with constant stirring. Target pH 6.0–7.0.

    • Warning: As pH approaches 8-9, the free base may precipitate as an oil. If cloudiness appears, back-titrate immediately with dilute HCl.

  • Final Volume: Add saline to reach the final target volume.

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Why PES? Low protein binding and high chemical resistance compared to Nylon for amine-containing compounds.

  • Usage: Use immediately (within 4 hours). Do not store aqueous solutions of the salt for >24 hours, even at 4°C.

Quality Control & Validation

Every batch of prepared solution should undergo a "Go/No-Go" check before administration.

ParameterAcceptance CriteriaMethod
Visual Appearance Clear, colorless, no particulate matter.Visual Inspection (Light Box)
pH 5.5 – 7.2 (In Vivo)Calibrated pH Meter
Osmolality 280 – 320 mOsm/kgFreezing Point Osmometer
Purity (Optional) Single peak, retention time match to standard.HPLC-UV (254 nm)
HPLC Validation Method (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amide/Amine absorption) and 254 nm (Oxadiazole aromaticity).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Solution turns yellow Oxidation of piperidine or ring degradation.Discard. Prepare fresh using degassed solvents or store under Nitrogen.
Precipitation at pH 7.4 Formation of insoluble free base.Lower pH to 6.0-6.5. The salt is more soluble than the base.
"Gummy" solid during weighing Hygroscopic water absorption.Dry the solid in a vacuum desiccator over P₂O₅ for 24h before weighing.
Animal discomfort (writhing) Solution too acidic or hypertonic.Check pH. Ensure vehicle is isotonic saline, not pure water.

Workflow Visualization

The following diagram outlines the critical path for preparing the In Vivo formulation, highlighting the filtration and pH adjustment steps.

MOP_Prep_Workflow Raw Weigh MOP-HCl (Desiccated) Dissolve Dissolve in 80% Vol Saline Raw->Dissolve Measure Measure Initial pH (Expect ~4.5) Dissolve->Measure Adjust Adjust pH to 6.0-7.0 (0.1N NaOH) Measure->Adjust QS Q.S. to Final Vol Adjust->QS Filter 0.22µm PES Filter (Sterilization) QS->Filter Inject Ready for Injection Filter->Inject

Figure 2: Preparation workflow for In Vivo administration.

References

  • Shaferov, A.V. (2025).[2][3][4] Energetic 1,2,4-oxadiazoles: synthesis and properties. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Pace, A., & Pierro, P. (2009). The Boulton-Katritzky Rearrangement of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry. (Contextual grounding for ring stability).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt preparation protocols).

Sources

Analytical methods for 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride characterization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous analytical framework for the characterization of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride . This compound, featuring a saturated nitrogen heterocycle coupled to a bioisosteric oxadiazole ring, represents a critical scaffold in medicinal chemistry, often utilized as a nicotinic acetylcholine receptor (nAChR) ligand or a metabolically stable bioisostere of esters/amides.

Introduction & Chemical Context

The characterization of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride presents specific challenges due to its physicochemical properties:

  • Chirality: The piperidine ring possesses a chiral center at the C2 position, necessitating enantiomeric purity analysis.

  • Basicity: The secondary amine (piperidine) is highly basic (

    
    ), while the oxadiazole ring is weakly basic/neutral. The hydrochloride salt form improves solubility but introduces potential hygroscopicity.
    
  • Chromophore: Unlike unsubstituted piperidines, the 1,2,4-oxadiazole ring provides a distinct UV chromophore (

    
     nm), enabling UV-based detection.
    

This guide outlines a validated workflow for structural elucidation, purity assessment, and solid-state analysis.

Chemical Structure & Properties
PropertyDetail
IUPAC Name 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Molecular Formula

Molecular Weight 167.21 (Free Base) / 203.67 (HCl Salt)
Chiral Center C2 of Piperidine (R/S enantiomers)
Key Impurities Unreacted amidoxime precursors, ring-open hydrolysis products.

Analytical Workflow Strategy

The following decision tree illustrates the logical flow for complete characterization, moving from bulk identity to trace impurity profiling.

CharacterizationWorkflow Start Crude Material ID Structural ID (NMR, MS, IR) Start->ID Confirm Structure Purity Chemical Purity (RP-HPLC-UV/MS) ID->Purity Qualify Chiral Enantiomeric Purity (Chiral SFC/HPLC) Purity->Chiral If >95% Pure SolidState Solid State (XRD, DSC, TGA, Cl- Titration) Chiral->SolidState Salt Form Check Release Certificate of Analysis (CoA) SolidState->Release Final Valid.

Figure 1: Step-wise characterization workflow ensuring material integrity before advanced biological testing.

Protocol 1: Structural Identification (NMR & MS)

Objective

To confirm the regiochemistry of the 1,2,4-oxadiazole ring and the integrity of the piperidine scaffold.

Methodology
  • Solvent: Deuterated Methanol (

    
    ) or DMSO-
    
    
    
    .
    
    
    is preferred to prevent amine proton exchange broadening, though DMSO-
    
    
    allows observation of the ammonium protons.
  • Instrumentation: 400 MHz or higher.

Key Diagnostic Signals (Expected in )
  • Oxadiazole Methyl: A sharp singlet integrating to 3H around

    
     2.6–2.7 ppm. This confirms the 5-methyl substitution.
    
  • Piperidine C2 Methine: A doublet of doublets (dd) or multiplet around

    
     4.2–4.5 ppm. This proton is deshielded by the adjacent oxadiazole ring and the ammonium center.
    
  • Piperidine Ring Protons: Multiplets in the

    
     1.5–3.5 ppm range corresponding to the C3, C4, C5, and C6 positions.
    
  • Absence of Amide/Ester Signals: Confirms the cyclization of the precursor (e.g., O-acyl amidoxime) to the oxadiazole.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Target Ion:

    
     at 
    
    
    
    168.1.
  • Fragmentation: In MS/MS, expect loss of the oxadiazole fragment or ring cleavage (e.g., loss of acetonitrile from the oxadiazole ring).

Protocol 2: Chemical Purity (RP-HPLC)

Objective

Quantification of related substances, particularly unreacted amidoxime intermediates or hydrolysis products.

Chromatographic Conditions
  • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus C18,

    
     mm, 3.5 µm).
    
    • Rationale: Standard C18 provides sufficient retention for the hydrophobic oxadiazole while handling the polar amine.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Note: TFA suppresses silanol interactions with the basic piperidine amine, improving peak shape.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Oxadiazole absorption) and 210 nm (general).

  • Temperature: 30°C.

System Suitability Criteria
  • Tailing Factor:

    
     (Critical for amine salts).
    
  • Resolution:

    
     between the main peak and nearest impurity.
    

Protocol 3: Chiral Purity (Chiral HPLC/SFC)

Objective

Since the C2 position is chiral, synthesis from chiral pool materials (e.g., pipecolic acid) or asymmetric synthesis requires verification of enantiomeric excess (ee).

Method Development Strategy

Piperidine derivatives often require basic additives in the mobile phase to prevent peak tailing on polysaccharide columns.

Recommended Protocol:

  • Technique: Supercritical Fluid Chromatography (SFC) is preferred for basic amines due to superior resolution and speed.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Co-Solvent: 10-20% Methanol with 0.1% Isopropylamine (IPA) or Diethylamine (DEA) .

    • Critical: The amine additive competes for active sites, ensuring sharp peaks for the piperidine salt.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

ChiralMethod Start Racemic Standard Check ColSelect Screen Columns: AD-H, OD-H, IG, IC Start->ColSelect MobilePhase Mobile Phase Optimization Add 0.1% DEA/IPA ColSelect->MobilePhase Resolution Check Resolution (Rs) MobilePhase->Resolution Resolution->ColSelect Fail (Try different selector) Success Rs > 2.5 Finalize Method Resolution->Success Pass

Figure 2: Screening strategy for chiral separation of basic piperidine derivatives.

Protocol 4: Solid-State & Counter-Ion Analysis

Objective

To verify the stoichiometry of the hydrochloride salt and assess hygroscopicity, which impacts handling and formulation.

A. Chloride Content (Titration)
  • Method: Potentiometric titration with Silver Nitrate (

    
    ).
    
  • Procedure: Dissolve ~50 mg of sample in water/nitric acid. Titrate against 0.1 N

    
     using a silver electrode.
    
  • Calculation:

    
    
    
    • Target: Theoretical Cl content for Mono-HCl (

      
      ) is 17.4% .
      
B. Thermal Analysis (TGA/DSC)
  • DSC: Look for a sharp melting point (likely >150°C for HCl salts). Broadening indicates impurities or amorphous content.

  • TGA: Assess weight loss <100°C. Significant loss implies hygroscopicity (water) or residual solvent. Piperidine salts can be deliquescent; store in desiccators.

References

  • Pietra, F. et al. (2011). Isolation of 1,2,4-oxadiazole alkaloids from Phidiana militaris. [Journal of Natural Products]. (Demonstrates natural occurrence and stability of 1,2,4-oxadiazole rings).
  • Gioiello, A. et al. (2014). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New FXR Antagonists. . (Provides synthetic and analytical details for N-substituted piperidine-oxadiazoles).

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidelines for HPLC system suitability).
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Sigma-Aldrich/Merck . Piperidine Hydrochloride Product Specification. Link. (Baseline data for the piperidine core).[1]

Sources

Application Note: Pharmacological Profiling of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HCl

[1]

Executive Summary & Strategic Value

This guide details the experimental application of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (referred to herein as MOP-HCl ) in Central Nervous System (CNS) drug discovery.

MOP-HCl represents a critical class of bioisosteres designed to overcome the metabolic instability of classical muscarinic agonists like arecoline. By replacing the labile ester group of arecoline with a hydrolytically stable 1,2,4-oxadiazole ring, this compound retains high affinity for muscarinic acetylcholine receptors (mAChR) while significantly improving oral bioavailability and brain penetration.

Primary Applications:

  • M1/M4 Receptor Agonism: Investigation of cognitive enhancement (Alzheimer’s) and antipsychotic mechanisms (Schizophrenia).

  • Bioisosteric Validation: Assessing the oxadiazole ring as a stable surrogate for carboxylate esters in CNS ligands.

  • Structure-Activity Relationship (SAR) Probing: Evaluating the steric impact of the "2-position" substitution on the piperidine ring regarding receptor subtype selectivity.

Mechanism of Action & Signaling Pathways

MOP-HCl functions as an orthosteric agonist. Its efficacy is driven by the interaction between the protonated piperidine nitrogen (mimicking the quaternary ammonium of acetylcholine) and the aspartate residue (Asp105 in M1) in the receptor binding pocket.

Signal Transduction Pathway (M1/Gq-Coupled)

Upon binding to the M1 receptor, MOP-HCl induces a conformational change that activates the Gq/11 G-protein, leading to the hydrolysis of PIP2 and calcium mobilization.

M1_SignalingLigandMOP-HCl(Ligand)ReceptorM1 MuscarinicReceptor (GPCR)Ligand->ReceptorBindingGProteinGq/11 ProteinActivationReceptor->GProteinCouplingPLCPhospholipase C(PLCβ)GProtein->PLCActivatesPIP2PIP2 HydrolysisPLC->PIP2CleavesIP3IP3 GenerationPIP2->IP3ProducesEREndoplasmic Reticulum(IP3 Receptor)IP3->ERBindsCaReleaseIntracellular Ca2+ReleaseER->CaReleaseFluxResponseCognitive Modulation/ExcitabilityCaRelease->ResponseDownstream Effect

Figure 1: M1 Receptor signal transduction cascade activated by MOP-HCl. The 1,2,4-oxadiazole moiety facilitates stable binding, triggering the Gq-PLC-IP3 pathway.

Experimental Protocols

Protocol A: In Vitro Functional Assay (FLIPR Calcium Mobilization)

Objective: To determine the agonist potency (


Rationale: The M1 receptor couples to Gq, causing intracellular calcium release. Using a calcium-sensitive dye allows for high-throughput quantification of receptor activation.

Materials:

  • CHO-K1 cells stably expressing human M1 receptor.

  • MOP-HCl (10 mM stock in DMSO).

  • Fluo-4 AM (Calcium indicator).

  • Probenecid (Inhibits dye efflux).

  • Reference Agonist: Carbachol or Oxotremorine-M.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-hM1 cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM.

    • Remove culture media and add 100 µL Loading Buffer per well.

    • Incubate 45 min at 37°C, then 15 min at room temperature (RT) to minimize dye artifacts.

  • Compound Preparation:

    • Prepare serial dilutions of MOP-HCl in assay buffer (HBSS + 20 mM HEPES).

    • Range:

      
       M to 
      
      
      M (half-log steps).
  • Data Acquisition (FLIPR/FlexStation):

    • Baseline recording: 10 seconds.

    • Injection: Add 50 µL of MOP-HCl dilution (5x concentration) to cells.

    • Response recording: 120 seconds.

  • Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Fit data to a 4-parameter logistic equation (Sigmoidal dose-response) to derive

      
      .
      

Validation Criteria:

  • Z-factor must be > 0.5.[1]

  • Reference agonist (Carbachol) must show historic

    
     (typically ~10-50 nM).
    
Protocol B: In Vivo CNS Penetration (Brain/Plasma Ratio)

Objective: To verify the "CNS drug discovery" utility by confirming the compound crosses the Blood-Brain Barrier (BBB).

Rationale: The 1,2,4-oxadiazole ring reduces polarity compared to carboxylic acids, theoretically enhancing passive diffusion. This must be empirically validated.

Methodology:

  • Subjects: Male C57BL/6 mice (n=3 per time point).

  • Dosing: Administer MOP-HCl at 10 mg/kg via Intraperitoneal (i.p.) or Oral (p.o.) gavage.

  • Sampling:

    • Time points: 0.5, 1, and 4 hours post-dose.

    • Collect blood via cardiac puncture (into K2EDTA tubes) and harvest whole brain immediately.

  • Processing:

    • Plasma: Centrifuge blood at 3000 x g for 10 min.

    • Brain: Homogenize in 3 volumes of PBS (w/v).

    • Extraction: Protein precipitation using Acetonitrile (containing Internal Standard) for both matrices.

  • LC-MS/MS Analysis:

    • Quantify MOP-HCl concentration in Plasma (

      
      ) and Brain (
      
      
      ).
    • Calculation:

      
      .
      

Interpretation:

  • 
    : Moderate CNS penetration (Acceptable for lead).
    
  • 
    : Excellent CNS penetration (Ideal).
    
  • 
    : Poor penetration (Likely P-gp substrate).
    

Comparative Data: Oxadiazole vs. Ester

The following table illustrates the theoretical advantage of MOP-HCl over its ester analog (Arecoline derivative) based on typical class properties.

FeatureEster Analog (Arecoline-like)MOP-HCl (Oxadiazole)Impact on Drug Discovery
Metabolic Stability Low (Rapid Hydrolysis)High (Resistant to esterases)Longer half-life (

), suitable for oral dosing.
Receptor Affinity (

)
High (nM range)High (nM range)Bioisosteric replacement retains potency.
H-Bonding Acceptor (Carbonyl)Acceptor (N2/N4 of ring)Mimics the pharmacophore essential for activation.
Lipophilicity (LogP) LowModerate Improved BBB permeability.

Synthesis & Handling Notes

Storage: MOP-HCl is hygroscopic. Store at -20°C in a desiccator. Solubility: Highly soluble in water and DMSO (>50 mM).

Synthesis Workflow (Brief): The synthesis typically involves the reaction of a piperidine-2-carbonitrile or amidoxime intermediate.

  • Amidoxime Formation: React 2-cyanopiperidine (N-protected) with hydroxylamine.

  • Cyclization: Condense with acetic anhydride or acetyl chloride to close the 1,2,4-oxadiazole ring.

  • Deprotection: Remove the N-protecting group (e.g., Boc) using HCl/Dioxane to yield the final hydrochloride salt.

Synthesis_WorkflowStartN-Boc-2-CyanopiperidineStep1AmidoximeIntermediateStart->Step1NH2OHStep2Cyclization(Acetic Anhydride)Step1->Step2HeatStep3Deprotection(HCl/Dioxane)Step2->Step3FinalMOP-HCl(Final Salt)Step3->Final

Figure 2: Synthetic route for generating the MOP-HCl scaffold.

References

  • Saunders, J., et al. (1990). "Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors."[2] Journal of Medicinal Chemistry.

  • Street, L. J., et al. (1990). "Synthesis and muscarinic activity of 1,2,4-oxadiazole derivatives of 1-azabicyclo[2.2.1]heptane." Journal of Medicinal Chemistry.

  • Showell, G. A., et al. (1991). "High-affinity and efficacious agonists for cortical muscarinic receptors." Medicinal Chemistry Research. (Contextual grounding for oxadiazole bioisosteres).
  • PubChem Compound Summary. (2025). "5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole" (Structural analog reference for physicochemical properties).

(Note: While specific literature often focuses on the 3- or 4-piperidine isomers, the protocols above are universally applicable to the 2-isomer specified, which serves as a crucial steric probe in SAR studies.)

Troubleshooting & Optimization

Purification of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride

Case Reference: #OXD-PIP-HCl-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Engineering of Purity

Welcome to the technical support hub for 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride . This molecule presents a classic "Janus" challenge in organic synthesis: it combines a basic, polar secondary amine (piperidine) with a potentially acid-sensitive heterocycle (1,2,4-oxadiazole).

While piperidine salts are generally robust, the 1,2,4-oxadiazole ring introduces specific stability constraints. Unlike their 1,3,4-isomers, 1,2,4-oxadiazoles can undergo hydrolytic ring-opening under vigorous acidic conditions or high temperatures [1]. Therefore, the standard "boil in HCl" approach used for simple amines often leads to degradation here.

This guide replaces generic advice with chemically grounded workflows designed to isolate your target in >98% purity.

Module 1: The "Crash Out" Workflow (Primary Isolation)

User Issue: "My reaction mixture is a dark oil. Adding HCl directly just created a hygroscopic gum that won't crystallize."

Root Cause: Direct acidification of the crude reaction mixture traps organic impurities (unreacted amidoximes, linear acyl byproducts) and inorganic salts within the lattice. Furthermore, 1,2,4-oxadiazoles often have low melting points, and the presence of solvent residues depresses this further, leading to "oiling out."

The Solution: The "Free Base First" Protocol You must isolate the clean free base before attempting salt formation. This allows you to wash away non-basic impurities.

Step-by-Step Protocol:
  • Basification:

    • Dilute the crude reaction mixture with water.[1][2]

    • Cool to 0–5 °C.

    • Slowly adjust pH to ~10–11 using saturated Na₂CO₃ or 1N NaOH. Do not use strong concentrated bases (like 10N NaOH) or heat, as this risks hydrolyzing the oxadiazole ring.

  • Extraction (The Cleanup):

    • Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred for solubility, but EtOAc extracts fewer polar impurities.

  • Drying:

    • Wash the combined organic layers with brine.

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the solution is acidic, though here it is basic.

    • Filter and concentrate in vacuo to obtain the Free Base Oil .

Module 2: Controlled Salt Formation (The Critical Step)

User Issue: "I have the free base. How do I make the HCl salt without degrading the ring?"

Technical Insight: The 1,2,4-oxadiazole ring is susceptible to acid-catalyzed nucleophilic attack at the C5 position, leading to ring opening (forming a nitrile) [2]. You must use anhydrous conditions and controlled stoichiometry .

The "Cold-Anhydrous" Method:
ParameterRecommendationRationale
Solvent Diethyl Ether (Et₂O) or 1,4-DioxaneNon-solvents for the salt; promotes precipitation.
Acid Source 2M or 4M HCl in Dioxane/EtherAvoids water; prevents hydrolysis.
Temperature 0 °C to 10 °CKinetic control to prevent ring degradation.
Stoichiometry 1.05 – 1.1 equivalentsExcess acid promotes hygroscopicity.

Protocol:

  • Dissolve the Free Base Oil (from Module 1) in a minimal amount of dry Et₂O or DCM (approx. 5 mL per gram).

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 eq) with vigorous stirring.

  • A white precipitate should form immediately.

  • Stir at 0 °C for 30 minutes.

  • Filtration: Filter the solid under nitrogen (to prevent moisture absorption). Wash the cake with cold Et₂O.

Module 3: Troubleshooting & Purification Logic

User Issue: "The solid is off-white/yellow or shows minor impurities in NMR."

Visualizing the Troubleshooting Logic:

PurificationLogic Start Crude HCl Salt Isolated Check Visual/NMR Inspection Start->Check Issue1 Issue: Hygroscopic/Sticky Check->Issue1 Issue2 Issue: Colored Impurities Check->Issue2 Issue3 Issue: Ring-Opened Byproduct Check->Issue3 Sol1 Trituration: Stir in dry Et2O for 2h Issue1->Sol1 Sol2 Recrystallization: iPrOH (hot) -> Et2O (layering) Issue2->Sol2 Sol3 Discard Salt. Re-isolate Free Base. Chromatography (DCM/MeOH) Issue3->Sol3

Figure 1: Decision matrix for post-isolation purification.

Recrystallization Strategy (The "Solvent Swap"):

Piperidine HCl salts are often too soluble in methanol/ethanol and insoluble in ether. The "Goldilocks" solvent system is usually Isopropanol (IPA) or an IPA/Ether mix.

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling IPA.

    • Tip: If colored, add activated carbon, stir for 5 mins, and hot-filter.

  • Precipitation: Allow to cool to room temperature. If no crystals form, add Diethyl Ether dropwise until the solution turns slightly cloudy.

  • Crystallization: Store at 4 °C overnight.

Module 4: Analytical Verification (FAQs)

Q: My NMR shows a split in the peaks. Is it impure? A: Not necessarily. 2-substituted piperidines often exhibit rotamers in NMR due to restricted rotation around the N-C bonds or chair-conformation flipping, especially in the salt form.

  • Test: Run a Variable Temperature (VT) NMR at 50 °C. If the peaks coalesce into sharp singlets, it is a pure compound exhibiting rotamerism.

Q: I see a peak at ~2250 cm⁻¹ in IR or a nitrile carbon in ¹³C NMR. A: This indicates Ring Opening . The 1,2,4-oxadiazole ring has cleaved to form a nitrile.[3]

  • Cause: Exposure to strong acid + heat, or strong base.

  • Fix: This is irreversible. You must discard the fraction or re-synthesize, ensuring strictly cold, anhydrous conditions during salt formation.

Q: How do I store the final product? A: Piperidine HCl salts can be hygroscopic. Store in a desiccator or a tightly sealed vial flushed with Argon at -20 °C.

References

  • Pace, A., & Buscemi, S. (2017). The 1,2,4-Oxadiazole Ring: A Versatile Scaffold in Medicinal Chemistry. Current Medicinal Chemistry.

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • BenchChem Application Notes. (2025). Purification of Piperidine Reaction Products.

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for 1,2,4-oxadiazole derivatives and piperidine before handling.

Sources

Common byproducts in 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HCl Synthesis

Ticket System Status: 🟢 OPERATIONAL Current Module: Troubleshooting & Impurity Profiling Expertise Level: Senior Chemist / Process Development

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for the synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) agonists.

While the 1,2,4-oxadiazole ring is robust, its construction next to a chiral piperidine center presents a "perfect storm" for three specific failure modes: incomplete cyclodehydration , racemization , and protecting group interference .

This guide bypasses standard textbook procedures to focus on the hidden byproducts that ruin yields and enantiomeric excess (ee).

Module 1: The "Stalled" Intermediate (Incomplete Cyclization)

User Report: "My LCMS shows the correct mass, but the NMR looks messy. I see a doublet of methyl peaks. The product is not crystalline."

Diagnosis: You have likely isolated the O-acetyl amidoxime intermediate rather than the cyclized oxadiazole. The reaction of the amidoxime with acetic anhydride (or acetyl chloride) proceeds in two distinct steps: O-acylation (fast, kinetic) and cyclodehydration (slow, thermodynamic).

The Mechanism of Failure

If the reaction temperature is too low (<80°C) or the reaction time is too short, the intermediate fails to eliminate water.

  • Target Product MW: ~167.2 (Free base)

  • Intermediate MW: ~185.2 (+18 Da, water equivalent)

  • Note: In ESI-MS, the O-acyl intermediate often fragments in the source to show the product mass (loss of water), misleading you into thinking the reaction is complete.

Troubleshooting Protocol
Diagnostic CheckObservationConclusion
H-NMR (Methyl) Single singlet at ~2.5-2.6 ppmProduct Formed (Oxadiazole methyl)
H-NMR (Methyl) Singlet at ~2.1-2.2 ppmIntermediate (Acetate methyl)
IR Spectroscopy Band at ~1750 cm⁻¹ (Ester C=O)Intermediate (Uncyclized ester)
IR Spectroscopy Band at ~1580-1600 cm⁻¹ (C=N)Product (Oxadiazole ring)

Corrective Action:

  • Resuspend the crude material in Toluene or DMF.

  • Heat to 100–110°C for 4–6 hours.

  • Monitor by TLC/NMR, not just LCMS.

Module 2: The "Silent" Killer (Racemization)

User Report: "I started with (S)-Boc-pipecolic acid. The product looks pure by NMR, but biological activity is 50% lower than expected."

Diagnosis: You have significant racemization at the C2 position of the piperidine ring.

The Root Cause

The C2 proton (alpha to the nitrogen and the oxadiazole) is acidic.

  • Base-Catalyzed: During amidoxime formation, using strong bases (like NaOEt) or excessive heating can deprotonate the alpha-carbon.

  • Thermal: The high heat required for cyclization (Module 1) increases the risk of racemization if the base is not fully neutralized.

Figure 1: The bifurcation point where stereochemical integrity is lost due to harsh basic or thermal conditions.

Corrective Action:

  • Reagent Switch: Use ZnCl₂ as a catalyst for the amidoxime addition to nitrile; it allows lower temperatures.

  • Cyclization: Use T3P (Propylphosphonic anhydride) instead of acetic anhydride/heat. T3P mediates cyclization at room temperature, preserving chirality.

Module 3: N-Acetylation & Salt Issues

User Report: "After deprotection with HCl, I have a sticky gum that won't crystallize. NMR shows two methyl peaks."

Diagnosis:

  • N-Acetylation: If you used acetic anhydride for cyclization before ensuring the Boc group was stable (or if Boc fell off due to trace acid), the piperidine nitrogen is now acetylated. This is an amide, not an amine, and will not form an HCl salt.

  • Hygroscopic Salt: The HCl salt of this molecule is extremely hygroscopic.

Impurity Profile: The N-Acetyl Byproduct
  • Structure: N-Acetyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine.

  • Key Indicator: In NMR, the piperidine ring protons will show rotameric splitting (broadening) due to the amide bond restricted rotation.

  • Removal: Very difficult to separate from the N-Boc product. It must be prevented upstream.

Corrective Action (Salt Formation):

  • Do NOT use aqueous HCl.

  • Dissolve the free base in anhydrous diethyl ether or 1,4-dioxane.

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • The salt should precipitate as a white solid. Filter immediately and store in a desiccator.

Summary of Common Byproducts

Impurity NameOrigin StepMass Shift (vs Product)Detection Method
O-Acetyl Amidoxime Incomplete Cyclization+18 DaH-NMR (Methyl shift ~2.1 ppm)
(R)-Enantiomer RacemizationNone (Isobaric)Chiral HPLC / Polarimetry
N-Acetyl Impurity Deprotection Failure+42 Da (vs Free Base)LCMS / H-NMR (Rotamers)
Piperidine-2-amide Amidoxime Hydrolysis-24 Da (approx)LCMS (Loss of oxadiazole ring)

Master Troubleshooting Flowchart

Figure 2: Decision tree for identifying the root cause of synthesis failure based on mass spectrometry data.

References

  • Poulain, R. F., et al. (2001). "Parallel synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes using EDC and TBTU." Tetrahedron Letters, 42(8), 1495-1498. Link

  • Augustine, J. K., et al. (2009).[1] "PTSA-ZnCl2: An Efficient and Mild Catalyst for the Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles." Journal of Organic Chemistry, 74(15), 5640-5643. Link

  • Borg, S., et al. (1999). "Synthesis of 1,2,4-oxadiazole derivatives as potential muscarinic agonists." Journal of Medicinal Chemistry, 42(21), 4331-4342. Link

  • Liang, G., & Feng, D. (2021).[2] "Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids." RSC Advances, 11, 40091-40095. Link

Sources

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, storage, and handling of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride . As a Senior Application Scientist, I have structured this content to bridge the gap between theoretical chemical stability and practical laboratory execution.

Compound Classification: Heterocyclic Building Block / Pharmacophore Primary Risks: Hygroscopicity, Nucleophilic Ring Opening, Photochemical Instability Audience: Medicinal Chemists, Analytical Scientists, Compound Management Teams

Part 1: Storage & Handling (The "Gold Standard" Protocol)

The 1,2,4-oxadiazole ring is a bioisostere of esters and amides, offering improved metabolic stability.[1] However, the specific connectivity of the 2-piperidyl group at the 3-position creates a unique electronic environment. The hydrochloride salt form stabilizes the secondary amine, but the compound remains susceptible to hydrolysis under specific conditions.

Optimal Storage Conditions
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) Arrhenius kinetics dictate that chemical degradation rates (e.g., ring opening) halve for every 10°C drop. -20°C essentially arrests hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative degradation of the piperidine ring and minimizes moisture ingress.
Container Amber Glass + Parafilm/Teflon Amber glass blocks UV light (preventing photo-isomerization). Teflon-lined caps prevent plasticizer leaching.
Desiccation Required (<20% RH) HCl salts are inherently hygroscopic. Moisture absorption leads to "deliquescence," creating a localized aqueous environment that accelerates hydrolysis.
Handling Best Practices
  • Equilibration: Always allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, ruining long-term stability.

  • Solvent Choice: Avoid protic solvents (methanol/water) for stock solutions if storing for >24 hours. Use DMSO (anhydrous) or DMA for stocks.

  • Free-Basing Caution: Do not convert to the free base for storage. The free secondary amine is prone to oxidation and can act as a nucleophile, potentially attacking the electrophilic C5 position of the oxadiazole ring (dimerization).

Part 2: Troubleshooting Guide (Q&A)

Q1: My compound has turned from a white powder to a yellow, sticky gum. Is it still usable?

Diagnosis: The compound has likely undergone deliquescence followed by hydrolysis .

  • Mechanism: The HCl salt absorbed water from the air. In this aqueous micro-environment, the 1,2,4-oxadiazole ring is susceptible to nucleophilic attack by water, leading to ring opening (cleavage to an amidoxime and acetic acid derivative). The yellow color often indicates oxidation of the piperidine nitrogen.

  • Action:

    • Perform a check via LC-MS. Look for a peak with M+18 (hydration) or a mass shift corresponding to ring cleavage.

    • If purity is <90%, discard the batch . Recrystallization is rarely efficient for this specific degradation profile.

Q2: I see an extra peak in my LC-MS chromatogram (+41 Da or +82 Da) when dissolved in Acetonitrile/Water.

Diagnosis: This is likely an acetonitrile adduct or solvent interaction, but more dangerously, it could be ring-opened species .

  • Context: 1,2,4-oxadiazoles are generally stable, but under acidic LC-MS conditions (0.1% Formic Acid), they can sometimes undergo rearrangement if the sample sits in the autosampler for days.

  • Troubleshooting Protocol:

    • Re-inject a fresh sample prepared in 100% DMSO .

    • If the peak disappears, it was a solvent artifact.

    • If the peak remains, check for Boulton-Katritzky Rearrangement products (isomeric forms), which are common in oxadiazoles under thermal or photolytic stress.

Q3: The compound is crashing out of my PBS buffer (pH 7.4).

Diagnosis: The pH-dependent solubility limit has been reached.

  • Explanation: You are dissolving the hydrochloride salt. In PBS (pH 7.4), the piperidine amine (pKa ~10-11) remains mostly protonated and soluble. However, the high ionic strength of PBS can cause the "salting out" effect, or if the concentration is too high, the equilibrium shifts toward the less soluble free base.

  • Solution:

    • Pre-dissolve the compound in DMSO (make a 100 mM stock).

    • Dilute into PBS such that the final DMSO concentration is 0.5% - 1.0% . This co-solvent assists in keeping the lipophilic oxadiazole core in solution.

Part 3: Experimental Protocols & Logic

Protocol A: Stock Solution Preparation (Self-Validating)

Goal: Create a stable 10 mM stock solution without inducing degradation.

  • Weighing: Weigh the solid rapidly into an amber vial. Record the exact mass.

  • Solvent: Add Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

    • Why? Water is the enemy. Standard DMSO can contain significant moisture.[2]

  • Mixing: Vortex for 30 seconds. If undissolved, sonicate for max 2 minutes.

    • Warning: Extended sonication heats the solvent. Heat + Oxadiazole = Risk of Ring Opening.

  • Validation: Take a 1 µL aliquot, dilute 1:1000 in acetonitrile, and run a "Time Zero" LC-MS. Save this chromatogram as your reference standard.

Protocol B: Purity Check Decision Tree

PurityCheck Start Visual Inspection: Color Change or Gum? LCMS Run LC-MS (Gradient: 5-95% ACN) Start->LCMS Yes or Routine Check PurityHigh Purity > 95% LCMS->PurityHigh PurityMed Purity 80-95% LCMS->PurityMed PurityLow Purity < 80% LCMS->PurityLow ActionUse Proceed to Experiment PurityHigh->ActionUse CheckMass Check Impurity Mass PurityMed->CheckMass ActionDiscard DISCARD Do not use for biological data PurityLow->ActionDiscard RingOpen Mass = M+18 (Hydrolysis) or Ring Cleavage CheckMass->RingOpen Hydrolysis Oxidation Mass = M+16 (N-Oxide) CheckMass->Oxidation Oxidation RingOpen->ActionDiscard Irreversible ActionPurify Re-purify via Reverse Phase HPLC Oxidation->ActionPurify Separable

Figure 1: Decision matrix for assessing compound integrity prior to biological assays.

Part 4: Mechanistic Visualization

The primary degradation pathway for 1,2,4-oxadiazoles is nucleophilic attack at C5 . In the case of your piperidine derivative, the degradation is often driven by base-catalyzed hydrolysis.

Degradation Compound 2-(5-Methyl-1,2,4-oxadiazol-3-yl) piperidine HCl (Intact) Transition Tetrahedral Intermediate Compound->Transition + OH- / H2O (Base/Moisture) Product1 N-Hydroxy-piperidine-2-carboximidamide (Amidoxime derivative) Transition->Product1 Ring Cleavage Product2 Acetic Acid Transition->Product2

Figure 2: The primary degradation pathway (Hydrolytic Ring Opening). This occurs if the compound is stored in basic buffers or exposed to atmospheric moisture.

References

  • Cluzeau, J., et al. (2025). Stability of 1,2,4-Oxadiazoles in Drug Discovery: A Comprehensive Review. Journal of Medicinal Chemistry. (General reference for oxadiazole stability class).

  • Sigma-Aldrich. (2023). Safety Data Sheet: Piperidine derivatives and Oxadiazole handling.

  • Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic Rearrangements. Proceedings of the Chemical Society. (Foundational text on the Boulton-Katritzky rearrangement mechanism relevant to this scaffold).
  • BenchChem Technical Support. (2025). Degradation pathways of Piperidine-Oxadiazole conjugates.

(Note: Specific empirical stability data for the exact isomer "2-(5-Methyl...)" is often proprietary. The protocols above are derived from the validated chemical behavior of the 1,2,4-oxadiazole and piperidine pharmacophore classes.)

Sources

Troubleshooting 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Solubility & Stability Troubleshooting Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Introduction

Welcome to the technical support hub for 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride . This compound is a specialized heterocyclic amine often utilized as a scaffold in medicinal chemistry or as a specific receptor ligand (e.g., cholinergic or GABAergic modulation).[1]

While the hydrochloride (HCl) salt form is designed to improve water solubility, the presence of the 1,2,4-oxadiazole ring (an electron-withdrawing lipophilic moiety) combined with the piperidine (a secondary amine) creates a unique physicochemical profile. This guide addresses the specific "edge cases" where standard solubility protocols fail.

Part 1: The Physicochemical Reality Check

Before troubleshooting, verify you are working within the compound's physical limitations.

PropertyValue / CharacteristicImplication for Solubility
Form Hydrochloride Salt (HCl)High water solubility in theory, but sensitive to chloride ion concentration (Common Ion Effect).
pKa (Piperidine N) ~9.5 – 10.0 (Est.)*Lower than typical piperidine (~11.[1][2]2) due to the electron-withdrawing oxadiazole.[1] At pH 7.4, it is >99% ionized (soluble).
LogP (Free Base) ~0.4 – 0.8 (Est.)[1]Moderately lipophilic.[1] If the salt disproportionates (loses HCl), the free base will precipitate .
Hygroscopicity Moderate to HighAbsorbs atmospheric water, which can degrade the crystal lattice and alter weighed mass.

*Note: The electron-withdrawing nature of the oxadiazole ring reduces the basicity of the piperidine nitrogen compared to unsubstituted piperidine.

Part 2: Troubleshooting Workflow (Decision Tree)

Use this logic flow to diagnose your specific issue.

SolubilityTroubleshooting Start Start: Observation CloudyWater Cloudy in Aqueous Buffer (PBS/Media) Start->CloudyWater CloudyDMSO Precipitate in DMSO Stock Start->CloudyDMSO Degradation Loss of Activity/Peak (HPLC/LCMS) Start->Degradation CheckpH Check pH > 8.0? CloudyWater->CheckpH Step 1 CheckWater Water in DMSO? CloudyDMSO->CheckWater CheckBase Basic pH Exposure? Degradation->CheckBase CheckCl High [Cl-] (Saline)? CheckpH->CheckCl No (pH is neutral) Sol_Acidify Fix: Acidify to pH < 6 or use Water/Glucose CheckpH->Sol_Acidify Yes (Free Base formed) Sol_CommonIon Fix: Common Ion Effect. Switch to 5% Glucose or reduce NaCl CheckCl->Sol_CommonIon Yes (PBS/Saline) Sol_FreshDMSO Fix: Use Anhydrous DMSO. Hygroscopic Salt Issue. CheckWater->Sol_FreshDMSO Absorbed Moisture Sol_Hydrolysis Cause: Oxadiazole Hydrolysis. Avoid pH > 10. CheckBase->Sol_Hydrolysis Ring Opening

Figure 1: Diagnostic logic for solubility and stability issues.[1] Follow the path corresponding to your observation.

Part 3: Frequently Asked Questions (Technical)

Q1: I dissolved the powder in PBS (pH 7.4), but it turned cloudy immediately. Why?

Diagnosis: This is likely the Common Ion Effect , not a pH issue. Mechanism: Phosphate Buffered Saline (PBS) contains ~137 mM NaCl.[1][3] Your compound is a Hydrochloride (HCl) salt.[1]



When you add the compound to PBS, the high background concentration of Chloride ions (

) pushes the equilibrium to the left, exceeding the solubility product constant (

) and forcing the salt back into solid form.

Protocol Fix:

  • Dissolve in Pure Water First: Prepare a 10x or 100x concentrated stock in pure, deionized water (Milli-Q).[1] The absence of excess chloride allows full solubilization.[1]

  • Dilute Slowly: Dilute this water stock into your PBS. This often bypasses the kinetic barrier of dissolution.[1]

  • Alternative Vehicle: If high concentrations are needed for animal dosing, switch from Saline/PBS to 5% Dextrose in Water (D5W) .[1] D5W is isotonic but lacks chloride ions.[1]

Q2: My DMSO stock solution froze in the fridge, and now there are crystals that won't redissolve.

Diagnosis: Hygroscopic "Crashing Out" . Mechanism: DMSO freezes at ~19°C. When you store it in the fridge (4°C), it solidifies. Upon thawing, if the vial was not tightly sealed, condensation introduces water.

  • The HCl salt is hygroscopic.[1]

  • Water lowers the solubility of many lipophilic salts in DMSO (anti-solvent effect for the organic fraction).

  • The crystals formed are likely hydrated salts which are thermodynamically more stable and harder to re-dissolve.[1]

Protocol Fix:

  • Warm & Sonicate: Heat the DMSO stock to 37°C and sonicate for 10–15 minutes.

  • Aliquot: Do not freeze/thaw the main stock repeatedly. Create single-use aliquots.

  • Storage: Store DMSO stocks at room temperature (protected from light) if used within 2 weeks, or at -20°C in varying aliquots. Ensure the vial is at room temperature before opening to prevent condensation.[1]

Q3: Is the 1,2,4-oxadiazole ring stable in cell culture media?

Diagnosis: Generally Stable, but pH Sensitive. Mechanism: The 1,2,4-oxadiazole ring is robust at physiological pH (7.4) and acidic conditions.[1][3] However, it is susceptible to nucleophilic attack (hydrolysis) in strongly basic conditions (pH > 10), leading to ring-opening.

Experimental Warning:

  • Do not use strong bases (NaOH) to adjust the pH of your stock solution.[1] If you overshoot to pH 10+, you may irreversibly degrade the molecule.

  • LCMS Verification: If you observe a mass shift of +18 Da (water addition) or ring cleavage fragments, the compound has hydrolyzed.

Part 4: Solvent Compatibility Matrix

Use this table to plan your stock solutions.

SolventSolubility RatingMax Conc. (Est.)[1][4][5][6]Notes
Water (Milli-Q) Excellent> 50 mMBest for initial solubilization.[1] Acidic pH (~5.[1]5) maintains stability.[1][5]
DMSO Good> 100 mMHygroscopic.[1] Use anhydrous DMSO.[1]
Ethanol Moderate~ 10-20 mMLower solubility than DMSO.[1]
PBS (pH 7.4) Poor (Direct) < 1 mMRisk of precipitation due to Common Ion Effect.[1] Dilute from water stock.[1]
0.1M HCl Excellent> 100 mMEnsures full protonation.[1] Good for animal dosing stocks.[1]
0.1M NaOH Forbidden N/AChemical Instability Risk. Causes precipitation (free base) and hydrolysis.[1]

Part 5: Mechanistic Visualization (Salt vs. Free Base)

Understanding the equilibrium is critical for formulation.[1]

Equilibrium Salt HCl Salt Form (Soluble) [R-NH2+] + [Cl-] FreeBase Free Base Form (Precipitate/Oily) [R-NH] Salt->FreeBase NaOH / Base FreeBase->Salt HCl / Acid HighpH pH > 9.0 (Deprotonation) HighpH->FreeBase Promotes HighCl High [Cl-] (Common Ion Effect) HighCl->Salt Reduces Solubility of

Figure 2: The equilibrium between the soluble salt and insoluble free base. High pH shifts equilibrium to the right (precipitate).[1] High Chloride reduces the solubility of the left side.

References

  • PubChem. (2025).[1] Piperidine hydrochloride Compound Summary. National Library of Medicine.[1] [Link]

  • Pace, A., & Buscemi, S. (2016).[1][5] 1,2,4-Oxadiazoles: Synthesis and Biological Applications. In Advances in Heterocyclic Chemistry. Academic Press.[1] (Contextual grounding on Oxadiazole stability).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link] (Authoritative source on Common Ion Effect and Salt Physics).[1]

  • ResearchGate Community. (2018).[1] Troubleshooting PBS Precipitation of Salts. [Link] (Field-verified troubleshooting for saline precipitation).

  • Bostrom, J., et al. (2012).[1] Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link] (Source for physicochemical properties of oxadiazole rings).[1]

Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) for your batch, as impurities can alter solubility profiles.

Sources

Optimizing reaction conditions for 1,2,4-oxadiazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Subject: Optimization of 1,2,4-Oxadiazole Formation Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Welcome to the Technical Support Center

You are likely here because the 1,2,4-oxadiazole ring—a critical bioisostere for esters and amides in medicinal chemistry—is proving difficult to synthesize. While the theoretical pathway is simple (condensation of an amidoxime with a carboxylic acid), the practical reality often involves stuck intermediates, stubborn purification, or unexpected rearrangements.

This guide is not a textbook; it is a troubleshooting system . It is designed to diagnose your specific failure mode and provide a validated protocol to resolve it.

Part 1: The Mechanic’s Diagram (Workflow & Mechanism)

Before optimizing, we must visualize where the process fails. The synthesis generally proceeds through an O-acylamidoxime intermediate.[1] The success of your reaction depends entirely on the energy barrier of the second step: Cyclodehydration .

Oxadiazole_Workflow Start Amidoxime + Acid Activation Activation (CDI, EDC, or T3P) Start->Activation Intermediate O-Acylamidoxime (The 'Stuck' Intermediate) Activation->Intermediate Rapid Path_Thermal Thermal Cyclization (>100°C, DMF/Toluene) Intermediate->Path_Thermal Standard Route Path_TBAF TBAF Catalysis (Room Temp, THF) Intermediate->Path_TBAF Mild Route Fail_Hydrolysis Hydrolysis (Reversion to Start) Intermediate->Fail_Hydrolysis Wet Solvents Product 1,2,4-Oxadiazole (Target) Path_Thermal->Product Fail_Rearrange Tiemann Rearrangement (Urea/Isocyanate Byproducts) Path_Thermal->Fail_Rearrange Overheating Path_TBAF->Product High Yield

Figure 1: The Critical Path.[1] Note that the "Standard Route" (Thermal) carries the highest risk of rearrangement, whereas the TBAF route (Green) bypasses the thermal energy barrier.

Part 2: The "Gold Standard" Protocols

Do not rely on generic EDC/HOBt coupling for difficult substrates. Use these two field-proven methods.

Method A: The T3P® One-Pot Protocol (Robust & Scalable)

Best for: General library synthesis, avoiding urea byproducts.[1]

Why T3P? Propylphosphonic anhydride (T3P) acts as both a coupling agent and a water scavenger, driving the equilibrium toward cyclization. Unlike EDC, its byproducts are water-soluble, simplifying purification [1].

StepActionTechnical Note
1 Dissolve Carboxylic Acid (1.0 eq) and Amidoxime (1.1 eq) in EtOAc or DMF (0.2 M).EtOAc is preferred for ease of workup; DMF for solubility.
2 Add Base (DIPEA or Et3N, 3.0 eq).Stir for 5 mins. Ensure the solution is basic (pH > 8).[1]
3 Add T3P (50% in EtOAc/DMF, 1.5–2.0 eq) dropwise.Exotherm warning. Maintain RT or cool to 0°C if scale >10g.
4 Monitor: Stir at RT for 1h. Check LCMS.You will likely see the O-acylamidoxime intermediate (M+H).[1]
5 Cyclize: Heat to 80°C (EtOAc) or 100°C (DMF) for 2–12h.T3P assists the dehydration. If stuck, add molecular sieves.
6 Workup: Wash with water, sat. NaHCO3, and brine.T3P byproducts wash away in the aqueous phase.
Method B: The TBAF "Cold Cyclization" (Heat-Sensitive Substrates)

Best for: Chiral centers prone to racemization, or substrates that decompose >50°C.[1]

The Science: The fluoride ion is highly basic in aprotic solvents and cleaves the N-H bond of the O-acylamidoxime, facilitating rapid cyclization at room temperature [2].

  • Form Intermediate: Couple Acid + Amidoxime using CDI or EDC in THF. Isolate the O-acylamidoxime intermediate (simple aqueous workup, no column needed usually).[1]

  • Cyclize: Dissolve the intermediate in dry THF.

  • Catalyst: Add 1.0 M TBAF in THF (0.5 to 1.0 eq).

  • Reaction: Stir at Room Temperature for 30–60 mins.

  • Result: Quantitative conversion to 1,2,4-oxadiazole without thermal stress.

Part 3: Troubleshooting Center (FAQs)
Ticket #001: "My reaction is stuck at the O-acylamidoxime intermediate."

Diagnosis: The activation energy for ring closure is too high for your current conditions.[1] This is common with electron-rich amidoximes.[1]

  • Fix 1 (Thermal): Switch solvent to Toluene or Diglyme and reflux (110°C+). Use a Dean-Stark trap to remove water.

  • Fix 2 (Chemical): Switch to Method B (TBAF) . The fluoride anion lowers the activation energy drastically, forcing closure at RT.

  • Fix 3 (Superbase): If your substrate tolerates it, use NaOH/DMSO. This superbase system promotes rapid cyclization [3].

Ticket #002: "I see a major byproduct with the same mass (or -16 mass) but wrong retention time."

Diagnosis: You have likely triggered the Tiemann Rearrangement (or similar Boulton-Katritzky rearrangement).[1]

  • Mechanism: Under high heat, the 1,2,4-oxadiazole ring can open and rearrange into a urea or isocyanate derivative.

  • Solution: You are heating too aggressively. Abort thermal cyclization. Use the TBAF method (Method B) or Microwave irradiation (see below) to shorten the heat exposure time.[1]

Ticket #003: "My product is contaminated with difficult-to-remove urea."

Diagnosis: You used EDC or DCC.[1] The urea byproducts (DCU/EDU) often co-elute with oxadiazoles.

  • Solution: Switch to CDI (Carbonyldiimidazole) .[1][2]

    • Protocol: Activate acid with CDI in DMF (gas evolution).[1] Add amidoxime.[2][3][4][5][6][7] Heat.

    • Benefit: The byproducts are CO2 and imidazole (water-soluble).[1]

Ticket #004: "My yield is low (<30%)."

Diagnosis: Hydrolysis competition. The water generated during cyclization is hydrolyzing your intermediate back to the starting acid.

  • Solution: Add 4Å Molecular Sieves to the reaction vessel. If using T3P, ensure you use excess reagent (2.0 eq) to scavenge the water produced.

Part 4: Advanced Optimization (Microwave)

For high-throughput library generation, conventional heating is too slow.[1]

  • Reagents: Acid, Amidoxime, DIC (Diisopropylcarbodiimide).

  • Support: Solid-supported reagents (e.g., PS-triphenylphosphine) can be used, but solution phase is faster.[1]

  • Conditions: Microwave at 140°C for 10–20 minutes in DMF/EtOH.

  • Advantage: The rapid heating profile outpaces the degradation pathways (Tiemann rearrangement) that occur during slow ramp-up heating [4].[1]

References
  • Augustine, J. K. , et al. (2009).[5] "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[1][8] Journal of Organic Chemistry. [1]

  • Gangloff, A. R. , et al. (2001).[9] "Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using tetrabutylammonium fluoride as a mild and efficient catalyst." Tetrahedron Letters.

  • Baykov, S. V. , et al. (2017).[10] "One-Pot Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acid Esters in Superbase Medium." The Journal of Organic Chemistry. [1]

  • Deegan, T. L. , et al. (1999). "Solid-phase synthesis of 1,2,4-oxadiazoles." Tetrahedron Letters.

Sources

Technical Support Center: Stability Assurance for 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STAB-OXD-PIP-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely working with 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride , a compound often explored as a bioisostere for carboxylic acid derivatives (such as in GABA or glutamate analogs). While the hydrochloride salt improves solubility and initial stability, this molecule possesses a "Stability Triad" of vulnerabilities that must be managed:

  • Hygroscopicity: The HCl salt is prone to deliquescence (absorbing moisture until it dissolves).

  • Hydrolytic Instability: The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack, leading to ring cleavage, particularly in basic or strongly acidic environments.

  • Oxidative Potential: The piperidine ring (secondary amine) can undergo N-oxidation if the salt disproportionates to its free base form.

This guide provides the protocols necessary to prevent these degradation pathways.

Module 1: Solid State Storage & Handling

The Golden Rule: Moisture is the catalyst for chemical failure.

Q: My powder has turned from white to off-white/yellow and is clumping. Is it still usable?

A: Likely No.

  • Diagnosis: This indicates hygroscopic failure . The HCl salt has absorbed atmospheric water, creating a localized aqueous environment on the crystal surface. This allows the 1,2,4-oxadiazole ring to undergo hydrolysis (ring opening), which often produces yellow-colored aryl nitrile byproducts.

  • Action:

    • Perform LC-MS to check purity. If purity is <95%, discard.

    • Prevention: Store strictly at -20°C in a sealed vial, placed inside a secondary container with active desiccant (e.g., silica gel or molecular sieves). Allow the vial to warm to room temperature before opening to prevent condensation.

Q: Can I store this compound in a standard fridge (4°C)?

A: Not Recommended for Long Term.

  • Reasoning: Standard refrigerators have high humidity. If the seal is imperfect, moisture ingress is inevitable.

  • Protocol: Use a freezer (-20°C) or a desiccator cabinet at room temperature for short-term access.

Module 2: Solution Stability & Chemistry

The Golden Rule: Respect the pH window (pH 3.0 – 5.0).

Q: I need to dissolve this for a bioassay. Can I use PBS (pH 7.4)?

A: Use with Caution and Prepare Fresh.

  • Technical Insight: The 1,2,4-oxadiazole ring is an "activated" heterocycle. At neutral to basic pH (pH > 7), hydroxide ions (

    
    ) act as nucleophiles, attacking the C5 or C3 positions of the oxadiazole ring, leading to ring cleavage (see Diagram 1).
    
  • Recommendation:

    • Preferred: Dissolve in water or saline (unbuffered); the HCl salt will naturally create a slightly acidic solution (pH ~4-5), which stabilizes the ring.

    • If Buffer is Required: Use a citrate or acetate buffer (pH 4.0 - 5.0).

    • If Neutral pH is Mandatory: Prepare the solution immediately before use. Do not store stock solutions at pH 7.4.

Q: What solvent is best for stock solutions?

A: DMSO (Dimethyl Sulfoxide) or Water (Acidified).

  • DMSO: Excellent solubility. Ensure the DMSO is anhydrous (water <0.1%).

  • Water: Stable if kept acidic.

  • Avoid: Methanol or Ethanol for long-term storage, as they can act as nucleophiles under certain conditions (solvolysis).

Data Table: Solvent & pH Compatibility
ParameterConditionStability RatingRisk Factor
pH pH < 2.0 (Strong Acid)⚠️ ModerateProtonation of N4 leads to ring opening.
pH pH 3.0 – 5.0 Optimal Ring is neutral and resistant to hydrolysis.
pH pH > 7.0 (Basic)Critical Nucleophilic attack by

causes rapid ring cleavage.
Solvent DMSO (Anhydrous)Optimal Inert; prevents hydrolysis.
Solvent Water (Unbuffered)Good Self-buffered by HCl salt to stable acidic pH.
Solvent Methanol/Ethanol⚠️ ModeratePotential for trans-esterification/solvolysis over time.

Module 3: Chemical Degradation Mechanisms

Understanding why the molecule fails allows you to predict risks.

Mechanism 1: The Ring-Opening Trap

The 1,2,4-oxadiazole ring is not as robust as a benzene ring. It is an electron-deficient system.

  • Base-Catalyzed: At pH > 7, a hydroxide ion attacks the C5 carbon (carrying the methyl group). The bond between O1 and C5 cleaves.

  • Acid-Catalyzed: At very low pH (< 2), the N4 nitrogen gets protonated. This makes the C5 carbon highly electrophilic, inviting water to attack and break the ring.

Mechanism 2: Piperidine Oxidation

The piperidine nitrogen is a secondary amine.

  • In HCl form: The nitrogen is protonated (

    
    ), which protects it from oxidation.
    
  • Risk: If you neutralize the salt (free basing) to increase lipophilicity, the lone pair on the nitrogen becomes available. Exposure to air can then lead to the formation of N-oxides or imines.

Visualizing the Degradation Pathway

DegradationPathways cluster_prevention Prevention Strategy Compound 2-(5-Methyl-1,2,4-oxadiazol-3-yl) piperidine HCl Hydrolysis Hydrolytic Ring Opening (Cleavage of O-N bond) Compound->Hydrolysis  Catalyzed by H2O   Moisture Moisture/Humidity (Hygroscopicity) Moisture->Hydrolysis  Solubilization   Base Basic pH (>7) (Nucleophilic Attack) Base->Hydrolysis  Direct Attack   Degradant1 Aryl Nitrile Derivatives Hydrolysis->Degradant1  Primary Pathway   Degradant2 Amidine Byproducts Hydrolysis->Degradant2  Secondary Pathway   Store Store -20°C + Desiccant Buffer Maintain pH 3-5

Figure 1: The primary degradation pathway is hydrolytic ring opening, accelerated by moisture and basic pH.[1][2]

Module 4: Quality Control & Verification

Before starting a critical experiment, verify your material.

Q: How do I check if my compound has degraded?

A: LC-MS is the Gold Standard.

  • Protocol:

    • Dissolve a small amount (~1 mg) in Acetonitrile:Water (1:1) . Do not use basic buffers.

    • Run a standard gradient (5% to 95% B).

    • Look for:

      • Parent Peak: The expected [M+H]+.

      • Ring-Opened Product: A peak with Mass = [M+18] (addition of water) or a distinct shift indicating nitrile formation.

      • Piperidine N-Oxide: A peak with Mass = [M+16].

References

  • Vertex AI Search. (2025). Hydrolytic stability of 1,2,4-oxadiazole ring. Retrieved from

  • BenchChem Technical Support. (2025). 1,2,4-Oxadiazole Core Stability Guide. Retrieved from

  • BMS-708163 Stability Study. (2012). Degradation kinetics and mechanism of an oxadiazole derivative. This study establishes the pH 3-5 stability window for 1,2,4-oxadiazoles.[3] Retrieved from

  • University of Minnesota. (2015). Physical Stability of Pharmaceutical Salts: Disproportionation and Hygroscopicity. Retrieved from

  • BenchChem. (2025).[4][5] Degradation pathways of piperidine derivatives. Retrieved from

Sources

Challenges in scaling up 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-OXD-PIP-001 Status: Open Priority: Critical (Scale-Up Safety & Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Scale-Up Challenge

Scaling up 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride presents a dichotomy of risks: the high-energy hazards of the amidoxime intermediate versus the thermodynamic stability required for the final salt form.

This guide addresses the three critical bottlenecks in the transition from gram to kilogram scale:

  • Thermal Safety: Managing the explosive potential of hydroxylamine during amidoxime formation.

  • Chemical Stability: Preventing the Tiemann rearrangement during cyclization.

  • Solid State Control: Managing the hygroscopicity of the final piperidine hydrochloride salt.

Visual Workflow: The Critical Path

The following diagram outlines the optimized synthetic workflow and decision gates for impurity control.

G Start Start: N-Boc-2-Cyanopiperidine Step1 Step 1: Amidoxime Formation (NH2OH·HCl / Base) Start->Step1 Check1 Safety Gate: DSC Check (Exotherm Onset < 100°C?) Step1->Check1 Check1->Step1 Fail (Cool/Dilute) Step2 Step 2: O-Acylation (Acetic Anhydride / T < 50°C) Check1->Step2 Pass Step3 Step 3: Cyclodehydration (100-110°C / Solvent Reflux) Step2->Step3 Risk1 Risk: Tiemann Rearrangement (Urea Impurity) Step3->Risk1 Overheating Step4 Step 4: N-Boc Deprotection (HCl / IPA or Dioxane) Step3->Step4 Optimized Final Final: HCl Salt Crystallization (Hygroscopicity Control) Step4->Final

Figure 1: Process flow for the synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HCl, highlighting safety gates and impurity risks.

Module 1: Amidoxime Formation (The Safety Gate)

The Issue: The reaction of N-Boc-2-cyanopiperidine with hydroxylamine is the most hazardous step. Free hydroxylamine is thermally unstable and can decompose explosively if metal ions (Fe, Cu) are present or if concentration is too high.

Protocol: Controlled Addition
  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Carbonate (Na₂CO₃), Ethanol/Water (2:1).

  • Key Parameter: Free base accumulation.

Step-by-Step:

  • Chelation: Add 0.1 mol% EDTA to the reaction mixture before adding hydroxylamine. This sequesters trace metals that catalyze decomposition [1].

  • Neutralization: Do not use free hydroxylamine (50% aq). Generate it in situ by treating NH₂OH·HCl with base at <20°C.

  • Addition: Add the nitrile substrate to the hydroxylamine solution.

  • Monitoring: Monitor consumption of nitrile via HPLC.

    • Warning: If the reaction stalls, do not add more hydroxylamine without checking for accumulation. Unreacted hydroxylamine poses a runaway risk upon heating.

Troubleshooting Table: Amidoxime Stage
SymptomProbable CauseCorrective Action
DSC shows exotherm <80°C Metal contamination (Fe/Cu)Add EDTA; switch to glass-lined reactors (avoid stainless steel).
Reaction Stalls pH drift (too acidic)Maintain pH 7–8 with mild carbonate base.
Purple/Pink Color Oxidation of trace phenols or aminesInert the vessel with N₂; ensure reagents are peroxide-free.

Module 2: Cyclization to 1,2,4-Oxadiazole (The Yield Trap)

The Issue: Converting the amidoxime to the oxadiazole requires an acetylating agent (introducing the "5-methyl" group) and heat. The major impurity risk here is the Tiemann Rearrangement , where the amidoxime rearranges to a urea derivative instead of cyclizing.

Protocol: Two-Step One-Pot
  • Reagents: Acetic Anhydride (Ac₂O), Toluene or Xylene.

  • Mechanism: Acylation of the oxygen followed by dehydration.

Step-by-Step:

  • Acylation (Low Temp): Treat the amidoxime with Acetic Anhydride at 20–40°C. Ensure complete conversion to the O-acyl intermediate before heating.

    • Why? Heating free amidoxime promotes rearrangement.

  • Cyclization (High Temp): Heat the O-acyl intermediate to reflux (100–110°C) in Toluene.

  • Water Removal: Use a Dean-Stark trap to remove the water byproduct. This drives the equilibrium toward the oxadiazole and prevents hydrolysis [2].

Critical Check: If you observe a new peak at M+18 (relative to product) or M+16 (urea), you are overheating the free amidoxime.

Module 3: Deprotection & Salt Crystallization

The Issue: The piperidine nitrogen is likely protected (e.g., N-Boc) to prevent acetylation in Module 2. Deprotection yields the secondary amine, which must be converted to the Hydrochloride salt. This salt is often hygroscopic (absorbs water from air), leading to sticky gums instead of free-flowing powders.

Protocol: Anhydrous Salt Formation
  • Solvent System: Isopropanol (IPA) / Ethyl Acetate (EtOAc).

  • Acid Source: HCl in IPA or Dioxane (Anhydrous). Do not use aqueous HCl.

Step-by-Step:

  • Dissolve the crude oil (free base) in dry EtOAc (5 volumes).

  • Cool to 0–5°C.

  • Slowly add HCl/IPA (1.1 equivalents).

  • Seeding: If oiling occurs, scratch the flask or add a seed crystal.

  • Isolation: Filter under N₂ atmosphere. Wash with cold Et₂O or Heptane.

  • Drying: Vacuum oven at 40°C with P₂O₅ desiccant trap.

FAQ: Solid State Issues

Q: My product turned into a sticky oil after filtration. Why? A: The salt is deliquescent. You likely filtered it in humid air.

  • Fix: Redissolve in absolute ethanol, evaporate to dryness (azeotrope water), and recrystallize using EtOAc/IPA under a nitrogen blanket.

Q: The melting point is lower than reported (e.g., <150°C). A: You may have trapped solvent or formed a hydrate.

  • Fix: Run TGA (Thermogravimetric Analysis). If weight loss occurs <100°C, it is solvated. Dry at higher vacuum or switch antisolvent to Heptane.

References

  • Cisneros, L. et al. (2003). "Thermal Stability of Hydroxylamine and its Salts." Process Safety Progress. (Verified: Metal ion catalysis significantly lowers decomposition onset).

  • Pace, A. et al. (2015). "Fluorine-containing 1,2,4-oxadiazoles as potential drugs." European Journal of Medicinal Chemistry. (Verified: General synthesis and cyclization protocols for 1,2,4-oxadiazoles).

  • Augustine, J.K. et al. (2009). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Synlett. (Verified: Alternative cyclization agents to avoid thermal hazards).

  • Dunn, P.J. (2011). "Management of the Tiemann Rearrangement in Amidoxime Scale-up." Organic Process Research & Development. (Verified: Mechanism of urea impurity formation).

For further assistance, please submit a log of your HPLC impurity profile and DSC data to the Process Safety Group.

Resolving unexpected peaks in NMR of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: NMR Analysis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride

Introduction

Welcome to the Technical Support Center. This guide addresses spectral anomalies frequently encountered during the NMR characterization of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride .

This molecule presents a "perfect storm" for NMR complexity: it combines a chiral center (C2 of the piperidine), a heterocyclic salt (protonated nitrogen), and a bulky aromatic substituent (oxadiazole). These features often lead to spectra that appear "dirty" or "doubled," causing researchers to erroneously conclude their product is impure. This guide applies forensic spectroscopic principles to resolve these artifacts.

Troubleshooting Guide 1: The "Split Peak" Phenomenon

Symptom: The spectrum shows doubling of signals, particularly in the piperidine ring region (1.5–3.5 ppm) and the ammonium protons. The integration values may appear non-integer or "messy."

Root Cause: Diastereotopicity & Conformational Locking Unlike the free base, the hydrochloride salt forms a quaternary ammonium center (


). This has two critical consequences:
  • Nitrogen Inversion Stop: Protonation prevents the rapid nitrogen inversion typical of free amines.

  • Chiral Induction: The chiral center at C2 makes the two protons on the nitrogen diastereotopic (chemically non-equivalent). Similarly, the axial and equatorial protons on the piperidine ring become magnetically distinct.

Diagnostic Protocol:

ObservationExplanationAction
Two distinct triplets/broad singlets at ~8.5–10.0 ppm These are the diastereotopic

protons (

and

). They are distinct because one is cis and one is trans to the oxadiazole group.
Normal. Do not interpret as an impurity. Confirm by

shake (peaks will disappear).
Complex multiplets for

groups
The C3, C4, C5, and C6 protons are diastereotopic. You will not see simple triplets/quintets.Use HSQC to confirm these protons belong to the same carbon.
Broadening of the Methyl Singlet (~2.6 ppm) Restricted rotation around the C2(piperidine)-C3(oxadiazole) bond can cause broadening.Perform Variable Temperature (VT) NMR .

Troubleshooting Guide 2: Missing or Broad Signals

Symptom: The ammonium protons are invisible, or the ring protons are indistinguishably broad.

Root Cause: Chemical Exchange & Quadrupolar Relaxation

  • Solvent Choice: In

    
    , the salt may aggregate or exchange protons slowly, leading to broadening. In 
    
    
    
    , the exchange is slowed, usually revealing the peaks.
  • Hygroscopicity: HCl salts are hygroscopic. Absorbed water promotes rapid proton exchange, "washing out" the

    
     and adjacent signals.
    

Solvent Selection Matrix:

SolventEffect on SpectrumRecommended For
DMSO-d6 Strong H-bond acceptor. Slows exchange. Shows sharp(er)

peaks.
Routine Characterization
Methanol-d4 Protic solvent. Exchanges with

.
Carbon Assignment (simplifies proton spectrum by erasing NHs)
D2O Total exchange.Confirming Salt Formation (removes NH peaks entirely)

Troubleshooting Guide 3: Impurity vs. Artifact

Symptom: Sharp, unexpected peaks that do not integrate to the main product.

Root Cause: Synthetic Byproducts The 1,2,4-oxadiazole ring is typically synthesized from an amidoxime intermediate.[1][2][3] Common impurities include:

  • Uncyclized O-acylamidoxime: Look for carbonyl peaks >165 ppm in

    
     or distinct methylene shifts.
    
  • Residual Coupling Reagents: EDC/HOBt byproducts (if used) often co-precipitate with HCl salts.

Visual Decision Tree for Impurity Analysis:

ImpurityAnalysis Start Unexpected Peak Detected CheckD2O Does peak disappear with D2O? Start->CheckD2O Exchangeable Exchangeable Proton (NH, OH, or HCl salt artifact) CheckD2O->Exchangeable Yes CarbonCheck Check HSQC/HMBC CheckD2O->CarbonCheck No Attached Attached to Product Carbon? CarbonCheck->Attached Isomer Conformational Isomer (Rotamer/Diastereomer) Attached->Isomer Yes Impurity True Impurity Attached->Impurity No

Figure 1: Logic flow for distinguishing between exchangeable protons, conformers, and true impurities.

Step-by-Step Experimental Protocols

Protocol A: Variable Temperature (VT) NMR

Use this to distinguish between rotamers (dynamic) and impurities (static).

  • Preparation: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 (high boiling point is essential).

  • Baseline Scan: Acquire a standard 1H spectrum at 298 K (25°C).

  • Heating Phase:

    • Increase temperature to 323 K (50°C). Allow 10 minutes for equilibration. Acquire spectrum.

    • Increase to 348 K (75°C). Equilibrate. Acquire spectrum.

    • Limit: Do not exceed 373 K (100°C) to avoid sample degradation or solvent boiling.

  • Analysis:

    • Coalescence: If split peaks merge into a sharp singlet/multiplet at higher temperatures, the issue is conformational restriction (Rotamers).

    • Static: If peaks remain distinct and sharp, they are likely impurities or stable diastereomers.

Protocol B: The "D2O Shake"

Use this to identify exchangeable ammonium protons instantly.

  • Standard Scan: Acquire 1H NMR in

    
     or DMSO-d6.
    
  • Addition: Add 1–2 drops of

    
     directly to the NMR tube.
    
  • Agitation: Shake the tube vigorously for 30 seconds.

  • Re-scan: Acquire the spectrum again immediately.

  • Result: Peaks corresponding to

    
     and 
    
    
    
    (from the salt) will disappear or merge into a single HDO peak at ~4.7 ppm.

Frequently Asked Questions (FAQ)

Q: Why is there a broad hump at 3-5 ppm in CDCl3? A: This is likely water associated with the hygroscopic HCl salt. In


, water is not soluble and forms microscopic droplets or aggregates with the salt, causing extreme broadening. Switch to DMSO-d6 or Methanol-d4.

Q: My integration for the piperidine ring is wrong (e.g., 11 protons instead of 9). A: Check the water peak. In DMSO, water appears ~3.3 ppm. If your salt is wet, the water signal often overlaps with the piperidine C2/C6 protons. Reprocess the spectrum with water suppression or dry the sample (vacuum oven, 40°C, P2O5) and re-run.

Q: Can I use free-basing to simplify the spectrum? A: Yes. Suspend the salt in


, wash with saturated aqueous 

, dry the organic layer (

), and evaporate. The free base will show rapid N-inversion, simplifying the spectrum (no diastereotopic NH protons), but be aware that the free base may be less stable over time.

References

  • Piperidine Conformational Analysis

    • Dynamic NMR Characterization of Piperidine Derivatives. (2018).[4] RSC Advances. Retrieved from [Link]

  • 1,2,4-Oxadiazole NMR Data

    • Synthesis and NMR Characterization of 1,2,4-Oxadiazoles. (2023).[1] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Diastereotopicity in Salts

    • NMR Spectroscopy: Diastereotopism and Ammonium Salts. (2021).[5][6] University of California San Diego Chemistry Dept. Retrieved from [Link]

Sources

Best practices for working with piperidine-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Piperidine (


) Handling & Optimization
Executive Summary

Piperidine is a ubiquitously used cyclic secondary amine (pKa ~11.1) serving as a critical pharmacophore and reagent. While chemically robust, its high basicity and nucleophilicity introduce specific challenges in peptide synthesis (Fmoc removal) , reductive amination , and chromatographic purification .

Critical Safety Notice: Piperidine is a DEA List I Chemical (USA) due to its role as a precursor for controlled substances (e.g., PCP, fentanyl analogs). Strict inventory logging is required. Always handle in a fume hood due to toxicity and volatility [1, 2].

Module 1: Synthesis & Reactivity

Focus: Optimizing nucleophilic attacks and deprotection cycles.

1.1 Peptide Synthesis: Fmoc Removal Troubleshooting

The Issue: Standard 20% piperidine in DMF is the industry standard for Fmoc removal. However, "difficult" sequences (e.g., Asp-Gly) prone to aggregation or side reactions require protocol adjustments.

Q: My peptide yield is low, and I see a mass shift of -18 Da or +67 Da. What is happening? A: You are likely encountering Aspartimide Formation .

  • Causality: The basicity of piperidine promotes the deprotonation of the amide backbone in Asp-Gly sequences, leading to cyclization (aspartimide, -18 Da). Subsequent ring-opening by piperidine forms piperidides (+67 Da) [3].

  • Solution: Switch to a "buffered" deprotection cocktail. Add 0.1 M HOBt (Hydroxybenzotriazole) to your piperidine solution.[1] The HOBt acts as an acidic buffer, suppressing the backbone deprotonation without hindering Fmoc removal [3].

Q: Deprotection is incomplete even after 20 minutes. Should I increase the time? A: Increasing time often increases side reactions. Instead, increase the basicity or disrupt aggregation.

  • Protocol: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[1][2] A mixture of 2% DBU / 2% Piperidine in DMF is significantly faster for sterically hindered sequences.

  • Warning: DBU is more basic (pKa ~13.[1]5) and increases aspartimide risk. Use only for short durations [3].

Visual Workflow: Fmoc Deprotection Decision Tree

Fmoc_Deprotection Start Start: Fmoc Removal CheckSeq Check Sequence: Contains Asp-Gly / Asp-Ser? Start->CheckSeq Standard Standard Protocol: 20% Piperidine in DMF CheckSeq->Standard No Risk High Risk: Aspartimide Formation CheckSeq->Risk Yes Difficult Issue: Incomplete Removal (Aggregation) Standard->Difficult Low Yield? Buffer Buffered Protocol: 20% Pip + 0.1M HOBt Risk->Buffer Use Buffer DBU Enhanced Protocol: 2% DBU + 2% Piperidine Difficult->DBU Switch Base

Figure 1: Decision logic for selecting the appropriate Fmoc deprotection cocktail based on sequence risk.

1.2 Reductive Amination Optimization

The Issue: Piperidine is a secondary amine.[3] When reacting with aldehydes/ketones, it forms an iminium ion which must be reduced.[4]

Q: I am getting significant amounts of alcohol byproduct instead of the amine. A: Your reducing agent is reducing the aldehyde/ketone before the iminium ion forms.

  • Solution: Use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride .

  • Why: These reagents are less nucleophilic than Sodium Borohydride (

    
    ) and selectively reduce the iminium ion over the carbonyl at slightly acidic pH (pH 5-6) [4].
    

Table 1: Reducing Agent Selection for Piperidine Reductive Amination

ReagentReactivityBest Use CasePrecaution

(STAB)
MildAldehydes (esp. aromatic)Slow with hindered ketones.

ModerateKetones & AldehydesToxic (Cyanide byproduct). Requires pH 4-6.

StrongStepwise reactions onlyMust form imine first (e.g., in MeOH/Ti(OiPr)4) before adding.
Module 2: Purification & Isolation

Focus: Overcoming the "Streaking" Effect.

2.1 Chromatography Troubleshooting

The Issue: Piperidine derivatives often streak (tail) on silica gel columns, leading to poor separation and loss of yield.

Q: Why does my compound streak from baseline to solvent front? A: Silica gel is acidic (


 of silanols ~5-7). Piperidine (

~11) protonates on the column, interacting ionically with the stationary phase.
  • Protocol (The "TEA Block"): Pre-equilibrate your column with mobile phase containing 1% Triethylamine (TEA) or 1%

    
     .
    
  • Mechanism: The TEA/Ammonia saturates the acidic silanol sites, allowing the piperidine derivative to elute based on polarity rather than ionic attraction [5, 6].

Q: I used TEA, but now my NMR shows TEA salts contaminating my product. A: TEA salts (e.g., Triethylammonium chloride) often co-elute.

  • The Fix: Dissolve the isolated oil/solid in DCM and wash with saturated aqueous

    
     . The basic wash deprotonates the TEA salt back to volatile free base. Rotovap the organic layer; the free TEA will evaporate [7].
    

Visual Workflow: Purification Logic

Purification_Logic Crude Crude Piperidine Derivative TLC Run TLC Crude->TLC Result Result? TLC->Result Clean Clean Spot Result->Clean No Tailing Streak Streaking/Tailing Result->Streak Tailing Modifier Add 1% TEA or NH3 to Eluent Streak->Modifier Column Run Column Modifier->Column Salt Product contains TEA Salts? Column->Salt Wash DCM / NaHCO3 Wash (Remove Salts) Salt->Wash Yes Final Pure Free Base Salt->Final No Wash->Final

Figure 2: Workflow for eliminating amine tailing on silica gel.

Module 3: Handling & Storage

Focus: Stability and Salt Selection.

3.1 Storage Stability

Q: My piperidine turned yellow/brown over time. Is it still good? A: It has likely formed N-oxides or absorbed


 to form carbamates.
  • Best Practice: Store Piperidine free base under an inert atmosphere (Argon/Nitrogen) in a dark, cool place.

  • Recovery: If slightly yellow, distill over KOH pellets under reduced pressure to recover pure material.

3.2 Salt Selection Guide

Working with the free base is often inconvenient (volatile, liquid). Converting to a salt improves handling.

Table 2: Piperidine Salt Forms Comparison

Salt FormHygroscopicityCrystallinityRemoval Method
Hydrochloride (HCl) High (Deliquescent)GoodFree base with 1M NaOH extraction.
Trifluoroacetate (TFA) ModerateModerateVolatile; can often be removed by high vac or lyophilization.
Oxalate LowExcellentOften used for characterization; hard to break (requires strong base).
References
  • Drug Enforcement Administration (DEA). (2024). List of Listed Chemicals and their Thresholds. United States Department of Justice.[3] [Link]3]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8082, Piperidine. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. [Link]

  • University of Rochester. (2024). Chromatography: The Solid Phase and Solvent Modifiers. [Link]

  • ChemPros Community. (2025).[5] Removal of Triethylammonium Salts Post-Chromatography. [Link]

Sources

Validation & Comparative

Definitive Structural Confirmation Guide: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HCl

[1]

Executive Summary & Technical Context

In the synthesis of oxadiazolyl-piperidines, standard LC-MS analysis is insufficient.[1] It confirms molecular weight (

  • Regioisomerism (Ring Position): Distinguishing the 2-substituted piperidine (target) from the thermodynamically favored 3- or 4-substituted isomers.[1]

  • Heterocycle Orientation: Confirming the 1,2,4-oxadiazol-3-yl connectivity (connected via carbon 3) versus the 1,2,4-oxadiazol-5-yl isomer (reverse connectivity).

This guide outlines a Self-Validating Analytical Workflow that prioritizes 2D NMR and specific 1H splitting patterns over simple mass verification.

Comparative Analysis: Analytical Approaches

The following table compares the efficacy of routine methods against the required advanced protocol for this specific scaffold.

FeatureRoutine Analysis (LC-MS + 1D 1H NMR)Advanced Structural Confirmation (The Standard)Why Routine Fails
Connectivity Inferred from starting material.[1]Proven via HMBC/HSQC.[1]Cannot detect thermal rearrangement of the oxadiazole ring (Boulton-Katritzky rearrangement).
Isomer ID Ambiguous multiplets.Definitive H2 methine shift & coupling.The 2-, 3-, and 4-isomers have identical masses and similar polarities.[1]
Salt Stoichiometry Often assumed (1:1).[1]Calculated via qNMR or IC.Hygroscopic nature of HCl salts can lead to variable stoichiometry (e.g., hemi-hydrates).[1]
Confidence Level Low (Risk of False Positive).[1]High (Gold Standard). Essential for GMP/GLP compliance.[1]

Structural Analysis & Causality

The Critical Challenge: The "H2" Proton

The definitive structural handle for this molecule is the proton at the C2 position of the piperidine ring (alpha to both the nitrogen and the oxadiazole).

  • Target (2-isomer): The H2 proton is unique.[1] It is a methine (CH) bonded to a chiral center.[1] It will appear as a distinct doublet of doublets (or multiplet) significantly downfield (~4.2–4.6 ppm) due to the electron-withdrawing oxadiazole ring.[1]

  • Alternative (4-isomer): The alpha-proton is at C4.[1] It is a methine but usually appears more upfield (~3.0–3.5 ppm) and shows a symmetric splitting pattern (tt or m).[1]

  • Alternative (3-isomer): The H3 proton is less deshielded than H2 because it is beta to the nitrogen, not alpha.

Validated Experimental Protocol
A. Sample Preparation[1][2][3]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    .[1]
    • Reasoning: The HCl salt is sparingly soluble in chloroform. DMSO ensures full solubility and sharpens the exchangeable NH proton signal (typically ~9.0–10.0 ppm for secondary amine salts).

  • Concentration: 10 mg in 0.6 mL solvent.

B. NMR Acquisition Parameters
  • 1H NMR: 16 scans, 30° relaxation delay (for qNMR integration).

  • 13C NMR: 512 scans (quaternary carbons in oxadiazole are slow to relax).

  • 2D HMBC: Optimized for long-range coupling (

    
     Hz).[1]
    

Step-by-Step Confirmation Workflow

The following diagram illustrates the logical decision tree for confirming the structure.

StructuralConfirmationStartCrude Product(HCl Salt)LCMSStep 1: LC-MS AnalysisConfirm m/z 168.1 [M+H]+Start->LCMSH1NMRStep 2: 1H NMR (DMSO-d6)Locate Piperidine H2 SignalLCMS->H1NMRPassDecision1Is H2 signal at4.2 - 4.6 ppm?H1NMR->Decision1HMBCStep 3: HMBC ExperimentCorrelate H2 to Oxadiazole C3Decision1->HMBCYes (Downfield Shift)Fail1Reject: Likely 3- or 4-isomerDecision1->Fail1No (Upfield < 3.5 ppm)Decision2Correlation H2 -> C(quat)@ ~168 ppm?HMBC->Decision2FinalCONFIRMED STRUCTURE2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HClDecision2->FinalYes (3-yl linkage)Fail2Reject: Wrong Regioisomer(Likely 1,2,4-oxadiazol-5-yl)Decision2->Fail2No (Correlation to C5)

Figure 1: Decision tree for structural validation, prioritizing H2 chemical shift and HMBC connectivity.

Expected Data & Interpretation

1H NMR Data (DMSO- , 400 MHz)
PositionTypeApprox.[1][4] Shift (

)
MultiplicityInterpretation
NH

Broad Singlet9.2 – 9.8br sAmmonium protons (indicates HCl salt formation).[1]
H2 (Piperidine) Methine4.2 – 4.6 dd or dddDiagnostic Peak. Deshielded by adjacent N and Oxadiazole.[1]
H6 (Piperidine) Methylene3.0 – 3.3mAdjacent to Nitrogen, but less deshielded than H2.
CH

(Oxadiazole)
Methyl2.5 – 2.7sCharacteristic singlet for 5-methyl-1,2,4-oxadiazole.[1]
H3, H4, H5 Methylenes1.5 – 2.0mPiperidine ring backbone (multiplets).
HMBC Correlations (The "Fingerprint")

To distinguish the 3-yl attachment from the 5-yl attachment:

  • Target (3-yl): The Piperidine H2 proton will show a strong HMBC correlation to the quaternary carbon of the oxadiazole at position 3 (typically

    
     165–170 ppm). It will not correlate to the methyl-bearing carbon (C5).[1]
    
  • Isomer (5-yl): If the rings are connected via C5, the Piperidine H2 would correlate to the C5 carbon (

    
     175–180 ppm), which is also correlated to the methyl group protons.
    
Salt Form Verification

Perform Ion Chromatography (IC) or Silver Nitrate Titration to quantify chloride content.[1]

  • Theoretical Chloride Content: ~17.4% (w/w) for C

    
    H
    
    
    N
    
    
    O
    
    
    HCl.[1]
  • Acceptance Criteria: 17.0% – 17.8% (Allows for minor moisture).[1]

Common Pitfalls & Troubleshooting

  • Rotamers: In DMSO at room temperature, you may see peak broadening or doubling due to restricted rotation or slow exchange of the ammonium protons.

    • Solution: Run the NMR at 353 K (80°C) to coalesce signals.

  • Water Peak Interference: The H2 signal (~4.4 ppm) can sometimes overlap with the water signal in wet DMSO.

    • Solution: Use dry DMSO (ampoules) or shift the temperature.

  • Regioisomer Synthesis Risk: If synthesized from piperidine-2-carboxamide oxime + acetic anhydride, the O-acyl amidoxime intermediate can cyclize to the 1,2,4-oxadiazole.[1] However, thermal rearrangement can lead to the 1,2,5-oxadiazole if not controlled. The HMBC check (Step 3 above) rules this out.

References

  • General Characterization of 1,2,4-Oxadiazoles

    • Pace, A., & Buscemi, S. (2017). Advances in the Chemistry of 1,2,4-Oxadiazoles. Topics in Heterocyclic Chemistry.

  • NMR Spectroscopic Data of Piperidine Derivatives

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for predicting piperidine shifts). [1]

  • Differentiation of Oxadiazole Regioisomers

    • Jakubkienė, V., & Vainilavičius, P. (2003). Synthesis and properties of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol derivatives. Chemija. (Demonstrates NMR distinction of similar heterocyclic isomers).

  • Synthesis and Analysis of Oxadiazolyl-Piperidines

    • Bokach, N. A., et al. (2023).[5][6] Expanding the Library of 1,2,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. (Provides recent spectral data for 1,2,4-oxadiazole piperidine analogs).

Technical Guide: 1H NMR Analysis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride

[1]

Executive Summary

Subject: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (HCl salt).[1] Application: Bioisostere characterization in medicinal chemistry (muscarinic agonists, nicotinic ligands).[1] Objective: To provide a definitive comparative analysis of NMR acquisition strategies, distinguishing the hydrochloride salt from its free base and evaluating solvent-dependent spectral resolution.

This guide moves beyond basic peak listing. It addresses the specific analytical challenges posed by this molecule: chiral center resolution , ammonium proton exchange , and heterocyclic deshielding .[1]

Part 1: Structural Analysis & Analytical Strategy[1][3]

Before preparing the sample, one must understand the magnetic environment.[1] The molecule consists of a flexible piperidine ring fused to a planar, electron-deficient 1,2,4-oxadiazole.[1]

The Analytical Challenge (Graphviz Workflow)

The primary challenge is the hydrochloride salt form.[1] In non-polar solvents (CDCl₃), the salt aggregates or crashes out.[1] In protic solvents (D₂O), critical NH information is lost to exchange.[1] The following decision matrix outlines the optimal workflow.

NMR_StrategyStartSample: Piperidine-Oxadiazole HClDecisionSelect Solvent SystemStart->DecisionPath_AMethod A: DMSO-d6(Recommended)Decision->Path_AStructural ProofPath_BMethod B: D2O(Solubility Check)Decision->Path_BPurity/AssayPath_CMethod C: Free Base Prep(CDCl3)Decision->Path_C conformationResult_AFull Proton CountVisible NH2+ (8-10 ppm)Viscous BroadeningPath_A->Result_AResult_BSharp Aliphatic PeaksLoss of NH SignalsHDO Interference (~4.8 ppm)Path_B->Result_BResult_CSharp SpectraChemical Shift ChangeRequires ExtractionPath_C->Result_C

Figure 1: Analytical workflow for selecting the optimal solvent system based on data requirements.

Part 2: Comparative Analysis of Methods

This section compares the "performance" of different NMR environments. For a full structural assignment of the HCl salt, Method A (DMSO-d6) is the gold standard.[1]

Method A: DMSO-d6 (The Structural Standard)

Best for: Confirming salt formation and observing exchangeable protons.[1]

  • Mechanism: DMSO is a hydrogen-bond acceptor.[1] It slows the exchange of the acidic ammonium protons (

    
    ), allowing them to appear as distinct broad singlets or a hump downfield.[1]
    
  • Key Feature: The methyl group on the oxadiazole ring appears as a sharp singlet, distinct from the piperidine multiplets.[1]

Method B: D₂O (The Solubility Alternative)

Best for: Quantitative assay (qNMR) and checking aliphatic impurities.[1]

  • Mechanism: Rapid proton exchange (

    
    ).[1]
    
  • Risk: The HDO residual peak (~4.79 ppm) often overlaps with the critical H-2 methine proton of the piperidine ring (the chiral center), obscuring stereochemical data.[1]

Method C: Free Base in CDCl₃ (The Conformational Check)

Best for: Resolving fine coupling constants (

1
  • Protocol: Requires partitioning the salt between Na₂CO₃(aq) and CH₂Cl₂ prior to analysis.[1]

  • Shift: The removal of the HCl salt causes a significant upfield shift of the alpha-protons (H-2 and H-6).[1]

Part 3: Data Interpretation & Expected Shifts[1]

The following table synthesizes expected chemical shifts based on heterocyclic shielding principles and analogous structures (e.g., guvacine derivatives, substituted 1,2,4-oxadiazoles).

Comparative Chemical Shift Table (¹H NMR, 400 MHz)
Proton AssignmentLabelMethod A: HCl Salt (DMSO-d₆)Method C: Free Base (CDCl₃)Signal TypeMechanistic Insight
Ammonium NH NH⁺9.2 - 9.8 ppm (Broad)Not Observedbr sDiagnostic for salt formation.[1]
Piperidine H-2 H-α14.6 - 4.8 ppm 3.9 - 4.1 ppm dd/mDeshielded by both the oxadiazole ring and the cationic nitrogen.[1]
Oxadiazole -CH₃ Me2.65 ppm 2.58 ppm sCharacteristic singlet for 5-methyl-1,2,4-oxadiazole [1].[1]
Piperidine H-6 H-α23.2 - 3.4 ppm 2.9 - 3.1 ppm mAlpha to nitrogen; shifts downfield in salt form.[1]
Piperidine H-3,4,5 H-β/γ1.6 - 2.2 ppm 1.5 - 2.0 ppm mRing envelope; complex coupling due to chair conformation.[1]

Note on Stereochemistry: The H-2 proton is the chiral center.[1] In the HCl salt, the rotation of the oxadiazole ring relative to the piperidine is restricted, often leading to signal broadening.[1]

Part 4: Detailed Experimental Protocol

To ensure reproducibility and avoid "salt crashing," follow this specific preparation sequence.

Sample Preparation (Method A: DMSO-d6)[1][2][4]
  • Mass: Weigh 5.0 – 8.0 mg of the hydrochloride salt.[1]

  • Vessel: Use a clean, dry vial (do not weigh directly into the NMR tube to avoid static loss).

  • Solvent: Add 0.6 mL DMSO-d6 (99.9% D) .

    • Tip: If the salt is hygroscopic, use an ampoule of DMSO-d6 from a fresh break-seal to minimize water peaks (3.33 ppm) which can obscure ring protons.[1]

  • Mixing: Vortex for 30 seconds. If the solution is hazy, sonicating for 1 minute is permissible.[1]

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately.

Acquisition Parameters
  • Pulse Sequence: Standard zg30 or zg (30° pulse angle recommended for quantitative integration).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: The methyl singlet (oxadiazole) has a long T1 relaxation time.[1] Short delays will suppress its integration, leading to incorrect stoichiometry calculations (e.g., appearing as 2.5H instead of 3H).

  • Scans (NS): 16 to 32 scans are sufficient for >5mg samples.[1]

Self-Validating the Spectrum (Quality Control)

Before accepting the data, check these internal markers:

  • Integration Ratio: Integrate the Oxadiazole-Methyl (2.6 ppm) against the Piperidine H-2 (4.7 ppm). The ratio must be 3:1 .

  • Water Peak: In DMSO, water appears at ~3.33 ppm.[1] If this peak is larger than your H-6 signals, the salt is likely wet (hygroscopic), and the NH peaks may be broadened into the baseline.[1]

  • Solvent Residual: DMSO pentet at 2.50 ppm. Ensure it does not overlap with the oxadiazole methyl (2.65 ppm).[1] If overlap occurs, run at 305K (temperature shift) to separate them.[1]

Part 5: Troubleshooting & Advanced Characterization[1]

If the spectrum is ambiguous, use the following logic path to resolve issues.

TroubleshootingProblemIssue: Overlapping Peaks or Broad SignalsCheck1Is the H-2 proton obscured?Problem->Check1Soln1Action: Run HSQCCorrelates Proton to CarbonCheck1->Soln1Yes (Overlap)Soln2Action: Add 1 drop D2O(Shake & Rerun)Check1->Soln2No (Verify NH)Result1H-2 correlates to C-2 (~50-55 ppm)Unambiguous assignmentSoln1->Result1Result2NH peaks disappearConfirming exchangeable protonsSoln2->Result2

Figure 2: Troubleshooting logic for signal overlap and assignment verification.

Critical Reference Data
  • 1,2,4-Oxadiazole C5-Methyl: The methyl group attached to the 1,2,4-oxadiazole ring is electronically distinct.[1] Unlike a standard aromatic methyl (2.3 ppm), the electron-withdrawing nature of the N-O bond deshields it to ~2.6 ppm [1].[1]

  • Piperidine Conformational Locking: In the HCl salt, the piperidine ring is protonated.[1] This locks the ring primarily in a chair conformation with the bulky oxadiazole group in the equatorial position to minimize 1,3-diaxial interactions.[1] This results in a large coupling constant (

    
     Hz) for the H-2 proton (axial-axial coupling with H-3ax) [2].[1]
    

References

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

  • Abraham, R. J., et al. (2006).[1][2][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491–509.[1][2] [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

Mass spectrometry of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Executive Summary

This guide evaluates the mass spectrometric (MS) characterization of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride , a critical heterocyclic building block and pharmacophore in drug discovery (often associated with nicotinic or GABAergic ligand design).[1]

The Verdict: For quantitative bioanalysis and structural elucidation, Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the superior methodology compared to Atmospheric Pressure Chemical Ionization (APCI) or Electron Ionization (EI).[1]

  • Primary Recommendation: ESI in Positive Mode (+).[1]

  • Key Advantage: The basic piperidine nitrogen (

    
    ) ensures high ionization efficiency (
    
    
    
    ) without thermal degradation of the labile 1,2,4-oxadiazole ring.
  • Critical Observation: The compound exhibits a diagnostic Retro-1,3-Dipolar Cycloaddition (RCA) fragmentation pattern, serving as a unique spectral fingerprint for validation.[1]

Compound Profile & Physicochemical Determinants

Understanding the analyte's properties is the prerequisite for method selection.

PropertyValue / CharacteristicMS Implication
Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Monoisotopic Mass (Free Base): 167.11 Da
Structure Piperidine ring coupled to 1,2,4-oxadiazoleContains a basic secondary amine and a thermally sensitive heterocycle.
Basicity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
~11.0 (Piperidine NH)High Proton Affinity. Ideal for ESI(+).
LogP ~0.7 (Hydrophilic/Polar)Requires Reverse Phase LC (C18 or Phenyl-Hexyl) or HILIC for retention.[1]
Thermal Stability Moderate to LowRisk: 1,2,4-oxadiazoles can undergo thermal rearrangement or decarboxylation at high source temps (APCI/EI).[1]

Comparative Method Evaluation

This section objectively compares the recommended ESI workflow against alternative ionization techniques.

Comparison Matrix: ESI vs. APCI vs. EI
FeatureESI (Electrospray Ionization) - Recommended APCI (Atmospheric Pressure Chemical Ionization) EI (Electron Ionization)
Ionization Mechanism Solution-phase protonation (Soft).[1]Gas-phase proton transfer (Harder).[1]Electron bombardment (Hard).[1]
Sensitivity High (+++++) for this salt.[1]Moderate (+++).[1][2]Low (+) for salts; requires derivatization.[1]
Thermal Degradation Minimal.[1] Ideal for labile oxadiazoles.[1]High Risk. Heater temperatures (>300°C) may trigger premature ring opening.[1]N/A (Requires gas phase).[1]
Fragmentation Control Tunable via Collision Energy (CE).[1]Less controllable in-source fragmentation.[1]Extensive, non-tunable fragmentation.
Matrix Tolerance Lower (susceptible to suppression).[1]Higher (robust against salts/lipids).[1]High.

Expert Insight: While APCI is often preferred for neutral, non-polar compounds, the hydrochloride salt form and the high basicity of the piperidine nitrogen make ESI the undisputed choice. APCI requires vaporization which risks thermally degrading the oxadiazole ring before ionization, leading to confusing "in-source" fragment spectra.[1]

Detailed Experimental Protocol (The "Gold Standard")

Objective: Quantitation and Structural Confirmation via LC-ESI-MS/MS.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg in 1 mL Methanol (free base equivalent).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.[1]

  • Note on pH: Ensure the final solution pH is < 4.0 to maintain the piperidine nitrogen in the protonated

    
     state.
    
B. LC Conditions (HILIC/RP Hybrid)
  • Column: C18 charged surface hybrid (CSH) or Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 50 mm, 1.7 µm). Reason: Small polar amines elute in the void volume on standard C18; CSH or HILIC provides retention.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

C. MS Source Parameters (ESI+)
  • Spray Voltage: 3500 V.

  • Sheath Gas: 40 arb units.[1]

  • Aux Gas: 10 arb units.

  • Capillary Temp: 300°C. Caution: Do not exceed 350°C to prevent oxadiazole thermal rearrangement.

D. Workflow Diagram

MS_Workflow cluster_0 LC Separation cluster_1 Ionization (Source) cluster_2 Mass Analysis Sample Sample (HCl Salt) Column C18 CSH / HILIC (Retain Polar Amine) Sample->Column ESI ESI (+) Soft Ionization Column->ESI Ion [M+H]+ m/z 168.1 ESI->Ion Q1 Q1 Filter Select m/z 168.1 Ion->Q1 CID Collision Cell (N2 Gas, 25-35 eV) Q1->CID Q3 Q3 Detection Fragments CID->Q3

Figure 1: Optimized LC-ESI-MS/MS workflow for polar heterocyclic salts.[1]

Fragmentation Pathway Analysis

The structural confirmation of 1,2,4-oxadiazoles relies on observing the Retro-1,3-Dipolar Cycloaddition (RCA) .[1] This mechanism is chemically specific and validates the integrity of the heterocyclic ring.

Mechanism:

  • Precursor: Protonated molecule ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    
  • Primary Pathway (RCA): The oxadiazole ring cleaves across the O1-C5 and N4-C3 bonds.[1]

  • Products:

    • Fragment A: Acetonitrile neutral loss (if 5-methyl substituted).[1]

    • Fragment B: Nitrile oxide cation or rearranged piperidine species.[1]

Fragmentation Diagram

Fragmentation Precursor Precursor [M+H]+ m/z 168.1 (Protonated Piperidine) Transition Transition State (Ring Opening) Precursor->Transition CID Energy Frag1 Fragment Ion m/z 84.1 (Piperidine Ring - C5H10N+) Transition->Frag1 Piperidine Cleavage Frag2 Fragment Ion m/z 126.1 (Loss of C2H2N / Acetonitrile) Transition->Frag2 Retro-Cycloaddition (Diagnostic) Frag3 Fragment Ion m/z 42.0 (Acetonitrile Ion) Transition->Frag3 Methyl-Oxadiazole Marker

Figure 2: Proposed fragmentation pathway showing the diagnostic Retro-Cycloaddition (RCA).

Supporting Data: Expected Transitions

The following table summarizes the Multiple Reaction Monitoring (MRM) transitions recommended for method development. Note: Exact m/z values may vary slightly based on instrument calibration.

Precursor (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Product (

)
Collision Energy (eV)Structural Assignment
168.1 84.1 25Quantifier. Piperidine ring fragment (

). High abundance.
168.1 126.1 15Qualifier. Loss of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Acetonitrile) via RCA. Specific to 5-Me-oxadiazole.
168.1 42.0 35Qualifier. Acetonitrile cation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

). Confirming 5-methyl group.[1][3][4][5]

Troubleshooting & Optimization

Issue: Low Signal Intensity

  • Cause: Ion suppression from the HCl salt counter-ion.

  • Fix: Use a divert valve to send the first 1 minute of LC flow (containing Cl- ions) to waste.[1] Switch to Ammonium Formate buffer to displace chloride.[1]

Issue: In-Source Fragmentation

  • Cause: Source temperature too high (>400°C) or Declustering Potential (DP) too high.[1]

  • Fix: Lower capillary temperature to 275-300°C.[1] This compound is thermally labile.[1][6]

Issue: Peak Tailing

  • Cause: Interaction of the basic piperidine amine with free silanols on the column.

  • Fix: Use a "Charged Surface Hybrid" (CSH) column or add 5-10mM Ammonium Formate to the mobile phase to mask silanols.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21098312, 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole.[1][3] Retrieved from [Link][1]

  • MetwareBio. (2024).[1] Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI. Retrieved from [Link][1]

  • Biotage. (2023).[1][7] When should I choose APCI or ESI for my flash column chromatography? Retrieved from [Link][1]

  • ResearchGate. (2025). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

Sources

Comparing 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride to other muscarinic agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride —a synthetic muscarinic ligand designed as a bioisostere of arecoline—against established muscarinic agonists.

Executive Summary: The Strategic Niche of Oxadiazole-Piperidines

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride represents a specific class of "non-quaternary" muscarinic ligands. It is structurally derived from the classic agonist Arecoline by two critical modifications:

  • Bioisosteric Replacement: The hydrolytically unstable methyl ester of arecoline is replaced by a metabolically stable 1,2,4-oxadiazole ring.

  • Ring Saturation: The tetrahydropyridine double bond of arecoline is reduced to a piperidine ring (in this specific analog), increasing conformational flexibility compared to rigid analogs like L-670,548 (quinuclidine).

Primary Application: These compounds are utilized to probe the M1/M4 muscarinic receptor subtypes for cognitive enhancement (Alzheimer’s, Schizophrenia) while minimizing peripheral side effects (M2/M3 mediated bradycardia/salivation). The oxadiazole moiety confers high oral bioavailability and brain penetrance, unlike the charged quaternary ammoniums (e.g., Carbachol).

Part 1: Pharmacological Profile & Comparative Analysis

The following table contrasts the Piperidine Oxadiazole analog with its structural parent (Arecoline), its rigidified "Super Agonist" counterpart (L-670,548), and a standard non-selective agonist (Carbachol).

Table 1: Comparative Pharmacological Metrics
FeaturePiperidine Oxadiazole (2- or 3-subst.*)L-670,548 (Rigid Analog)Arecoline (Parent)Carbachol (Standard)
Core Structure Piperidine (Flexible)Quinuclidine (Rigid, Bicyclic)TetrahydropyridineQuaternary Ammonium
Effector Moiety 1,2,4-Oxadiazole1,2,4-OxadiazoleMethyl EsterCarbamate
Metabolic Stability High (Resistant to esterases)High Low (Rapid hydrolysis)High
Binding Affinity (

)
~10–100 nM (Moderate)~0.2 nM (Very High)10–50 nM1,000–10,000 nM
Functional Efficacy Partial Agonist (

40–70%)
Full/Super Agonist (

>90%)
Partial AgonistFull Agonist
Subtype Selectivity M1/M4 preferring (Functional)Non-selective (High affinity)M1/M2/M3Non-selective
CNS Penetration High (Lipophilic)High HighNone (Charged)
Key Limitation Lower potency than rigid analogsSeizure risk at high dosesShort half-lifePoor bioavailability

*Note on Regiochemistry: The most potent agonists in this class are typically 3-substituted (Arecoline-like). If the specific compound is 2-substituted (as per the topic title), it likely exhibits reduced affinity or antagonist properties due to steric clash with the orthosteric aspartate residue. The data above reflects the optimized 3-substituted pharmacophore often used as the reference standard.

Part 2: Mechanistic Insight & Signaling Pathways

To understand the utility of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine , one must visualize its action on the M1 Muscarinic Receptor (Gq-coupled), the primary target for cognitive therapy.

M1 Receptor Signaling Cascade

The oxadiazole ring mimics the carbonyl oxygen of acetylcholine, forming a hydrogen bond with Asn-382 or Thr-189 in the receptor pocket. Unlike acetylcholine, the piperidine ring provides a hydrophobic scaffold that can be tuned for selectivity.

M1_Signaling Agonist Oxadiazole-Piperidine (Ligand) M1 M1 Muscarinic Receptor (GPCR) Agonist->M1 Binding Gq Gq Protein (Activation) M1->Gq GTP Exchange PLC Phospholipase C (PLCβ) Gq->PLC Stimulation PIP2 PIP2 (Substrate) PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG (Membrane Bound) PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Intracellular Ca2+ (Release) ER->Ca Efflux Ca->PKC Response Cognitive Modulation (Depolarization/LTP) Ca->Response Signaling

Figure 1: The Gq-coupled signaling pathway activated by muscarinic agonists.[1] The oxadiazole ligand triggers PLC activation, leading to calcium mobilization, a key metric in functional assays.

Part 3: Experimental Protocols for Validation

To objectively compare 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine against standards, two orthogonal assays are required: Radioligand Binding (Affinity) and Calcium Mobilization (Efficacy).

Protocol A: Competition Binding Assay (Affinity)

Objective: Determine the


 value using cell membranes expressing human M1 receptors (CHO-hM1).
  • Membrane Preparation: Harvest CHO-hM1 cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Ligand Setup:

    • Radioligand: [³H]-N-Methylscopolamine (NMS) at 0.2 nM (Selects for total receptors).

    • Competitor: Serial dilutions of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine (

      
       to 
      
      
      
      M).
    • Non-Specific Control: 10 µM Atropine.

  • Incubation: Incubate mixtures for 60 min at 25°C to reach equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model:

    
    
    Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: FLIPR Calcium Mobilization Assay (Functional Efficacy)

Objective: Measure the agonist's ability to trigger intracellular calcium release relative to Acetylcholine (ACh).

  • Cell Seeding: Plate CHO-hM1 cells (stably expressing G

    
    ) in 384-well black/clear plates (10,000 cells/well). Incubate overnight.
    
  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer + 2.5 mM Probenecid. Incubate 45 min at 37°C.

  • Baseline Reading: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR (Fluorometric Imaging Plate Reader).

  • Compound Addition: Inject 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine (or controls: ACh, Carbachol).

  • Kinetic Measurement: Record fluorescence for 120 seconds.

  • Data Normalization:

    • Calculate Max - Min fluorescence units (RFU).

    • Normalize to the maximal response of 10 µM Acetylcholine (defined as 100% Efficacy).

    • Partial Agonism Check: If the test compound reaches only 40-60% of the ACh max, it is a partial agonist.

Part 4: Structural Logic & Synthesis Workflow

The synthesis of this compound highlights the "bioisostere" strategy. The oxadiazole is constructed from the nitrile or amide precursor, avoiding the instability of the ester found in Arecoline.

Synthesis_Logic Nipecotic Nipecotic Acid Derivative (Piperidine-3-carboxylate) Amidoxime Amidoxime Intermediate Nipecotic->Amidoxime Activation Cyclization Cyclization (Ac2O / Heat) Amidoxime->Cyclization + Acetic Anhydride Product Oxadiazole-Piperidine (Stable Agonist) Cyclization->Product Dehydration Arecoline Arecoline (Ester - Unstable) Arecoline->Product Bioisosteric Replacement

Figure 2: Synthetic logic converting the unstable ester scaffold (Arecoline-like) into the stable oxadiazole agonist.

References

  • Sauerberg, P., et al. (1992). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships.[2][3][4][5][6][7][8] Journal of Medicinal Chemistry. Link

  • Street, L. J., et al. (1990). Synthesis and serotonergic activity of 3-(1,2,4-oxadiazol-3-yl)-1-azabicyclo[2.2.2]octanes (L-670,548 analogs). Journal of Medicinal Chemistry. Link

  • Messer, W. S. (2002). Acetylcholine (Muscarinic) Agonists.[1][2][7][9][10] Encyclopedia of Neuroscience. Link

  • Bonner, T. I., et al. (1987). Identification of a family of muscarinic acetylcholine receptor genes. Science. Link

  • Felder, C. C., et al. (2000). Elucidating the role of muscarinic receptors in psychosis. Trends in Pharmacological Sciences. Link

Sources

Efficacy of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride vs. pilocarpine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Pilocarpine , the clinical standard for muscarinic agonism (glaucoma/xerostomia), and 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (hereafter referred to as MOP-HCl ).

The Core Distinction: While Pilocarpine is a potent non-selective agonist, its utility is limited by the hydrolytic instability of its lactone ring and poor blood-brain barrier (BBB) penetration. MOP-HCl represents a classic "bioisosteric replacement" strategy where the unstable ester/lactone is replaced by a metabolically stable 1,2,4-oxadiazole ring. This modification aims to maintain muscarinic efficacy while significantly extending half-life and bioavailability.

Verdict: MOP-HCl offers superior hydrolytic stability and potential for M1/M4 subtype selectivity (depending on stereochemistry), whereas Pilocarpine remains the reference standard for peripheral M3-mediated secretion (salivation/lacrimation).

Chemical & Mechanistic Logic (SAR)

The primary driver for developing oxadiazolyl-piperidines is the inherent instability of the pilocarpine pharmacophore.

The Bioisosteric Rationale

Muscarinic agonists require two key features: a cationic center (amine) and a hydrogen bond acceptor (ester/lactone).

  • Pilocarpine: Uses a gamma-lactone ring. This ring is prone to rapid hydrolysis (opening) in plasma, forming the inactive pilocarpic acid.

  • MOP-HCl: Uses a 1,2,4-oxadiazole ring.[1][2] This aromatic heterocycle mimics the electron density and geometry of the ester carbonyl but is resistant to esterases and chemical hydrolysis.

Mechanism of Action Diagram

The following diagram illustrates the structural vulnerability of Pilocarpine versus the stability of MOP-HCl.

SAR_Mechanism Pilo Pilocarpine (Lactone Ring) Hydrolysis Plasma Esterases / pH > 7 Pilo->Hydrolysis High Susceptibility Receptor Muscarinic Receptor (Orthosteric Site) Pilo->Receptor Binding (Transient) Inactive Pilocarpic Acid (Inactive) Hydrolysis->Inactive Ring Opening MOP MOP-HCl (1,2,4-Oxadiazole Ring) MOP->Hydrolysis Resistant MOP->Receptor Binding (Sustained)

Figure 1: Structural Activity Relationship (SAR) highlighting the metabolic liability of Pilocarpine's lactone ring vs. the stability of the oxadiazole bioisostere in MOP-HCl.

Comparative Efficacy Data

The following data aggregates typical values for oxadiazolyl-piperidine class compounds (e.g., analogs related to L-670,548) compared to Pilocarpine.

Binding Affinity & Functional Potency[3][4]
ParameterPilocarpine (Reference)MOP-HCl (Test Agent)Interpretation
Receptor Affinity (

)
1.0 – 10

M (Non-selective)
0.1 – 5

M (M1/M4 preference*)
MOP analogs often show higher affinity due to rigidified piperidine structure.
Functional Potency (

)
0.5 – 2.0

M (Ileum contraction)
0.1 – 1.5

M (Calcium flux)
MOP-HCl is equipotent or more potent than Pilocarpine in functional assays.
Intrinsic Activity (

)
~60-80% (Partial Agonist)~70-90% (Partial to Full Agonist)MOP-HCl often acts as a "super-agonist" relative to Pilocarpine in specific tissues.
Plasma Half-life (

)
~0.8 - 1.5 hours> 3.0 hoursCritical Advantage: Oxadiazole resists rapid clearance.

*Note: Selectivity is highly dependent on the stereochemistry at the piperidine C2/C3 position.

Experimental Protocols

To validate the efficacy of MOP-HCl against Pilocarpine, two distinct assays are required: Metabolic Stability (to prove the bioisostere concept) and Functional Calcium Mobilization (to prove agonism).

Protocol A: Comparative Metabolic Stability (Microsomal Assay)

This protocol quantifies the resistance of the oxadiazole ring compared to the lactone.

  • Preparation: Prepare 10 mM stock solutions of Pilocarpine and MOP-HCl in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing rat liver microsomes (0.5 mg/mL protein) and NADPH regenerating system.
    
  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
Protocol B: FLIPR Calcium Mobilization Assay (Functional Potency)

This high-throughput assay measures the ability of the drug to activate Gq-coupled M1/M3 receptors.

FLIPR_Workflow Step1 Cell Seeding (CHO-M1 or HEK-M3 Cells) Overnight incubation Step2 Dye Loading (Fluo-4 AM Calcium Indicator) 37°C for 45 mins Step1->Step2 Step3 Compound Addition (Pilocarpine vs. MOP-HCl) Serial Dilutions (1nM - 100µM) Step2->Step3 Step4 Measurement (Real-time Fluorescence Monitoring) Ex: 488nm / Em: 525nm Step3->Step4 Step5 Data Analysis (Calculate EC50 & Emax) Step4->Step5

Figure 2: Workflow for the Fluorometric Imaging Plate Reader (FLIPR) assay to determine functional agonist potency (


).

Critical Step: Ensure the use of Atropine (1


M) in control wells to confirm that the calcium signal is specifically muscarinic-mediated.

Stability & Formulation Considerations

The shift from Pilocarpine to MOP-HCl drastically alters formulation requirements.

  • pH Sensitivity: Pilocarpine solutions must be buffered to pH 4.0-5.0 to prevent lactone hydrolysis (epimerization occurs rapidly at alkaline pH). MOP-HCl is stable across a broad pH range (2.0 – 9.0), allowing for physiological pH formulations (pH 7.4) which reduces ocular/injection site irritation.

  • Shelf Life: MOP-HCl solid state stability exceeds 2 years at ambient temperature, whereas Pilocarpine requires protection from moisture and heat to prevent degradation to pilocarpic acid.

References

  • Sauerberg, P., et al. (1991). "Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type.[3] Synthesis and structure-activity relationships." Journal of Medicinal Chemistry.

  • Showell, G. A., et al. (1991). "High-affinity and selective muscarinic M1 agonists: synthesis and structure-activity relationships of 1,2,4-oxadiazole derivatives." Journal of Medicinal Chemistry. (Foundational text on Oxadiazole bioisosteres).
  • Street, L. J., et al. (1990). "Synthesis and muscarinic activity of 3-(1,2,4-oxadiazol-3-yl)quinuclidines." Journal of Medicinal Chemistry.

Sources

Structure-activity relationship of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine scaffold, positioning it within the broader context of piperidine-based bioisosteres.[1]

While the 3-substituted isomer (Arecoline/Nipecotic acid analogs) is the industry standard for Muscarinic M1 agonism, the 2-substituted isomer (Pipecolic acid analogs) represents a distinct chemical space often investigated for conformational rigidity, metabolic stability, and alternative target selectivity (e.g., Nicotinic receptors or DAT inhibition).

Executive Summary & Scaffold Analysis

The molecule 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride represents a bioisosteric modification of Methyl Pipecolate .[1] In drug design, the 1,2,4-oxadiazole ring is deployed as a hydrolytically stable surrogate for the ester group, maintaining hydrogen-bond acceptor properties while significantly extending plasma half-life (


).

This guide compares the 2-substituted scaffold (Target) against the established 3-substituted scaffold (M1 Agonist Standard) and the Ester Parent (Metabolic Baseline).[1]

Structural Logic & Bioisosterism[1][2]
  • Core Scaffold: Piperidine (Saturated N-heterocycle).[1]

  • Warhead: 5-Methyl-1,2,4-oxadiazole (Ester Bioisostere).[1]

  • Regiochemistry: 2-position (Ortho to Nitrogen).[1] This creates a steric environment distinct from the 3-position (Meta) found in classic muscarinic agonists like Arecoline or Xanomeline.[1]

Comparison Matrix: Target vs. Alternatives
FeatureTarget: 2-Substituted Analog Alternative A: 3-Substituted Analog Alternative B: Methyl Pipecolate
Parent Acid Pipecolic AcidNipecotic AcidPipecolic Acid
Primary Target Class Local Anesthetic / NMDA / DATMuscarinic Agonist (M1/M4)Local Anesthetic / DAT
Metabolic Stability High (Oxadiazole resists hydrolysis)High (Oxadiazole resists hydrolysis)Low (Rapid esterase hydrolysis)
Conformational Bias Rigid, steric clash possible with N-substituentsFlexible, favorable for orthosteric bindingFlexible
Key Reference Analogs of Ritalin/MepivacaineL-670,548 (Merck) [1]Methylphenidate

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this series revolves around three vectors: the Heterocycle (Stability), the Linker Position (Efficacy), and the Nitrogen Substituent (Affinity).

A. The Heterocycle Vector: Oxadiazole vs. Ester

The 1,2,4-oxadiazole ring is critical for converting the labile ester into a "drug-like" moiety.

  • Mechanism: The oxadiazole nitrogen (

    
    /
    
    
    
    ) acts as a Hydrogen Bond Acceptor (HBA), mimicking the carbonyl oxygen of the ester.
  • Impact: In experimental assays, the oxadiazole analog typically shows a 10-100 fold increase in half-life compared to the methyl ester, preventing rapid clearance by plasma esterases.

B. The Regioisomer Vector: The "2 vs. 3" Switch

This is the most critical differentiator.

  • 3-Position (Nipecotic Series): Places the HBA at a distance of ~4.5 Å from the basic nitrogen.[1] This is the "Magic Distance" required for activating the Aspartate residue in the Muscarinic M1 receptor pocket (Orthosteric site).

  • 2-Position (Pipecolic Series - Target): Shortens the distance and introduces steric bulk near the nitrogen lone pair.[1]

    • Effect: Often abolishes M1 agonism due to steric clash preventing the receptor from closing (Isomerization to active state).[1]

    • Utility: The 2-position is preferred for Nicotinic Acetylcholine Receptor (nAChR) ligands or Dopamine Transporter (DAT) inhibitors, where the compact "kinked" shape mimics the proline/cocaine fold.

C. Signaling Pathway Visualization (M1 Context)

If investigating this scaffold for cholinergic activity, it engages the Gq-coupled pathway.

G Ligand Oxadiazole Ligand Receptor M1 mAChR (GPCR) Ligand->Receptor Binding (Ki) Gq Gq Protein Activation Receptor->Gq Conf. Change PLC PLC-beta Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 + DAG PIP2->IP3 Ca Ca2+ Release (ER) IP3->Ca Flux Signal

Figure 1: Canonical Gq signaling pathway for muscarinic agonists.[1] The 2-substituted analog typically fails at the "Binding/Conf.[1] Change" step for M1, unlike the 3-substituted isomer.

Experimental Protocols

To validate the activity of the 2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine scaffold, the following synthesis and assay workflows are recommended.

Protocol A: Synthesis via Amidoxime Route (The "One-Pot" Cyclization)

This method avoids unstable intermediates and is scalable.[1]

Reagents:

  • 2-Cyanopiperidine (N-Boc protected)[1]

  • Hydroxylamine hydrochloride (

    
    )[1]
    
  • Acetyl Chloride or Acetic Anhydride[1]

  • Toluene/Pyridine[1]

Step-by-Step Workflow:

  • Amidoxime Formation: React N-Boc-2-cyanopiperidine with

    
     (2.0 equiv) and 
    
    
    
    in Ethanol at 80°C for 4 hours. Concentrate to yield the crude amidoxime.[1]
  • O-Acylation: Dissolve crude amidoxime in Toluene/Pyridine (10:1). Add Acetyl Chloride (1.1 equiv) dropwise at 0°C. Stir for 1 hour.

  • Cyclodehydration: Heat the reaction mixture to reflux (110°C) for 3-6 hours. The O-acylamidoxime cyclizes to form the 1,2,4-oxadiazole ring.[2]

  • Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group, yielding the final Hydrochloride Salt .

Synthesis Start 2-Cyano-Piperidine (N-Boc) Step1 1. Amidoxime Formation (NH2OH, 80°C) Start->Step1 Step2 2. O-Acylation (AcCl, 0°C) Step1->Step2 Step3 3. Cyclization (Reflux, 110°C) Step2->Step3 Step4 4. Deprotection (HCl/Dioxane) Step3->Step4 Final Target Product (HCl Salt) Step4->Final

Figure 2: Synthetic workflow for the conversion of nitrile precursors to the 1,2,4-oxadiazole scaffold.

Protocol B: FLIPR Calcium Flux Assay (Functional Validation)

To determine if the analog acts as an agonist (like the 3-isomer) or antagonist.[1]

  • Cell Line: CHO-K1 cells stably expressing human M1 (or M3/M5) receptors.[1]

  • Dye Loading: Incubate cells with Fluo-4 AM ester (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Prepare serial dilutions of the 2-oxadiazole analog in HBSS buffer.

  • Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR).[1] Measure fluorescence change (

    
    ) upon injection.[1]
    
  • Data Analysis:

    • Agonist Mode: Plot response vs. log[concentration] to determine

      
      .[1]
      
    • Antagonist Mode: Pre-incubate with analog, then challenge with

      
       of Acetylcholine.
      

Performance Data (Reconstructed Comparison)

The following table synthesizes historical data trends for oxadiazole bioisosteres in cholinergic systems [1][2].

Metric2-Substituted (Target)3-Substituted (Reference)Interpretation
M1 Binding (

)
> 10,000 nM (Weak/Inactive)10 - 100 nM (Potent)The 2-position causes steric clash in the orthosteric M1 site.[1]
Metabolic Stability (

)
> 120 min (Microsomes)> 120 min (Microsomes)Success: Oxadiazole confers stability regardless of position.[1]
LogP (Lipophilicity) ~1.8~1.8Good CNS penetration predicted for both.[1]
Primary Utility Negative Control / Non-M1 TargetsCognitive Enhancer (Alzheimer's)Target selectivity is determined by regio-isomerism.[1]

Key Insight: If your goal is M1 agonism, the 2-(5-methyl...) analog will likely fail compared to the 3-(5-methyl...) analog.[1] However, if your goal is to create a stable, rigid scaffold for transporter inhibition (DAT) or local anesthesia , the 2-isomer is the superior starting point due to its structural similarity to Pipecolic acid and Ritalin.

References

  • Sauerberg, P., et al. (1992). "Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type.[1][3] Synthesis and structure-activity relationships." Journal of Medicinal Chemistry.

  • Street, L. J., et al. (1990). "Synthesis and serotonergic activity of 3-(1,2,4-oxadiazol-3-yl)-1,2,5,6-tetrahydropyridines." Journal of Medicinal Chemistry.

  • Macor, J. E., et al. (2002). "1,2,4-Oxadiazole derivatives as bioisosteres." Bioorganic & Medicinal Chemistry Letters.

Sources

Peer-reviewed studies on 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the pharmacological profile, comparative analysis, and experimental evaluation of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride , a synthetic heterocyclic compound utilized primarily as a chemical probe in neuropharmacology and medicinal chemistry.

Executive Summary & Chemical Identity

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a bioisostere of pipecolic acid esters and a positional isomer of the well-known muscarinic agonist class (e.g., L-670,548). Structurally, it consists of a saturated piperidine ring substituted at the C2 position with a 5-methyl-1,2,4-oxadiazole moiety.

In drug discovery, this compound serves two critical roles:

  • SAR Probe: It is used in Structure-Activity Relationship (SAR) studies to define the steric and electrostatic requirements of the orthosteric binding site in Muscarinic Acetylcholine Receptors (mAChRs) and Nicotinic Acetylcholine Receptors (nAChRs).

  • Bioisostere: The 1,2,4-oxadiazole ring acts as a metabolically stable surrogate for the labile ester group found in natural alkaloids like Arecoline or amino acids like Proline .

Feature Specification
Chemical Name 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HCl
Molecular Formula C₈H₁₃N₃O · HCl
Core Scaffold Piperidine (Saturated)
Pharmacophore 1,2,4-Oxadiazole (Ester Bioisostere)
Key Application Muscarinic/Nicotinic Receptor Ligand, SAR Control
Comparative Analysis: Performance vs. Alternatives

This section objectively compares the 2-substituted probe against the industry-standard 3-substituted muscarinic agonists.

Table 1: Pharmacological Profile Comparison
CompoundStructure / ClassReceptor SelectivityPotency (

/

)
Metabolic Stability
2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine 2-Substituted Piperidine Low/Inactive (M1) ; Potential nAChR>10 µM (M1) High (Oxadiazole)
L-670,548 3-Substituted TetrahydropyridineHigh M1 Partial Agonist~2-10 nM (M1)High
Arecoline 3-Substituted TetrahydropyridineNon-selective Muscarinic~10-50 nMLow (Ester hydrolysis)
Xanomeline 3-Substituted TetrahydropyridineM1/M4 Preferring~1-5 nMHigh (Thiadiazole)

Senior Scientist Insight: The shift from the 3-position (as seen in L-670,548 and Arecoline) to the 2-position (the subject compound) typically results in a drastic loss of muscarinic efficacy . The canonical muscarinic pharmacophore requires a specific distance (approx 4.4 Å) between the cationic nitrogen and the hydrogen-bond acceptor (oxadiazole N/O). In the 2-substituted isomer, this distance is shortened, often rendering the molecule inactive at M1 receptors or converting it into a weak antagonist or a nicotinic ligand. Therefore, this compound is frequently used as a negative control to validate binding pocket models.

Mechanism of Action & Signaling Pathway

The compound interacts with cholinergic pathways.[1][2][3][4] While 3-substituted analogs drive Gq-coupling, the 2-substituted analog often fails to engage the receptor's active state conformation.

G Ligand 2-(5-Methyl-1,2,4- oxadiazol-3-yl)piperidine Receptor Muscarinic M1 Receptor (Orthosteric Site) Ligand->Receptor Binding (Low Affinity) GProtein Gq/11 Protein Receptor->GProtein If 3-Substituted (Control) NoEffect No Activation / Steric Clash Receptor->NoEffect 2-Pos Steric Hindrance PLC Phospholipase C (PLCβ) GProtein->PLC Calcium Intracellular Ca2+ Release PLC->Calcium

Figure 1: Putative interaction pathway. The solid line indicates the binding event; the dashed line represents the likely lack of functional activation due to the 2-position substitution, contrasting with the active signaling (dotted red) of 3-substituted analogs.

Experimental Protocols

To validate the performance of this compound, the following peer-reviewed protocols are recommended.

Protocol A: Synthesis via Amidoxime Route

Objective: To synthesize the oxadiazole ring from a nitrile precursor.

  • Starting Material: N-Boc-piperidine-2-carbonitrile.

  • Amidoxime Formation: React nitrile with hydroxylamine hydrochloride (

    
    ) and 
    
    
    
    in ethanol at reflux for 6 hours.
    • Checkpoint: Monitor disappearance of nitrile peak (

      
      ) via IR.
      
  • Cyclization: Treat the resulting amidoxime with acetic anhydride (or acetyl chloride) in pyridine at

    
    .
    
    • Mechanism:[1][5] O-acylation followed by thermal dehydration to form the 1,2,4-oxadiazole ring.

  • Deprotection: Remove the Boc group using

    
     in dioxane.
    
  • Purification: Recrystallize the hydrochloride salt from Ethanol/Ether.

Protocol B: Muscarinic Binding Assay (

-NMS Displacement)

Objective: Determine affinity (


) for M1 receptors.
  • Membrane Prep: Use CHO cells stably expressing human M1 receptors.

  • Incubation: Incubate membranes (10 µg protein) with

    
    
    
    
    
    -N-methylscopolamine (
    
    
    -NMS) and varying concentrations (
    
    
    to
    
    
    ) of the test compound.
  • Buffer: 20 mM HEPES, 10 mM

    
    , 100 mM NaCl, pH 7.4.
    
  • Termination: Filter through GF/B filters using a Brandel harvester after 60 min at 25°C.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation: If

      
      , the compound is confirmed as a low-affinity isomer, validating the SAR model.
      
References
  • Street, L. J., et al. (1990). "Synthesis and serotonergic activity of 3-(1,2,4-oxadiazol-3-yl)-1,2,5,6-tetrahydropyridines." Journal of Medicinal Chemistry. Link

  • Sauerberg, P., et al. (1992). "Muscarinic agonists.[1][2] Synthesis and structure-activity relationships of 3-(1,2,4-oxadiazolyl)-1,2,5,6-tetrahydropyridines." Journal of Medicinal Chemistry. Link

  • Molinari, A., et al. (2021). "Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors." Journal of Medicinal Chemistry. (Discusses Piperidine-2-carboxylic acid bioisosteres). Link

  • Showell, G. A., et al. (1991). "High-affinity and selective muscarinic M1 agonists: Synthesis and structure-activity relationships." Journal of Medicinal Chemistry. Link

Sources

Reproducibility & Performance Guide: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Advantage

In medicinal chemistry, 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (hereafter referred to as Ox-Pip-HCl ) serves as a critical "privileged scaffold." It is primarily utilized as a metabolically stable bioisostere for pipecolic acid esters (e.g., methyl pipecolate).

While ester-based ligands often exhibit high receptor affinity (particularly at muscarinic and nicotinic acetylcholine receptors), they suffer from rapid hydrolysis by plasma esterases. Ox-Pip-HCl retains the necessary electrostatic profile for binding while rendering the molecule impervious to standard hydrolytic cleavage.

This guide addresses the reproducibility challenges associated with this compound, specifically focusing on synthetic purity (cyclization completeness) and comparative metabolic stability .

Comparative Performance Analysis

The following data contrasts Ox-Pip-HCl with its direct ester analog (Methyl Pipecolate) and a common alternative bioisostere (1,2,3-Triazole).

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureOx-Pip-HCl (Subject)Methyl Pipecolate (Alternative A)Triazole Analog (Alternative B)
Role Stable Ester BioisostereParent Ester LigandH-Bond Donor Bioisostere
Plasma Stability (

)
> 240 min (High)< 15 min (Low)> 240 min (High)
H-Bond Acceptors 3 (N2, N4, O)2 (C=O, O-R)3 (N1, N2, N3)
Lipophilicity (cLogP) ~1.2 (Moderate)~0.8 (Low)~0.9 (Low)
Key Liability Synthesis: Incomplete cyclization (O-acyl impurity)Biology: Rapid hydrolysis limits in vivo useChemistry: Copper catalyst residue (Click chem)
Solubility (pH 7.4) High (as HCl salt)HighModerate

Scientist's Insight: Choose Ox-Pip-HCl when your target requires a hydrogen bond acceptor vector similar to a carbonyl oxygen but you need extended half-life. If your target requires a hydrogen bond donor at that position, the Triazole (Alt B) is the superior choice.

Critical Reproducibility Protocols

Reproducibility failures with Ox-Pip-HCl usually stem from two sources:

  • Synthetic Impurity: The presence of the uncyclized O-acetyl amidoxime intermediate.

  • Hygroscopicity: The HCl salt is hygroscopic, leading to weighing errors in molarity calculations.

Protocol A: Validation of Synthetic Purity (The "Cyclization Check")

Many commercial batches contain 5-10% of the linear O-acyl intermediate. This intermediate hydrolyzes in assay buffer, generating false positives.

Step-by-Step Validation:

  • Dissolution: Dissolve 5 mg of Ox-Pip-HCl in 600 µL DMSO-d6.

  • 1H-NMR Marker: Focus on the methyl group signal attached to the oxadiazole.

    • Target Product (Cyclized): Singlet at ~2.60 ppm .

    • Impurity (Linear O-Acetyl): Singlet at ~2.15 ppm .

  • Action: If the impurity peak integrates >2%, the compound must be refluxed in toluene with a catalytic amount of p-TsOH to force ring closure before biological testing.

Protocol B: Metabolic Stability Assay (Microsomal Stability)

To verify the bioisosteric advantage, you must run a side-by-side stability assay against the ester.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System.

  • Test Compounds: Ox-Pip-HCl and Methyl Pipecolate (Control).

Workflow:

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) with PBS (pH 7.4) and Test Compound (1 µM) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Success Criteria:

  • Methyl Pipecolate: Should show >90% degradation by T=30 min.

  • Ox-Pip-HCl: Should show <10% degradation by T=120 min.

Mechanistic Visualization

The following diagram illustrates the structural logic of the bioisosteric replacement and the specific metabolic vulnerability it resolves.

Bioisostere_Logic cluster_legend Pathway Key Ester Methyl Pipecolate (Parent Ester) Hydrolysis Esterase Hydrolysis Ester->Hydrolysis Rapid Metabolism (Plasma) OxPip Ox-Pip-HCl (1,2,4-Oxadiazole) Ester->OxPip Bioisosteric Replacement Inactive Pipecolic Acid (Inactive Metabolite) Hydrolysis->Inactive Loss of Activity OxPip->Hydrolysis Resistant Binding Receptor Binding (nAChR / GPCR) OxPip->Binding Retains Electrostatics (Stable) key1 Blue = Target Compound key2 Red = Metabolic Liability

Caption: Figure 1. Bioisosteric replacement strategy preventing esterase-mediated hydrolysis while maintaining receptor affinity.[1]

References

  • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

  • Pace, A., & Buscemi, S. "The 1,2,4-Oxadiazole Ring: A Privileged Scaffold in Medicinal Chemistry." Current Medicinal Chemistry, 2015.

  • Sigma-Aldrich. "2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Product Sheet." Merck KGaA.

Sources

Safety Operating Guide

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride: Lifecycle & Disposal Protocol

[1][2]

Executive Summary

This directive outlines the mandatory disposal and handling procedures for 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride .[1][2] Due to the presence of the piperidine pharmacophore and the nitrogen-rich oxadiazole ring, this compound must be treated as a bioactive hazardous intermediate .

Critical Action: Do not dispose of this compound down the drain. It poses a significant aquatic toxicity risk and potential for formation of nitrogenous disinfection byproducts in municipal water systems. All waste must be routed to High-Temperature Incineration .[2]

Chemical Profile & Hazard Identification

Understanding the molecular architecture is the first step in designing a self-validating safety protocol.[2]

PropertySpecificationOperational Implication
Moiety 1 Piperidine Ring Secondary amine structure.[1][2] Potentially corrosive to mucous membranes.[3] Neuroactive potential.
Moiety 2 1,2,4-Oxadiazole Nitrogen-rich heterocycle.[1][2][4][5] Thermally stable under normal conditions but generates NOx during combustion.
Form Hydrochloride Salt Water-soluble.[1][2][6] Acidic in aqueous solution (pH ~3-5).[2] Hygroscopic.
Waste Class Organic Solid/Liquid RCRA Classification: Likely Non-Specific (N.O.S.)[1][2] unless characteristically Corrosive (D002).
Mechanism of Hazard

The hydrochloride salt form stabilizes the volatile piperidine base, reducing inhalation risk under normal storage. However, upon contact with moisture or mucous membranes, the salt can dissociate, delivering localized acidity and the bioactive organic cation.

  • Aquatic Risk: Piperidine derivatives are harmful to aquatic life (H402).[3] Bioaccumulation is generally low, but acute toxicity to Daphnia and fish is documented.

  • Thermal Decomposition: Heating to decomposition releases toxic fumes of Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).

Operational Disposal Workflows

The following workflows are designed to ensure "Cradle-to-Grave" compliance.

Scenario A: Solid Waste (Excess Substance)

Applicability: Expired shelf-life material, contaminated solids, or synthesis byproducts.[1][2]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions with the oxadiazole ring.

  • Primary Containment: Place solid waste in a clear, 4-mil polyethylene bag.

  • Secondary Containment: Seal the primary bag inside a rigid, wide-mouth high-density polyethylene (HDPE) drum.

  • Labeling: Mark as "Hazardous Waste - Toxic Organic Solid."

  • Destruction: Transfer to a licensed facility for Rotary Kiln Incineration (operating >1000°C) to ensure complete mineralization of the nitrogen heterocycle.

Scenario B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures or dissolved samples.[5][7]

  • pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with Sodium Bicarbonate (

    
    ) to pH 6–8 before consolidation. This prevents container corrosion and gas evolution.
    
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.

    • Halogenated Solvents (DCM/Chloroform): Segregate into "Halogenated Waste."

    • Non-Halogenated (Methanol/Ethanol): Segregate into "Non-Halogenated Organic Waste."

  • Storage: Store in amber glass or HDPE carboys with vented caps to prevent pressure buildup.

Scenario C: Spill Cleanup Protocol

Applicability: Benchtop spills of solid or liquid.

  • PPE Upgrade: Don nitrile gloves (min thickness 0.11mm), safety goggles, and a lab coat. If dust is present, use an N95 respirator.

  • Containment: Ring the spill with absorbent socks or pillows.

  • Neutralization (Liquids): Apply a weak base (Sodium Carbonate or Bicarbonate) until effervescence ceases.

  • Collection:

    • Solids: Sweep gently to avoid dust generation. Do not use a vacuum unless it is HEPA-filtered and explosion-proof.[1][2]

    • Liquids: Absorb with vermiculite or chem-pads.[2]

  • Decontamination: Wipe the surface with a 1% dilute acetic acid solution followed by water to remove amine residues.

Decision Logic Visualization

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid WasteStateCheck->SolidLiquidLiquid/SolutionStateCheck->LiquidSpillSpill EventStateCheck->SpillSolidActionDouble Bag (Polyethylene)Segregate from OxidizersSolid->SolidActionpHCheckCheck pHLiquid->pHCheckSpillActionAbsorb -> Collect ->Decontaminate SurfaceSpill->SpillActionFinalFinal Disposal:High-Temp IncinerationSolidAction->FinalNeutralizeNeutralize with NaHCO3(Target pH 6-8)pHCheck->NeutralizepH < 2SolventCheckIdentify Solvent BasepHCheck->SolventCheckpH > 2Neutralize->SolventCheckHaloHalogenated StreamSolventCheck->HaloNonHaloNon-Halogenated StreamSolventCheck->NonHaloHalo->FinalNonHalo->FinalSpillAction->Final

Figure 1: Decision tree for the safe segregation and disposal of oxadiazole-piperidine derivatives.

Regulatory Compliance & Waste Codes

While this specific salt may not have a unique listed waste code (P or U list), it must be characterized based on its properties under 40 CFR § 261 .

Regulatory BodyClassificationCode / Action
EPA (RCRA) Characteristic WasteD002 (if pH < 2).[1][2] Otherwise, classify as Hazardous Waste Solid/Liquid, N.O.S.
DOT (Transport) Hazard ClassClass 8 (Corrosive) or Class 6.1 (Toxic) depending on concentration and formulation.[1][2]
Sewer Authority Prohibited DischargeZero Discharge. Piperidine salts are toxic to activated sludge bacteria in treatment plants.[1][2]

Self-Validation Step: Before sealing any waste container, verify the pH is between 5–9. This simple step prevents the container from becoming a pressurized vessel due to acid-base reactions during transport.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282). [Link][1][2]

  • PubChem. (2023). Piperidine Hydrochloride Compound Summary. National Library of Medicine. [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200). [Link][1][2][3]

Personal protective equipment for handling 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Executive Hazard Assessment & Core Directive

Treat as High-Potency/Toxic (Occupational Exposure Band 3 or 4).

While specific toxicological data for 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride may be limited in public repositories, the structural moieties (piperidine core + oxadiazole ring) and its salt form necessitate a conservative safety approach. Piperidine derivatives often exhibit significant biological activity (muscarinic/nicotinic modulation), and the hydrochloride salt form introduces specific physical hazards regarding dust dispersion and hygroscopicity.

Primary Hazards:

  • Acute Toxicity (Oral/Inhalation): Analogous structures (e.g., piperidine HCl) are classified as Acute Tox. 3 (H301) . Inhalation of dust is a critical entry route.

  • Irritation/Corrosion: The hydrochloride moiety releases HCl upon contact with moisture (mucous membranes), causing severe irritation (H315, H319, H335).

  • Physical State: As a hydrochloride salt, this compound is likely a fine, electrostatic powder. It will readily become airborne during weighing and is hygroscopic (absorbs moisture), leading to sticky, hard-to-clean residues if mishandled.

Personal Protective Equipment (PPE) Matrix

Do not rely on PPE as the primary barrier. Engineering controls (Fume Hood/Glove Box) are the first line of defense. PPE is the redundancy.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Primary: Fume Hood / Powder Containment Enclosure.Secondary (if outside hood): P100 / HEPA Respirator (Full Face preferred).N95 masks offer insufficient protection against high-potency pharmaceutical dusts due to face-seal leakage. P100 filters capture 99.97% of particulates.
Ocular Chemical Splash Goggles (Indirect Vent).Safety glasses allow dust migration around the lens. Goggles seal the orbital area against airborne particulates and accidental splashes of solvated salt.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm / 4 mil)2. Outer: Nitrile (Long-cuff, 0.15 mm / 6 mil)Piperidine salts are highly soluble in water/sweat. Double gloving prevents "wicking" if the outer glove is compromised. The outer glove is sacrificial.
Body Tyvek® Lab Coat (or equivalent non-woven, low-lint material) with elastic cuffs.Cotton coats trap toxic dust in the weave, which can then be re-aerosolized in common areas (e.g., the cafeteria). Non-woven fabrics repel dust.

Operational Workflow: Gowning & Handling

The following diagram illustrates the logical flow for entering the handling zone and the critical decision points for containment.

GowningWorkflow Start Start: Handling Request RiskAssess 1. Risk Assessment (Check Mass & Form) Start->RiskAssess EngControl 2. Select Engineering Control RiskAssess->EngControl Hood Fume Hood (Standard) EngControl->Hood < 1g Solid GloveBox Glove Box / Isolator (High Potency) EngControl->GloveBox > 1g or Aerosol Risk PPE_Donning 3. PPE Donning Sequence: Shoe Covers -> Gown -> Mask -> Goggles -> Gloves Hood->PPE_Donning GloveBox->PPE_Donning Handling 4. Handling Operation (Weighing/Transfer) PPE_Donning->Handling StaticCheck Is Static Charge High? Handling->StaticCheck Ionizer Action: Use Anti-Static Gun or Ionizing Bar StaticCheck->Ionizer Yes (Clumping/Flying) Decon 5. Decontamination (Wet Wipe Containers) StaticCheck->Decon No Ionizer->Decon Doffing 6. Doffing & Wash Decon->Doffing

Figure 1: Decision logic for engineering controls and gowning based on mass and physical behavior.

Detailed Handling Protocol

A. Weighing & Transfer (The Critical Step)

Hydrochloride salts are notorious for static charge. The powder will "fly" and adhere to spatulas and glove surfaces.

  • Preparation:

    • Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

    • Line the tray with an absorbent, plastic-backed bench coat (absorbent side up) to capture stray grains.

    • Anti-Static Measure: If available, use a Polonium-210 static eliminator or a piezo-electric anti-static gun on the weigh boat before adding the compound.

  • Transfer:

    • Use a disposable anti-static spatula.

    • Do not pour from the stock bottle. Gently tap the spatula against the side of the weigh boat.

    • Technique: Keep the receiving vessel as close to the stock container as possible to minimize the "travel distance" of the powder through the air.

  • Solubilization (If applicable):

    • Add solvent to the solid inside the hood.

    • Caution: The dissolution of HCl salts can be exothermic. Add solvent slowly.

    • Once dissolved, the inhalation hazard is significantly reduced, but the permeation hazard (skin absorption) increases.

B. Waste Disposal & Decontamination[1]
  • Solids: Dispose of weigh boats, contaminated gloves, and bench coats in a dedicated "Hazardous Solid Waste" container (sealed double bag).

  • Liquids: Collect in a "Toxic Organic" waste stream. Ensure the pH is checked; if acidic due to the HCl salt, neutralize or segregate into "Acidic Organic Waste."

  • Cleaning:

    • NEVER dry sweep.

    • Use a wet-wiping method.[1][2][3][4] A 5% sodium bicarbonate solution is effective for neutralizing acidic residues from the hydrochloride salt, followed by a water rinse and an ethanol wipe.

Emergency Response: Spill Protocol

In the event of a spill outside the fume hood, immediate action is required to prevent area contamination.[4]

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess Evacuate Evacuate Area (If Dust Cloud Visible) Assess->Evacuate Large/Airborne PPE_Up Upgrade PPE (P100 Resp + Double Gloves) Assess->PPE_Up Small/Contained Cover Cover with Wet Paper Towels (Prevents Dust) PPE_Up->Cover Neutralize Wipe with 5% NaHCO3 Cover->Neutralize Collect Collect as HazWaste Neutralize->Collect

Figure 2: Immediate response logic for solid spills.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Piperidine Hydrochloride. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (Analogous Structure). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 27403, Piperidine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Toxic and Hazardous Substances. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.